OT antagonist 1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H22N4O3 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
[(2S,4Z)-4-methoxyimino-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-[4-(2-methylphenyl)phenyl]methanone |
InChI |
InChI=1S/C22H22N4O3/c1-14-6-4-5-7-19(14)16-8-10-17(11-9-16)22(27)26-13-18(25-28-3)12-20(26)21-23-15(2)24-29-21/h4-11,20H,12-13H2,1-3H3/b25-18-/t20-/m0/s1 |
InChI-Schlüssel |
PFGOHCJFGDEHAX-FVBVXOILSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OT), a nonapeptide hormone, is a key regulator of a multitude of physiological processes, most notably uterine contractions during childbirth and lactation. It also plays a significant role in various social behaviors. The biological effects of oxytocin are mediated through its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The development of antagonists that selectively block the OTR has been pivotal in both elucidating the physiological roles of the oxytocin system and in the clinical management of conditions such as preterm labor.
This technical guide provides a comprehensive overview of the mechanism of action of "OT antagonist 1," a representative potent and selective non-peptide oxytocin receptor antagonist. This document will detail its molecular interactions, impact on intracellular signaling cascades, and methods for its pharmacological characterization, serving as a valuable resource for professionals in drug discovery and development.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action for this compound is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby physically obstructing the binding of the endogenous ligand, oxytocin. This direct competition prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling pathways. Consequently, the physiological responses normally initiated by oxytocin are inhibited.
While the specific compound "this compound" is noted to be a potent and selective oxytocin antagonist with a Ki of 50 nM, the broader class of non-peptide antagonists, such as L-368,899, and peptide-based antagonists like Atosiban, function through this competitive binding mechanism.[1]
Impact on Intracellular Signaling Pathways
The oxytocin receptor predominantly couples to the Gq/11 family of G-proteins.[2] Activation of the OTR by oxytocin initiates a well-defined signaling cascade that this compound effectively blocks.
Inhibition of the Gq/Phospholipase C Pathway
Upon oxytocin binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] this compound, by preventing oxytocin binding, abrogates the activation of this pathway.
Suppression of Intracellular Calcium Mobilization
IP3 binds to its receptors on the sarcoplasmic reticulum, which triggers the release of stored calcium (Ca2+) into the cytoplasm.[3][4] The subsequent increase in intracellular calcium concentration is a critical event for the contraction of smooth muscle cells, such as those in the myometrium.[5] By blocking the production of IP3, this compound prevents this release of intracellular calcium, leading to the relaxation of uterine muscle.[6][7]
Downstream Effects
The rise in intracellular calcium and the production of DAG also activate other downstream effectors, including protein kinase C (PKC) and various mitogen-activated protein kinases (MAPKs) like ERK1/2.[8] These pathways are involved in processes such as gene transcription and cell proliferation. The antagonistic action of this compound also dampens these signaling events.
The following diagram illustrates the canonical oxytocin receptor signaling pathway and the point of inhibition by an OT antagonist.
Quantitative Data on Oxytocin Receptor Antagonists
The potency and selectivity of oxytocin receptor antagonists are determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative OT antagonists.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Compound | Receptor | Assay Type | Species | Ki (nM) | IC50 (nM) | pA2 | Reference |
| This compound | OTR | Not Specified | Not Specified | 50 | - | - | MedChemExpress |
| L-368,899 | OTR | Radioligand Binding | Rat (uterus) | - | 8.9 | - | [9] |
| OTR | Radioligand Binding | Human (uterus) | - | 26 | - | [9] | |
| OTR | Radioligand Binding | Coyote (brain) | 12.38 | - | - | [10] | |
| AVPR1a | Radioligand Binding | Coyote (brain) | 870.7 | - | - | [10] | |
| Atosiban | OTR | Radioligand Binding | Human (uterus) | - | - | - | [11] |
| OTR | Radioligand Binding | Rat (uterus) | - | - | - | [11] | |
| Antag III | OTR | Radioligand Binding | Human (uterus) | - | - | - | [11] |
| OTR | Radioligand Binding | Rat (uterus) | - | - | - | [11] |
Table 2: In Vivo Potency
| Compound | Assay | Species | AD50/ID50 | Route of Administration | Reference |
| L-368,899 | Inhibition of OT-induced uterine contractions | Rhesus Monkey | - | Not Specified | [2] |
| GSK221149A | Inhibition of OT-induced uterine contractions | Rat | Calculated from dose-response curve | Intravenous | [12] |
Detailed Experimental Protocols
The characterization of an OT antagonist involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays.
Radioligand Binding Assay
This assay quantifies the affinity of the antagonist for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.[3][13][14]
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from transfected cell lines like CHO-K1/OXTR or from uterine tissue).[11][15]
-
Radiolabeled OTR ligand (e.g., [3H]-Oxytocin or 125I-ornithine vasotocin analog).[10]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled this compound.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist. Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled oxytocin).
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 22°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[12]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the antagonist to inhibit oxytocin-induced increases in intracellular calcium concentration.[3][16]
Materials:
-
Cells expressing the oxytocin receptor (e.g., CHO-K1/OXTR or human myometrial cells).[5][15]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM).[4][16]
-
Oxytocin.
-
This compound.
-
HEPES-buffered saline solution (HBSS).
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).[15]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate (e.g., 96- or 384-well black, clear-bottom plate) and culture overnight.
-
Dye Loading: Wash the cells with HBSS and incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a fixed concentration of oxytocin to stimulate calcium release and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of the oxytocin-induced calcium signal.
Ex Vivo Uterine Contraction Assay
This assay provides a physiologically relevant measure of the antagonist's ability to inhibit oxytocin-induced contractions in isolated uterine tissue.[17][18][19]
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat) or human biopsies.[11][17]
-
Organ bath system with force transducers.
-
Physiological saline solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Oxytocin.
-
This compound.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect strips of myometrium from the uterine horns.
-
Mounting: Mount the tissue strips in the organ baths under a set tension and allow them to equilibrate until stable spontaneous contractions are observed.
-
Oxytocin Stimulation: Add a concentration of oxytocin that produces a submaximal, stable contractile response.
-
Antagonist Addition: Once the oxytocin-induced contractions are stable, add cumulative concentrations of this compound to the bath.
-
Data Acquisition: Continuously record the frequency and amplitude of the uterine contractions.
-
Data Analysis: Quantify the contractile activity (e.g., area under the curve) for each antagonist concentration. Express the results as a percentage of the oxytocin-induced contraction before the addition of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 or pA2 value.[12]
Conclusion
This compound exemplifies a class of compounds that act as competitive antagonists of the oxytocin receptor. By binding to the OTR, they prevent the canonical Gq/11-mediated signaling cascade, leading to a reduction in intracellular calcium mobilization and subsequent inhibition of physiological responses such as uterine contractions. The detailed experimental protocols provided herein offer a robust framework for the pharmacological characterization of such antagonists, which are invaluable tools for both basic research and the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxytocin mobilizes calcium from a unique heparin-sensitive and thapsigargin-sensitive store in single myometrial cells from pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 11. Comparison of binding affinity of oxytocin antagonists to human and rat uterine oxytocin receptors and their correlation to the rat uterine oxytocic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. genscript.com [genscript.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
- 19. reprocell.com [reprocell.com]
An In-depth Technical Guide to the Binding Affinity and Selectivity of OT Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of a representative oxytocin (OT) receptor antagonist, referred to herein as "OT Antagonist 1". The data and methodologies presented are synthesized from publicly available research on various well-characterized oxytocin antagonists and are intended to serve as a detailed reference for professionals in the field of drug discovery and development.
Introduction to Oxytocin Receptor Antagonism
Oxytocin, a nonapeptide hormone, is integral to a multitude of physiological processes, most notably uterine contractions during childbirth and lactation.[1][2][3] Its effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][4] The development of selective OTR antagonists is of significant therapeutic interest for conditions such as preterm labor, benign prostatic hyperplasia, and certain sexual dysfunctions.[5] "this compound" represents a potent and selective class of molecules designed to competitively inhibit the binding of endogenous oxytocin to its receptor, thereby blocking downstream signaling cascades.[2][5]
Binding Affinity and Selectivity Profile
The efficacy of an OTR antagonist is determined by its binding affinity for the oxytocin receptor and its selectivity over other related receptors, particularly the vasopressin (AVP) receptors (V1a, V1b, and V2) due to their structural homology with the OTR.
Binding Affinity Data
The binding affinity of "this compound" and other notable oxytocin antagonists is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the antagonist's binding affinity, with lower values indicating higher affinity.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound (Compound 4) | Oxytocin | Not Specified | 50 | [5] |
| L-371,257 | Oxytocin | Human | 2.21 ± 0.23 | [6] |
| L-368,899 | Oxytocin | Human | 19 | [4] |
| L-368,899 | Oxytocin | Coyote | 12.38 | [7] |
| Atosiban | Oxytocin | Human | 3.55 ± 0.52 | [6] |
| Retosiban | Oxytocin (hOT) | Human | 0.65 | [4] |
| Retosiban | Oxytocin (rOT) | Rat | 4.1 | [4] |
| Peptides 1-4 (Novel) | Oxytocin (hOTR) | Human | 0.07 - 0.29 | [8] |
Selectivity Profile
High selectivity for the OTR over AVP receptors is crucial to minimize off-target effects. The following table presents the selectivity profile of representative OT antagonists.
| Compound | Ki (nM) for OTR | Ki (nM) for V1aR | Selectivity (V1aR Ki / OTR Ki) | Reference |
| L-371,257 | 19 | 3.7 | 0.19 (Higher affinity for V1aR) | [4] |
| L-368,899 | 12.38 (Coyote) | 511.6 (Coyote) | ~41-fold | [7] |
| Retosiban | 0.65 (Human) | >1400-fold selectivity | >1400 | [4] |
| Atosiban | 76.4 (Human) | 5.1 (Human) | 0.07 (Higher affinity for V1aR) | [8] |
| Novel Peptide 3 | 0.07 (Human) | 0.19 (Human) | 2.7-fold | [8] |
Oxytocin Receptor Signaling Pathway and Antagonism
The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[1][2] Upon oxytocin binding, this initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG-mediated activation of protein kinase C (PKC), culminates in various cellular responses, including smooth muscle contraction.[1] "this compound" competitively binds to the OTR, preventing this cascade.
Caption: OTR signaling and antagonism by this compound.
Experimental Protocols
The following sections detail standardized methodologies for assessing the binding affinity and functional antagonism of "this compound".
Radioligand Binding Assay
This assay quantifies the affinity of "this compound" for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor (e.g., human uterine smooth muscle cells).[6]
-
Radioligand: [3H]-oxytocin.[6]
-
"this compound" at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]-oxytocin and varying concentrations of "this compound".
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled oxytocin.
-
Incubate at a specified temperature and duration (e.g., 22°C for 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Antagonism Assay (Intracellular Calcium Mobilization)
This assay measures the ability of "this compound" to inhibit the oxytocin-induced increase in intracellular calcium concentration ([Ca2+]i).
Materials:
-
Whole cells expressing the human oxytocin receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Oxytocin.
-
"this compound".
-
Fluorescence plate reader or microscope.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of "this compound" or vehicle control.
-
Stimulate the cells with a fixed concentration of oxytocin (typically the EC80 concentration).
-
Measure the change in fluorescence, which corresponds to the change in [Ca2+]i.
-
Generate dose-response curves for the inhibition of the oxytocin-induced calcium signal by "this compound".
-
Calculate the IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the oxytocin-induced response.
Caption: Workflow for a calcium mobilization functional assay.
Conclusion
"this compound" exemplifies a class of compounds with high affinity and selectivity for the oxytocin receptor. The methodologies outlined in this guide provide a robust framework for the characterization of such antagonists. The continued development and evaluation of selective OTR antagonists hold significant promise for therapeutic interventions in a range of clinical conditions. The data and protocols presented here serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of oxytocin pharmacology.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. REVIEW: Oxytocin: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aalas [aalas.kglmeridian.com]
- 8. researchgate.net [researchgate.net]
The In Vivo Pharmacokinetic Profile of Cligosiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cligosiban (formerly PF-3274167 and IX-01) is a potent and selective, orally active, non-peptide antagonist of the oxytocin receptor (OT-R).[1][2] Its ability to penetrate the central nervous system (CNS) has made it a subject of investigation for conditions modulated by central oxytocin signaling, most notably premature ejaculation.[2][3][4] Understanding the in vivo pharmacokinetic (PK) profile of Cligosiban is crucial for the design and interpretation of preclinical and clinical studies, as well as for the optimization of dosing regimens. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for Cligosiban, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Pharmacokinetic Profile of Cligosiban
The pharmacokinetic profile of Cligosiban has been characterized in both preclinical animal models (rats) and in human clinical trials. This section summarizes the key PK parameters following intravenous and oral administration.
Pharmacokinetics in Rats
The following table summarizes the mean pharmacokinetic parameters of Cligosiban in male Sprague-Dawley rats following a single intravenous (IV) or oral (PO) dose of 1 mg/kg.[5]
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) |
| Tmax (h) | 0.083 ± 0.01 | 0.75 ± 0.27 |
| Cmax (ng/mL) | 753.3 ± 104.1 | 305.7 ± 56.3 |
| AUC(0-t) (ng·h/mL) | 788.6 ± 95.2 | 503.2 ± 78.4 |
| AUC(0-∞) (ng·h/mL) | 798.1 ± 97.6 | 511.4 ± 80.1 |
| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| MRT(0-∞) (h) | 1.8 ± 0.2 | 3.1 ± 0.5 |
| CL (L/h/kg) | 1.3 ± 0.2 | - |
| Vz (L/kg) | 3.8 ± 0.7 | - |
| Oral Bioavailability (F%) | - | 63.82% |
Data presented as mean ± standard deviation (SD).[5]
Pharmacokinetics in Healthy Human Subjects
Clinical studies in healthy male subjects have evaluated the pharmacokinetics of single and multiple oral doses of Cligosiban.
Single Oral Dose Administration (Fasted State) [6]
| Dose | Formulation | Tmax (h) (median) | Cmax (ng/mL) (mean) | AUC(0-∞) (ng·h/mL) (mean) |
| 800 mg | Aqueous Dispersion | 1.0 | 1830 | 11400 |
| 800 mg | Capsule | 1.5 | 1790 | 11400 |
| 1600 mg | Aqueous Dispersion | 1.5 | 2910 | 20400 |
| 1600 mg | Caplet | 1.5 | 5450 | 31500 |
Multiple Oral Dose Administration (10 days) [7]
| Dose (once daily) | Tmax (h) (median, Day 10) | Cmax (ng/mL) (mean, Day 10) | AUC(0-24) (ng·h/mL) (mean, Day 10) | t1/2 (h) (mean, Day 10) |
| 100 mg | 2.0 | 338 | 3210 | 12.0 |
| 400 mg | 2.0 | 971 | 9100 | 11.9 |
| 800 mg | 2.0 | 1360 | 12900 | 12.1 |
| 1200 mg | 2.0 | 1630 | 15800 | 12.3 |
Cligosiban is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1 to 3 hours.[6][7] The terminal half-life is approximately 12 hours, supporting the potential for once-daily or as-required dosing.[7] Steady-state concentrations are achieved by day 3 of once-daily dosing.[7] The exposure to Cligosiban increases with the dose, although this increase is less than proportional at higher doses after multiple administrations.[7]
Effect of Food: The presence of food decreases the rate of absorption of Cligosiban, with the median Tmax increasing to 3-6 hours, compared to 1-2 hours in a fasted state.[6] However, food enhances the extent of absorption, with Cmax and AUC(0-∞) increasing by 75-149% and 33-49%, respectively.[6]
Central Nervous System Penetration: In a study in rats, Cligosiban demonstrated good CNS penetration.[2] In human subjects, Cligosiban was detected in the cerebrospinal fluid (CSF) at concentrations approximately 40% of the unbound plasma concentrations, confirming its ability to cross the blood-brain barrier.[6]
Metabolism: The primary metabolic pathways for Cligosiban in rats have been identified as demethylation and glucuronidation, resulting in the formation of four metabolites in plasma.[5]
Experimental Protocols
Animal Pharmacokinetic Study (Rats)
Animals: Male Sprague-Dawley rats were used for the pharmacokinetic studies.[5]
Drug Administration:
-
Intravenous (IV): A single dose of 1 mg/kg of Cligosiban was administered via the tail vein.[5]
-
Oral (PO): A single dose of 1 mg/kg of Cligosiban was administered by oral gavage.[5]
Blood Sampling: Blood samples were collected from the jugular vein at specified time points post-dosing.[5]
Sample Preparation and Analysis: Plasma was separated by centrifugation. The concentration of Cligosiban in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Human Pharmacokinetic Studies
Study Design: The human pharmacokinetic studies were typically randomized, double-blind, placebo-controlled, parallel-group or crossover designs conducted in healthy male subjects.[6][7]
Drug Administration: Cligosiban was administered orally as an aqueous solution, dispersion, capsule, or caplet in single or multiple-dose regimens.[6][7]
Blood and CSF Sampling: Blood samples were collected at various time points to determine the plasma concentration of Cligosiban. In some studies, cerebrospinal fluid (CSF) samples were also collected to assess CNS penetration.[6]
Bioanalytical Method: The concentrations of Cligosiban in plasma and CSF were quantified using validated LC-MS/MS methods.[5][6]
Signaling Pathways and Visualization
Cligosiban exerts its pharmacological effect by antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a cascade of intracellular signaling events.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is primarily coupled to Gq/11 proteins.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This increase in intracellular calcium and activation of PKC are key events that lead to various physiological responses, including smooth muscle contraction.[10]
Caption: Oxytocin Receptor Signaling Pathway and the antagonistic action of Cligosiban.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cligosiban, A Novel Brain-Penetrant, Selective Oxytocin Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxytocin Antagonist Cligosiban Fails to Prolong Intravaginal Ejaculatory Latency in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Phase IIb trial (PEDRIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability and metabolism of cligosiban, an antagonist of oxytocin receptor, in rat by liquid chromatography hyphenated with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Single Oral Doses of a Novel Oxytocin Receptor Antagonist-Cligosiban-in Development for Premature Ejaculation: Three Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, and Tolerability of Multiple Doses of the Novel Oxytocin Receptor Antagonist Cligosiban in Development for Premature Ejaculation: Two Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
A Comparative Analysis of "OT Antagonist 1" and Atosiban: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of two prominent oxytocin receptor antagonists: "OT antagonist 1" and Atosiban. The document elucidates their molecular structures, binding affinities, and functional potencies. Furthermore, it outlines the detailed experimental methodologies for the key assays used in their characterization and presents a visual representation of the relevant oxytocin receptor signaling pathway. All quantitative data is summarized for direct comparison, aiming to equip researchers and drug development professionals with the critical information necessary for advancing research in this therapeutic area.
Introduction
The oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation.[1][2] Consequently, OTR antagonists have been a focal point in the development of tocolytic agents for the management of preterm labor.[3] Atosiban is a well-established peptidic OTR antagonist used clinically in some regions for this purpose.[3] "this compound" represents a newer, non-peptidic antagonist. This guide offers an in-depth technical comparison of these two compounds.
Molecular Structure and Properties
"this compound"
"this compound" is a potent and selective non-peptide oxytocin receptor antagonist.
-
IUPAC Name: (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide
-
CAS Number: 364071-17-0
-
Molecular Formula: C₂₈H₂₉N₃O₄
-
Molecular Weight: 471.55 g/mol
Atosiban
Atosiban is a synthetic peptide analogue of oxytocin.
-
IUPAC Name: 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-oxytocin
-
CAS Number: 90779-69-4
-
Molecular Formula: C₄₃H₆₇N₁₁O₁₂S₂
-
Molecular Weight: 994.19 g/mol
Quantitative Data Summary
The following tables summarize the key quantitative data for "this compound" and Atosiban, facilitating a direct comparison of their potency and selectivity.
| Compound | Parameter | Value (nM) | Receptor | Species |
| "this compound" | Ki | 50 | Oxytocin | Not Specified |
| IC50 | 8 | Oxytocin | Not Specified | |
| Atosiban | Ki | 11.0 - 397.0 | Oxytocin | Human, Rat |
| IC50 | 5.0 - 372.0 | Oxytocin | Human, Rat |
Table 1: Comparative Binding Affinity and Functional Inhibition
| Compound | Selectivity (over Vasopressin Receptors) |
| "this compound" | Data not readily available in the searched literature. |
| Atosiban | Exhibits significant affinity for vasopressin V1a receptors. It is reported to be more selective for V1a receptors than for oxytocin receptors in some contexts. |
Table 2: Selectivity Profile
Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for its target receptor.
Objective: To measure the ability of "this compound" or Atosiban to displace a radiolabeled ligand from the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Oxytocin)
-
Test compounds ("this compound" or Atosiban)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂ and BSA)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a suspension of cell membranes expressing the oxytocin receptor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of the test compound or vehicle (for total binding)
-
A high concentration of unlabeled oxytocin (for non-specific binding)
-
Radioligand at a concentration near its Kd.
-
Cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium.
Objective: To determine the IC50 of "this compound" or Atosiban in blocking oxytocin-induced calcium mobilization in cells expressing the oxytocin receptor.
Materials:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1/OXTR cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with HEPES)
-
Oxytocin (agonist)
-
Test compounds ("this compound" or Atosiban)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately 1 hour.
-
Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound ("this compound" or Atosiban) for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a specific concentration of oxytocin (typically EC₅₀ to EC₈₀) to stimulate calcium release and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response after agonist addition in the presence and absence of the antagonist. Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for Calcium Mobilization Assay.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor primarily signals through the Gq/11 protein pathway.[1][4][5]
Signaling Pathway Diagram
Caption: Oxytocin Receptor Gq Signaling Pathway.
Conclusion
"this compound" and Atosiban represent two distinct classes of oxytocin receptor antagonists. While Atosiban is a peptidic antagonist with established clinical use, "this compound" is a non-peptidic molecule with high potency. The choice of antagonist for research or therapeutic development will depend on the specific requirements of the application, including desired selectivity, pharmacokinetic properties, and route of administration. The experimental protocols and pathway information provided in this guide serve as a foundational resource for the continued investigation and development of novel oxytocin receptor modulators.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
The Discovery and Synthesis of Novel Oxytocin Antagonists: A Technical Guide for Drug Development Professionals
Executive Summary
The neuropeptide oxytocin (OT) and its receptor (OTR) play a pivotal role in a multitude of physiological processes, most notably in uterine contractions during parturition and lactation. Consequently, the development of potent and selective OTR antagonists has been a significant focus of research for therapeutic applications, including the management of preterm labor, dysmenorrhea, and other conditions characterized by uterine hypermotility. This technical guide provides an in-depth overview of the discovery and synthesis of novel oxytocin antagonists, with a focus on non-peptide modalities. It details the underlying molecular pharmacology of the oxytocin receptor, outlines key experimental protocols for antagonist characterization, presents a comparative analysis of quantitative data for prominent antagonist compounds, and illustrates the overarching drug discovery workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this therapeutic area.
The Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class I G-protein-coupled receptor (GPCR) that, upon binding to oxytocin, primarily couples to Gαq/11 G-proteins.[1] This initiates a well-characterized signaling cascade that is central to its physiological effects. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular calcium is a primary driver of myometrial cell contraction.[1] Concurrently, DAG activates protein kinase C (PKC), which can further modulate cellular responses. Additionally, OTR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, influencing gene expression and cell growth.[2] Some evidence also suggests that the OTR can couple to Gαi/o proteins, which can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3]
Discovery and Synthesis Workflow
The discovery of novel oxytocin antagonists follows a structured, multi-stage process that begins with target validation and progresses through lead identification and optimization to preclinical development. This workflow integrates computational methods, in vitro screening, and in vivo models to identify candidates with the desired pharmacological profile.
Key Experimental Protocols
The characterization of novel oxytocin antagonists relies on a suite of robust in vitro assays to determine their affinity for the receptor and their functional activity. The following are detailed protocols for two fundamental assays.
Radioligand Binding Assay for OTR
This assay quantifies the affinity of a test compound for the OTR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
I. Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Oxytocin or a selective radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Novel antagonists dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, scintillation counter, and scintillation fluid.
II. Protocol:
-
Membrane Preparation: Homogenize cells expressing OTR in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of membrane preparation (typically 50-120 µg protein for tissue or 3-20 µg for cells).
-
50 µL of test compound at various concentrations or buffer for total binding.
-
50 µL of the non-specific binding control for determining non-specific binding.
-
50 µL of radioligand at a fixed concentration (typically at or near its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
III. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the oxytocin-induced increase in intracellular calcium concentration.
I. Materials:
-
Cells: A cell line stably expressing the human OTR (e.g., CHO-K1/OTR).
-
Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Oxytocin.
-
Test Compounds: Novel antagonists.
-
Apparatus: 384-well black, clear-bottom plates, and a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
II. Protocol:
-
Cell Seeding: Seed the OTR-expressing cells into the 384-well plates at a density of approximately 20,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add an equal volume of assay buffer containing the calcium-sensitive dye to each well. Incubate the plate in the dark at 37°C for one hour, followed by 30 minutes at room temperature.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period before adding the agonist.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader.
-
Agonist Stimulation: Use the automated injector to add a specific concentration of oxytocin (typically the EC₈₀) to stimulate calcium release.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
III. Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Calculate the response in the presence of the antagonist as a percentage of the response to oxytocin alone.
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC₅₀ value.
Synthesis of a Novel Non-Peptide Antagonist: Retosiban (GSK221149A)
Retosiban is a potent and selective non-peptide OTR antagonist that has been investigated for the treatment of preterm labor. Its synthesis exemplifies the chemical strategies employed for this class of compounds. A key step in its laboratory-scale synthesis is a four-component Ugi reaction to form the linear dipeptide precursor, which is then cyclized to the diketopiperazine core.
The synthesis involves the reaction of Cbz-protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2-methyloxazole-4-carboxaldehyde, and 2-benzyloxyphenylisonitrile in a Ugi reaction to form a linear peptide.[4] Subsequent deprotection via hydrogenation allows for the cyclization to the diketopiperazine core.[4] Hydrolysis of the resulting phenolic amide yields the desired acid with the required (7R)-stereochemistry as the major product.[4]
Quantitative Data of Selected Oxytocin Antagonists
The efficacy and selectivity of oxytocin antagonists are critical for their therapeutic potential. The following tables summarize the binding affinities of several key peptide and non-peptide antagonists for the human oxytocin receptor and their selectivity over the closely related human vasopressin V1a and V2 receptors.
Table 1: Peptide Oxytocin Antagonists
| Compound | hOTR pA₂ | hV1aR pA₂ | hV2R pA₂ | Reference |
| Atosiban | 7.71 | 6.14 | ~5.9 | [5] |
| Barusiban | >8.0 | ~6.5 | - | [1] |
Table 2: Non-Peptide Oxytocin Antagonists
| Compound | hOTR Ki (nM) | hV1aR Ki (nM) | hV2R Ki (nM) | Selectivity (V1a/OTR) | Reference |
| Retosiban (GSK221149A) | 0.65 | >1000 | >1000 | >1400 | [4] |
| L-368,899 | 1.8 | 6.7 | 1100 | 3.7 | |
| L-371,257 | 10 | 1200 | >10000 | 120 | |
| SSR-126768 | 0.82 | 160 | 3000 | ~195 | [1] |
| Nolasiban (OBE001) | High Affinity | High Selectivity | High Selectivity | - | [3] |
Conclusion
The discovery and development of novel oxytocin antagonists, particularly orally bioavailable non-peptide molecules like retosiban, represent a significant advancement in the potential management of preterm labor and other oxytocin-driven pathologies. A thorough understanding of the OTR signaling pathway, coupled with robust in vitro and in vivo pharmacological profiling, is essential for the identification of clinical candidates with optimal efficacy and safety profiles. The methodologies and data presented in this guide offer a comprehensive framework for professionals in the field to advance the next generation of oxytocin receptor modulators.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Nanomolar-affinity, non-peptide oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtlety of the structure-affinity and structure-efficacy relationships around a nonpeptide oxytocin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of OT Antagonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "OT antagonist 1" is a placeholder name. This technical guide utilizes published data for L-368,899 , a well-characterized, potent, and selective non-peptide oxytocin receptor antagonist, as a representative molecule. L-368,899 is an orally bioavailable compound that can cross the blood-brain barrier, making it a valuable research tool for both central and peripheral oxytocin system studies.[1][2]
Introduction
Oxytocin (OT) is a neuropeptide hormone that plays a critical role in a wide range of physiological processes, including uterine contractions during labor, lactation, and complex social behaviors.[3][4] Its actions are mediated by the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR).[4][5] The development of selective OTR antagonists is crucial for both therapeutic applications, such as the management of preterm labor, and for elucidating the specific roles of oxytocin signaling in various biological systems.[6]
This document provides a comprehensive technical overview of the in vitro characterization of a representative OT receptor antagonist, L-368,899. It details the molecule's binding affinity, functional antagonism, and selectivity profile, along with the experimental protocols used to determine these characteristics.
Mechanism of Action: Competitive Antagonism
The primary mechanism of action for this antagonist is competitive binding to the oxytocin receptor. By occupying the receptor's binding site with high affinity, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[7] The OTR primarily couples through Gαq/Gα11 proteins.[4] Upon agonist binding, this coupling activates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event for processes like smooth muscle contraction.[8][9] By blocking the initial binding of oxytocin, the antagonist inhibits this entire signaling pathway.
Figure 1. OTR Signaling and Antagonist Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro binding and functional data for L-368,899.
Table 1: Receptor Binding Affinity
Binding affinity is typically determined through competitive radioligand binding assays, yielding an IC50 value (the concentration of antagonist required to displace 50% of a specific radioligand) which can be converted to a Ki (inhibition constant).
| Species / Tissue | Receptor | Parameter | Value (nM) |
| Rat Uterus | Oxytocin | IC50 | 8.9[1][10][11][12] |
| Human Uterus | Oxytocin | IC50 | 26[1][11][12] |
| Coyote Brain | Oxytocin | Ki | 12.38[13] |
Table 2: Receptor Selectivity Profile
Selectivity is critical for a research tool or therapeutic. It is assessed by comparing the antagonist's affinity for the target receptor (OTR) versus related receptors, most commonly the vasopressin (AVP) receptors due to their structural homology with OTR.[5][13]
| Receptor Subtype | Parameter | Value (nM) | Selectivity (vs. OTR IC50 of 8.9 nM) |
| Vasopressin V1a | IC50 | 370[10][12] | ~42-fold |
| Vasopressin V2 | IC50 | 570[10][12] | ~64-fold |
| Coyote Vasopressin V1a | Ki | 870.7[13] | ~70-fold (vs. Coyote OTR Ki) |
Table 3: Functional Antagonism
Functional assays measure the antagonist's ability to inhibit the physiological response to an agonist. The pA2 value represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
| Assay Type | Species | Parameter | Value |
| Uterine Contraction | Rat (in vitro) | pA2 | 8.9[12] |
| Uterine Contraction | Rat (in vivo) | ED50 | 0.35 mg/kg (i.v.)[12] |
Detailed Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a target receptor.[14][15]
Objective: To determine the affinity of "this compound" for the oxytocin receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from tissue (e.g., rat uterus) or cultured cells recombinantly expressing the human oxytocin receptor.[16]
-
Radioligand: A high-affinity OTR radioligand, such as [³H]-Oxytocin or a selective radioiodinated analog like ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA).[13]
-
Test Compound: "this compound" (L-368,899) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[16]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), vacuum filtration manifold, scintillation counter, and scintillation fluid.[16]
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at or near its Kd value), and varying concentrations of the test compound. Include wells for "total binding" (no test compound) and "non-specific binding" (with excess unlabeled oxytocin).
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[16]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Figure 2. Workflow for a Competitive Binding Assay.
Protocol: Calcium Mobilization Assay
This is a cell-based functional assay used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.[17][18]
Objective: To quantify the functional antagonism of "this compound" by measuring its inhibition of oxytocin-stimulated calcium release in OTR-expressing cells.
Materials:
-
Cells: A cell line stably expressing the oxytocin receptor (e.g., CHO-K1/OTR or HEK293/OTR).[17]
-
Calcium-sensitive Dye: A fluorescent calcium indicator such as Fura-2, Fluo-4, or a commercial kit (e.g., FLIPR Calcium Assay Kit).[17][18]
-
Agonist: Oxytocin.
-
Test Compound: "this compound" (L-368,899).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Equipment: 384-well black, clear-bottom plates, and a fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[17]
Procedure:
-
Cell Plating: Seed the OTR-expressing cells into 384-well plates and incubate overnight to allow for attachment.[17]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate in the dark (e.g., 1 hour at 37°C) to allow the dye to enter the cells.[17]
-
Antagonist Pre-incubation: Add varying concentrations of "this compound" to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the instrument's integrated pipettor to add a fixed concentration of oxytocin (typically an EC80 concentration) to all wells simultaneously to stimulate the cells.
-
Immediately begin recording the change in fluorescence intensity over time.[19]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak calcium response for each well.
-
Plot the percentage of inhibition of the oxytocin response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression.
-
Figure 3. Workflow for a Calcium Mobilization Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 6. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. genscript.com [genscript.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
The Role of Oxytocin Antagonist "OT antagonist 1" in Modulating Social Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of "OT antagonist 1," a selective oxytocin receptor (OTR) antagonist, on various models of social behavior. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Core Findings: Modulation of Social Interaction and Aggression
"this compound," identified in numerous studies as L-368,899, has been shown to significantly influence social behaviors across different species, primarily by blocking the action of the neuropeptide oxytocin. Oxytocin is well-established for its role in promoting prosocial behaviors such as social recognition, bonding, and maternal care.[1][2] Consequently, antagonism of its receptor provides a valuable tool for dissecting the neurobiological underpinnings of sociality and for investigating potential therapeutic interventions for disorders characterized by social deficits.
Studies consistently demonstrate that systemic or site-specific administration of L-368,899 can impair social recognition and reduce social interaction in rodents.[3][4] For instance, in the three-chamber social interaction test, mice treated with L-368,899 often show a decreased preference for a novel mouse over a novel object, indicating a deficit in sociability.[1] Furthermore, in the resident-intruder test, administration of an oxytocin antagonist can alter aggressive behaviors, although the effects can be context-dependent.[5] In primates, L-368,899 has been shown to reduce interest in infant and sexual behaviors, further highlighting the crucial role of oxytocin signaling in complex social interactions.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of "this compound" (L-368,899) on various social behavior models as reported in the scientific literature.
Table 1: Effects of L-368,899 on Social Interaction in the Three-Chamber Test (Rodents)
| Animal Model | Dosage (mg/kg) | Administration Route | Key Finding | Statistical Significance |
| C57BL/6J Mice | 3 and 10 | Intraperitoneal (i.p.) | Dose-dependently impaired sex preference.[1] | p < 0.05 |
| C57BL/6J Mice | 10 | Intraperitoneal (i.p.) | No significant effect on social preference for a novel male mouse.[1] | Not significant |
| Female Rats | - | Intracerebroventricular (ICV) | Impaired social recognition of juvenile conspecifics.[3] | Not specified |
| Female Mice | - | Microinjection into Medial Amygdala | Impaired ability to distinguish between familiar and novel female mice.[3] | Not specified |
Table 2: Effects of L-368,899 on the Resident-Intruder Test (Rodents)
| Animal Model | Dosage (mg/kg) | Administration Route | Key Finding | Statistical Significance |
| Aggressive Male Rats | 5 | Intraperitoneal (i.p.) | No significant effect on behavior in the resident-intruder test.[5] | Not significant |
| Tame Male Rats | 5 | Intraperitoneal (i.p.) | No significant effect on behavior in the resident-intruder test.[5] | Not significant |
Table 3: Effects of L-368,899 on Social Behavior in Primates
| Animal Model | Dosage (mg/kg) | Administration Route | Key Finding |
| Rhesus Monkeys | 1 and 3 | Intravenous (i.v.) | Reduced or eliminated interest in infant and sexual behavior.[6][7] |
Experimental Protocols
Three-Chamber Social Interaction Test
This test assesses sociability and social novelty preference in rodents.
Apparatus: A rectangular, three-chambered box made of clear polycarbonate. The dividing walls have small openings to allow the subject mouse to move freely between chambers.[8]
Procedure:
-
Habituation (10 minutes): The subject mouse is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Sociability Test (10 minutes): A novel mouse (Stranger 1) is placed in a wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite side chamber. The subject mouse is returned to the center chamber, and the amount of time spent in each chamber and interacting with each cage is recorded.
-
Social Novelty Test (10 minutes): A second novel mouse (Stranger 2) is placed in the previously empty wire cage. The subject mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). The time spent in each chamber and interacting with each cage is again recorded.[8]
Data Analysis: Key metrics include the time spent in each chamber and the time spent sniffing each wire cage. A sociability index and a social novelty preference index can be calculated.
Resident-Intruder Test
This paradigm is used to study aggressive and social behaviors in a semi-naturalistic setting.
Apparatus: The home cage of the "resident" animal.
Procedure:
-
Housing: An adult male rodent (the "resident") is housed with a female for at least one week to establish territoriality.[9]
-
Test Day: The female is removed from the home cage. An unfamiliar, slightly smaller male rodent (the "intruder") is introduced into the resident's cage.[9]
-
Observation (10 minutes): The social and aggressive interactions between the resident and the intruder are recorded and scored. Key behaviors to score include latency to first attack, number of attacks, duration of fighting, and time spent in non-aggressive social investigation (e.g., sniffing).[9][10]
Data Analysis: The frequency and duration of specific behaviors are quantified. A dominance/submission score can also be calculated.
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the various physiological and behavioral effects of oxytocin.
References
- 1. biorxiv.org [biorxiv.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The role of oxytocin in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxytocin receptor disruption in Avil-expressing cells results in blunted sociability and increased inter-male aggression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to OT Antagonist 1: Central vs. Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of OT Antagonist 1, a potent and selective non-peptide oxytocin receptor (OTR) antagonist. It delves into the critical distinction between its central and peripheral effects, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the development and application of OTR antagonists.
Introduction
Oxytocin (OT), a nonapeptide hormone, plays a crucial role in a wide array of physiological processes. Peripherally, it is integral to uterine contractions during parturition and lactation. Centrally, it acts as a neuromodulator influencing social behavior, anxiety, and pair bonding. The development of selective oxytocin receptor (OTR) antagonists is therefore of significant interest for various therapeutic applications, ranging from the management of preterm labor to the potential treatment of psychiatric disorders.
This compound has emerged as a promising non-peptide antagonist with high affinity and selectivity for the OTR. Understanding the differential effects of this antagonist on the central nervous system (CNS) versus peripheral tissues is paramount for its targeted therapeutic development. This guide aims to consolidate the current knowledge on this compound, with a focus on this central versus peripheral dichotomy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related non-peptide OTR antagonists for comparative purposes.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference |
| This compound | OTR | Human | Radioligand Binding | Ki | 50 nM | [1] |
| L-368,899 | OTR | Rat (uterus) | Functional Assay | IC50 | 8.9 nM | [1] |
| L-368,899 | OTR | Human (uterus) | Functional Assay | IC50 | 26 nM | [1] |
| Atosiban | OTR | Human | Radioligand Binding | - | - | [2] |
| Atosiban | V1aR | Human | Radioligand Binding | - | - | [2] |
Note: Data for Atosiban is provided for comparison as a well-characterized, albeit less selective, OTR antagonist.
Table 2: In Vivo Efficacy
| Compound | Model | Species | Effect | Metric | Value | Reference |
| L-368,899 | Oxytocin-induced uterine contractions | Rat | Inhibition | - | Dose-dependent | [1] |
| L-368,899 | Maternal and sexual behavior | Rhesus Monkey | Inhibition | Behavioral scoring | Reduced interest |
Signaling Pathways
Peripheral Oxytocin Receptor Signaling
In peripheral tissues such as the myometrium, OTR activation by oxytocin primarily couples to Gq/11 proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key driver of smooth muscle contraction.
Central Oxytocin Receptor Signaling
In the central nervous system, OTR signaling is more complex and can involve coupling to both Gq/11 and Gi/o proteins. This diversity in G-protein coupling contributes to the varied neuromodulatory effects of oxytocin, including influences on social recognition, anxiety, and synaptic plasticity. The downstream signaling cascades can modulate ion channel activity, neurotransmitter release, and gene expression.
Experimental Protocols
In Vitro Uterine Contraction Assay
This assay assesses the ability of an antagonist to inhibit oxytocin-induced contractions in isolated uterine tissue, providing a measure of its peripheral efficacy.[3][4]
Methodology:
-
Tissue Preparation: Uterine tissue strips are obtained from estrogen-primed rats and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension of 1g for at least 60 minutes, with the bath solution being replaced every 15 minutes.
-
Oxytocin-Induced Contractions: A cumulative concentration-response curve to oxytocin is generated to establish a submaximal effective concentration (e.g., EC80).
-
Antagonist Incubation: Tissues are washed and then incubated with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Challenge with Oxytocin: The concentration-response to oxytocin is re-determined in the presence of the antagonist.
-
Data Analysis: The rightward shift in the oxytocin concentration-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
In Vivo Elevated Plus Maze Test
This behavioral assay is used to assess anxiety-like behavior in rodents and can be employed to evaluate the central effects of anxiolytic or anxiogenic compounds.[5]
Methodology:
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Animal Acclimation: Rodents are habituated to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral) at a specified time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (e.g., 5 minutes).
-
Data Collection: The animal's behavior is recorded using a video camera. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Central vs. Peripheral Effects: A Logical Framework
The ability of this compound to exert central effects is fundamentally dependent on its capacity to cross the blood-brain barrier (BBB). Non-peptide antagonists like L-368,899 have demonstrated CNS penetration. Assuming this compound shares this property, its effects can be dichotomized as follows:
Conclusion
This compound is a valuable tool for dissecting the multifaceted roles of the oxytocin system. Its high potency and selectivity make it a promising candidate for therapeutic development. While its peripheral effects are more readily characterized, further investigation into its ability to cross the blood-brain barrier and modulate central OTRs is crucial. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to further elucidate the central versus peripheral effects of this and other novel OTR antagonists. A comprehensive understanding of this dichotomy will be instrumental in harnessing the full therapeutic potential of targeting the oxytocin system.
References
The Core of Uterine Quiescence: A Technical Guide to the Oxytocin Antagonist L-368,899
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin, a nonapeptide hormone, is a principal mediator of uterine contractions during parturition.[1] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[2] The development of selective OTR antagonists has been a key strategy in the pursuit of tocolytic agents to manage preterm labor. This technical guide provides an in-depth overview of the potent and selective, non-peptide OTR antagonist, L-368,899, also known as "OT antagonist 1."
L-368,899 is a valuable pharmacological tool for investigating the physiological roles of the oxytocin system.[1] It is an orally bioavailable, small molecule antagonist that can cross the blood-brain barrier, making it suitable for a range of in vivo studies.[1][3] This document details its mechanism of action, binding characteristics, and its effects on uterine contractility, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade that leads to uterine contractions.[1] This blockade of OTR activation effectively inhibits the physiological responses triggered by oxytocin.[1]
Oxytocin Receptor Signaling Pathway and its Inhibition
The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins. Upon oxytocin binding, this initiates a signaling cascade that culminates in myometrial contraction. L-368,899 competitively binds to the OTR, preventing the initiation of this cascade.
Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinity of L-368,899
| Receptor Subtype | Species/Tissue | Assay Type | Parameter | Value (nM) | Reference(s) |
| Oxytocin Receptor | Rat Uterus | Radioligand Binding | IC₅₀ | 8.9 | [4] |
| Oxytocin Receptor | Human Uterus | Radioligand Binding | IC₅₀ | 26 | [4] |
| Oxytocin Receptor | Coyote Brain | Competitive Binding | Kᵢ | 12.38 | [5] |
| Vasopressin V₁ₐ Receptor | Human Liver | Radioligand Binding | IC₅₀ | 510 | [4] |
| Vasopressin V₁ₐ Receptor | Rat Liver | Radioligand Binding | IC₅₀ | 890 | [4] |
| Vasopressin V₁ₐ Receptor | Coyote Brain | Competitive Binding | Kᵢ | 870.7 | [5] |
| Vasopressin V₂ Receptor | Human Kidney | Radioligand Binding | IC₅₀ | 960 | [4] |
| Vasopressin V₂ Receptor | Rat Kidney | Radioligand Binding | IC₅₀ | 2400 | [4] |
Table 2: In Vivo Efficacy of L-368,899 in Rat Models
| Model | Parameter | Route of Administration | Value | Reference(s) |
| Oxytocin-induced uterine contractions | ED₅₀ | Intravenous | 0.35 mg/kg | |
| Spontaneous nocturnal uterine contractions (pregnant rhesus monkey) | - | - | Inhibition observed | [6] |
Experimental Protocols
Competitive Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor.
Materials:
-
Tissue homogenates (e.g., rat or human uterine tissue) containing oxytocin receptors.
-
Radioligand: [³H]-Oxytocin or a selective radio-labeled OTR antagonist.
-
L-368,899 solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize uterine tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of tissue membrane preparation.
-
50 µL of radioligand at a fixed concentration (typically at its Kd value).
-
50 µL of either binding buffer (for total binding), a high concentration of unlabeled oxytocin (for non-specific binding), or varying concentrations of L-368,899.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of L-368,899 that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 6. Oxytocin antagonist inhibitory effect on the rat and baboon uterus may be overcome by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Non-Peptide Oxytocin Antagonists for Research Professionals
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-peptide oxytocin antagonists, valuable tools in both basic research and clinical drug development. The document details their biochemical properties, the experimental methodologies for their characterization, and the underlying signaling pathways they modulate.
Introduction to Non-Peptide Oxytocin Antagonists
Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during parturition, lactation, and social bonding. The development of antagonists for the oxytocin receptor (OTR) has been a significant focus of research, particularly for therapeutic applications such as the management of preterm labor. While early antagonists were peptide-based, like Atosiban, the pursuit of compounds with improved oral bioavailability and pharmacokinetic profiles has led to the discovery and development of several classes of non-peptide antagonists.[1] These small molecule antagonists offer significant advantages for research and potential therapeutic use due to their ability to be administered orally and their often high selectivity for the OTR over the structurally related vasopressin (AVP) receptors (V1a, V1b, and V2).[1]
Quantitative Comparison of Non-Peptide Oxytocin Antagonists
The following tables summarize the binding affinity, selectivity, and pharmacokinetic properties of several well-characterized non-peptide oxytocin antagonists. This data is essential for selecting the appropriate antagonist for a specific research application.
Table 1: Binding Affinity of Non-Peptide Oxytocin Antagonists for the Human Oxytocin Receptor
| Compound | Chemical Class | Kᵢ (nM) for human OTR | Reference |
| Retosiban (GSK221149A) | Diketopiperazine | 0.65 | --- |
| Epelsiban (GSK557296) | Diketopiperazine | 0.13 | [2] |
| L-368,899 | Piperidine | 8.9 - 26 | [3] |
| L-371,257 | Benzoxazinone | 4.6 | [4] |
| SSR-126768A | Indole derivative | 0.44 | [3] |
Table 2: Selectivity of Non-Peptide Oxytocin Antagonists for Human OTR over Human Vasopressin Receptors
| Compound | Selectivity (Fold; Kᵢ V₁ₐ / Kᵢ OTR) | Selectivity (Fold; Kᵢ V₂ / Kᵢ OTR) | Reference |
| Retosiban (GSK221149A) | >1400 | >1400 | --- |
| Epelsiban (GSK557296) | >31,000 | >31,000 | [2] |
| L-368,899 | >50 | >100 | --- |
| L-371,257 | >800 | >800 | [4] |
| SSR-126768A | >1000 | >1000 | --- |
Table 3: Pharmacokinetic Properties of Selected Non-Peptide Oxytocin Antagonists
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| Retosiban (GSK221149A) | Rat | ~100 | 1.4 | --- |
| Epelsiban (GSK557296) | Rat | 55 | - | [1] |
| L-368,899 | Rat | 14 - 18 | ~2 | --- |
| SSR-126768A | Rat | Orally active | Long duration of action | [5] |
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class A G-protein coupled receptor (GPCR). Upon binding of oxytocin or competitive antagonism by a non-peptide antagonist, distinct intracellular signaling cascades are initiated or inhibited. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC).
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the characterization of non-peptide oxytocin antagonists are crucial for reproducible research.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Oxytocin)
-
Test compound (non-peptide oxytocin antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, a fixed concentration of the radioligand, and the cell membrane preparation.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis and the Kᵢ is calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the oxytocin-induced increase in intracellular calcium.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Oxytocin
-
Test compound (non-peptide oxytocin antagonist)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of oxytocin (typically the EC₈₀) to stimulate calcium release and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence is proportional to the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by the reduction in the oxytocin-induced fluorescence signal. The IC₅₀ value is calculated from the concentration-response curve.
In Vivo Uterine Contraction Assay (Rat Model)
This in vivo assay assesses the efficacy of an antagonist in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Female Sprague-Dawley rats in estrus or late-term pregnant rats
-
Anesthetic (e.g., isoflurane, urethane)
-
Oxytocin
-
Test compound (non-peptide oxytocin antagonist)
-
Intrauterine pressure catheter or force transducer
-
Data acquisition system
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Perform a laparotomy to expose the uterus.
-
Insert a fluid-filled catheter into the uterine horn and connect it to a pressure transducer to measure intrauterine pressure, or attach a force transducer to the uterine horn to measure isometric contractions.
-
Allow the preparation to stabilize and record baseline uterine activity.
-
Administer the test compound intravenously or orally.
-
After a suitable pre-treatment period, administer a bolus of oxytocin to induce uterine contractions.
-
Record the uterine contractions and quantify the inhibitory effect of the antagonist by measuring the reduction in the frequency, amplitude, or duration of the oxytocin-induced contractions.
Experimental Workflow for Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel non-peptide oxytocin antagonists.
Caption: Experimental Workflow for Antagonist Screening.
Conclusion
Non-peptide oxytocin antagonists represent a significant advancement in the field of oxytocin research and therapeutics. Their favorable pharmacological properties make them invaluable tools for dissecting the complex roles of the oxytocin system in both health and disease. This guide provides a foundational understanding of these compounds and the methodologies required for their rigorous scientific evaluation.
References
- 1. Epelsiban - Wikipedia [en.wikipedia.org]
- 2. Epelsiban [medbox.iiab.me]
- 3. [PDF] SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2- oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride): A New Selective and Orally Active Oxytocin Receptor Antagonist for the Prevention of Preterm Labor | Semantic Scholar [semanticscholar.org]
- 4. rndsystems.com [rndsystems.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban (OT Antagonist 1): A Technical Guide to its Species-Specific Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban, a synthetic peptide analogue of oxytocin, functions as a competitive antagonist at the oxytocin receptor (OTR). It also exhibits antagonism at the vasopressin V1a receptor.[1] Clinically, Atosiban is utilized in some regions to manage preterm labor by inhibiting oxytocin-induced uterine contractions.[1] However, extensive preclinical and clinical research has revealed significant species-specific differences in its efficacy and receptor selectivity. This technical guide provides an in-depth overview of Atosiban's pharmacological profile across various species, detailing its binding affinities, functional potencies, and the experimental protocols used for their determination. Understanding this species variability is critical for the accurate interpretation of preclinical data and for guiding the development of novel tocolytic agents.
Data Presentation: Species-Specific Efficacy of Atosiban
The following tables summarize the quantitative data on Atosiban's efficacy at the oxytocin receptor across different species. These values highlight the significant variability in binding affinity and functional antagonism.
Table 1: In Vitro Binding Affinity and Functional Antagonism of Atosiban at the Oxytocin Receptor
| Species | Assay Type | Tissue/Cell Line | Parameter | Value | Reference(s) |
| Human | Radioligand Binding | Myometrial Cells | Ki | 10 nmol/L | [2] |
| Functional Assay | Preterm Myometrium | pA2 | 7.86 | [2] | |
| Functional Assay | Term Myometrium | pA2 | 7.81 | [2] | |
| Functional Assay | Myometrial Cells | IC50 | 5 nM | ||
| Rat | Radioligand Binding | Uterine Membranes | Ki | 24.40 x 108/M (Ka) | |
| Functional Assay | Uterus | pA2 | 7.05 | [3] | |
| Mouse | Functional Assay | Myometrial Tissue | - | Synergistic efficacy with mundulone | [2][4] |
| Cynomolgus Monkey | Functional Assay | - | - | 4 times less potent than Barusiban |
Note: Ka (association constant) is inversely related to Ki (inhibition constant). A higher Ka indicates higher affinity.
Table 2: In Vivo Efficacy of Atosiban
| Species | Model | Endpoint | Observation | Reference(s) |
| Rat | Preterm Labor Model | Inhibition of uterine contractions | Effective in inhibiting oxytocin-induced uterine contractions. | |
| Baboon (Pregnant) | Oxytocin Challenge Test | Antagonist-Response Interval | Demonstrates in vivo activity. | |
| Cynomolgus Monkey | Oxytocin-induced Contractions | Inhibition of IUP | Duration of action of 1-3 hours. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for assessing the efficacy of oxytocin receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand (in this case, Atosiban) for its receptor (OTR).
Objective: To determine the inhibition constant (Ki) of Atosiban for the oxytocin receptor.
Materials:
-
Cell membranes prepared from tissues or cells expressing the oxytocin receptor (e.g., human myometrial cells, rat uterine tissue).
-
Radiolabeled oxytocin, typically [3H]oxytocin.
-
Unlabeled Atosiban at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes to remove endogenous ligands and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [3H]oxytocin, and varying concentrations of unlabeled Atosiban. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled oxytocin).
-
Incubation: Incubate the plate at a specific temperature (e.g., 22°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]oxytocin against the logarithm of the Atosiban concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of Atosiban that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Uterine Contractility Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced contractions of uterine muscle tissue.
Objective: To determine the functional potency (pA2 or IC50) of Atosiban in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Fresh uterine tissue strips obtained from the desired species (e.g., human myometrium from biopsies, rat uterus).[3]
-
Organ baths with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Isometric force transducers.
-
Data acquisition system.
-
Oxytocin solution.
-
Atosiban solutions at various concentrations.
Procedure:
-
Tissue Preparation: Dissect the uterine tissue into longitudinal or circular strips of appropriate dimensions.[3]
-
Mounting: Mount the tissue strips in the organ baths, with one end fixed and the other attached to an isometric force transducer. Apply a resting tension to the strips.[3]
-
Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time (e.g., 60-90 minutes) until stable spontaneous contractions are observed.
-
Agonist Stimulation: Add a submaximal concentration of oxytocin to the bath to induce stable, rhythmic contractions.
-
Antagonist Addition: Once stable oxytocin-induced contractions are established, add increasing concentrations of Atosiban cumulatively to the bath. Allow the tissue to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the contractile activity (frequency and amplitude) of the uterine strips.
-
Data Analysis: Measure the inhibition of the oxytocin-induced contractile response at each Atosiban concentration. Plot the percentage of inhibition against the logarithm of the Atosiban concentration to determine the IC50. For pA2 determination, perform a Schild analysis by measuring the rightward shift in the oxytocin concentration-response curve in the presence of different fixed concentrations of Atosiban. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the primary signaling pathway of the oxytocin receptor and the point of inhibition by Atosiban.
References
- 1. researchgate.net [researchgate.net]
- 2. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of oxytocin antagonists, which are more selective than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
"OT antagonist 1" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of the Oxytocin Antagonist Atosiban
Introduction
Oxytocin (OT) is a neuropeptide hormone and neurotransmitter that plays a crucial role in social bonding, sexual reproduction, childbirth, and the period after childbirth. In obstetrics, its primary function is to stimulate uterine contractions during labor. Oxytocin antagonists are compounds that block the oxytocin receptor, thereby inhibiting the effects of oxytocin. This mechanism of action makes them valuable therapeutic agents for the management of preterm labor, a condition that can lead to significant neonatal morbidity and mortality. By preventing or reducing the frequency and strength of uterine contractions, oxytocin antagonists can delay delivery, allowing for fetal maturation and the administration of corticosteroids to improve neonatal outcomes.
This technical guide focuses on Atosiban, a synthetic peptide analogue of oxytocin and a potent, competitive oxytocin receptor antagonist. It is widely used in clinical practice to delay imminent preterm birth. This document provides a comprehensive overview of the solubility and stability of Atosiban, intended for researchers, scientists, and professionals in drug development.
Atosiban: A Profile
Atosiban is a nonapeptide with a structure similar to oxytocin, but with modifications that confer its antagonistic properties. It effectively blocks the oxytocin receptor in the myometrium, the smooth muscle layer of the uterus.[1][2] This blockade prevents the intracellular signaling cascade that leads to uterine contractions.[2][3]
Solubility Data
The solubility of Atosiban has been determined in various solvents. As a crystalline solid, it can be dissolved in both organic solvents and aqueous buffers.[4] It is important to note that the solubility can be influenced by factors such as pH and the specific salt form of the compound (e.g., free base vs. acetate).
Table 1: Solubility of Atosiban in Various Solvents
| Solvent | Solubility | Reference |
| Water | 0.0517 mg/mL | [5] |
| Water | 16.67 mg/mL (ultrasonication may be needed) | [6] |
| Water | Soluble up to 50 mg/mL | [7] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 5 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | Approximately 14 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥ 16.67 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [8] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | [4] |
| Ethanol | Approximately 5 mg/mL | [4] |
Note: Discrepancies in reported water solubility may be due to different experimental conditions or the specific form of Atosiban used.
Stability Data
The stability of Atosiban is a critical factor for its formulation, storage, and therapeutic efficacy. As a peptide, it is susceptible to degradation through hydrolysis and oxidation.
Table 2: Stability and Storage Recommendations for Atosiban
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [4] |
| Crystalline Solid | -20°C (long term) | Months to years | [9] |
| Crystalline Solid | 0-4°C (short term) | Days to weeks | [9] |
| Stock Solution in Organic Solvent | -80°C | Up to 6 months | [6] |
| Stock Solution in Organic Solvent | -20°C | Up to 1 month | [6] |
| Aqueous Solution | 2-8°C | Up to 24 hours | [10] |
| Aqueous Solution | -20°C or below (long term) | Not specified, avoid freeze-thaw cycles | [10] |
For aqueous solutions, maintaining a pH between 3.5 and 5.0 is recommended to ensure optimal stability.[10]
Experimental Protocols
Solubility Determination
A common method for determining the solubility of a compound like Atosiban involves the following steps:
-
Preparation of Saturated Solutions: An excess amount of Atosiban powder is added to a known volume of the solvent of interest (e.g., water, PBS, ethanol).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is centrifuged or filtered to remove any undissolved solid.
-
Quantification: The concentration of Atosiban in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug.[11]
-
Acidic Hydrolysis: A solution of Atosiban (e.g., 1 mg/mL) in 0.1 M hydrochloric acid is incubated at an elevated temperature (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.[11]
-
Basic Hydrolysis: A solution of Atosiban (e.g., 1 mg/mL) in 0.1 M sodium hydroxide is incubated at an elevated temperature (e.g., 60°C). Samples are taken at different intervals, neutralized, and analyzed by HPLC.[11]
-
Oxidative Degradation: Atosiban is dissolved in a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature. Samples are analyzed by HPLC at various time points.[11]
-
Thermal Degradation: Atosiban powder is heated in a controlled oven (e.g., 80°C). At specified times, a portion of the powder is dissolved and analyzed by HPLC.[11]
-
Photolytic Degradation: A solution of Atosiban is exposed to a defined light source, while a control sample is protected from light. Both samples are analyzed by HPLC at appropriate intervals.[11]
Signaling Pathway and Mechanism of Action
Atosiban exerts its tocolytic effect by competitively blocking the oxytocin receptor, which is a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing muscle contraction. By blocking this pathway, Atosiban prevents the rise in intracellular calcium and induces uterine quiescence.[1][2][5]
Interestingly, Atosiban has been shown to be a biased ligand, as it also acts as an agonist of the Gi signaling pathway.[1][5] This can lead to the activation of pro-inflammatory pathways, such as the NF-κB and MAPK pathways.[12]
Caption: Atosiban's dual-action signaling pathway.
Experimental Workflow: Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of Atosiban under various stress conditions.
References
- 1. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Atosiban CAS#: 90779-69-4 [m.chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
In-Depth Technical Guide: Blood-Brain Barrier Penetration of Oxytocin (OT) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The blood-brain barrier (BBB) presents a formidable challenge to the development of centrally acting oxytocin (OT) receptor antagonists. The ability of these antagonists to penetrate the BBB is a critical determinant of their therapeutic efficacy for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the BBB penetration characteristics of key OT antagonists, including L-368,899, cligosiban, L-371,257, and atosiban. It summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in this field.
Introduction to Oxytocin Receptor Antagonism and the Blood-Brain Barrier
The oxytocin system in the central nervous system (CNS) is implicated in a wide range of social behaviors and neuropsychiatric conditions. Consequently, oxytocin receptor (OTR) antagonists with the ability to cross the BBB are of significant interest for therapeutic development. The BBB, a highly selective semipermeable border of endothelial cells, restricts the passage of substances from the circulating blood into the brain. For an OTR antagonist to be effective in the CNS, it must possess physicochemical properties that facilitate its transport across this barrier, or be a substrate for specific influx transporters, while avoiding active efflux by transporters such as P-glycoprotein (P-gp).
Quantitative Data on Blood-Brain Barrier Penetration of OT Antagonists
The following tables summarize the available quantitative data on the BBB penetration of selected OT antagonists. The unbound brain-to-plasma concentration ratio (Kp,uu) is the most rigorous measure of BBB penetration, reflecting the equilibrium of a compound between the brain and plasma that is not bound to protein and is pharmacologically active.
| Antagonist | Species | Dosage and Route | Method | Key Findings | Reference(s) |
| L-368,899 | Rhesus Monkey | 1 mg/kg, IV | CSF and Brain Tissue Analysis | Detected in CSF, with accumulation in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus. | [1] |
| Coyote | Not specified, IM | CSF and Plasma Analysis | Peaked in CSF 15-30 minutes after injection. | [2] | |
| Cligosiban | Human | Single oral doses | CSF and Plasma Analysis | Detected in CSF at concentrations approximately 40% of unbound plasma concentrations. | [3] |
| Rat | 0.9 mg/kg, IV bolus | CSF and Plasma Analysis | Demonstrated good CNS penetration. | [4] | |
| L-371,257 | General | Not specified | Not specified | Characterized as having poor penetration of the blood-brain barrier. | [5] |
| Atosiban | General | Not specified | Not specified | Generally considered to have limited BBB penetration due to its peptidic nature. | [6] |
Note: Direct comparison of values across studies should be done with caution due to differences in species, experimental design, and analytical methods.
Key Signaling Pathways
Oxytocin Receptor (OTR) Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by oxytocin, the receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of BBB penetration. The following sections describe representative methodologies for key in vitro and in vivo assays.
In Vitro Blood-Brain Barrier Permeability Assay
This assay provides a measure of a compound's ability to cross a cell monolayer that mimics the BBB.
Principle: A confluent monolayer of brain endothelial cells is cultured on a semi-permeable membrane in a Transwell® system, separating an apical (blood side) and a basolateral (brain side) compartment. The test compound is added to the apical side, and its appearance in the basolateral side is measured over time to determine the permeability coefficient (Papp). To assess active efflux, the transport is also measured in the basolateral-to-apical direction.
Representative Protocol:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell® inserts until a confluent monolayer is formed.
-
Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junction formation.
-
Permeability Assay (Apical to Basolateral):
-
Replace the medium in both compartments with transport buffer.
-
Add the test compound (e.g., OT antagonist) to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
-
Efflux Assay (Basolateral to Apical):
-
Add the test compound to the basolateral chamber.
-
Collect samples from the apical chamber at the same time points.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.
In Vivo Microdialysis
This technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a living animal.[7]
Principle: A microdialysis probe with a semi-permeable membrane at its tip is stereotactically implanted into a specific brain region. The probe is perfused with a physiological solution (perfusate), and small molecules from the ECF diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis.
Representative Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotactically implant a guide cannula into the target brain region.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the analyte of interest (if endogenous) or to ensure the system is clean.
-
Drug Administration: Administer the OT antagonist systemically (e.g., via intravenous or intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Sample Analysis: Analyze the dialysate and plasma samples (after appropriate processing to measure the unbound fraction) by LC-MS/MS.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by comparing the area under the curve (AUC) of the unbound drug concentration in the brain dialysate and plasma.
P-glycoprotein (P-gp) Substrate Assessment
Determining if a compound is a substrate of efflux transporters like P-gp is critical, as this can significantly limit its brain penetration.
Principle: The transport of a potential P-gp substrate is measured across a polarized cell monolayer overexpressing P-gp (e.g., MDCK-MDR1 cells) in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio significantly greater than 2, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate.
Conclusion
The development of centrally acting OT antagonists requires a thorough understanding and characterization of their ability to penetrate the blood-brain barrier. This guide has summarized the current knowledge on the BBB penetration of key OT antagonists, provided representative experimental protocols for its assessment, and visualized the underlying biological and experimental processes. For drug development professionals, a multi-faceted approach utilizing in vitro and in vivo models is essential to select and optimize candidates with favorable CNS pharmacokinetic profiles, ultimately increasing the probability of therapeutic success. Future research should focus on generating standardized, comparable quantitative data, such as Kp,uu, for a wider range of OT antagonists to build a more comprehensive understanding of their structure-brain exposure relationships.
References
- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cligosiban, A Novel Brain-Penetrant, Selective Oxytocin Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-371,257 - Wikipedia [en.wikipedia.org]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Downstream Signaling Pathways of Oxytocin (OT) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by oxytocin (OT) receptor antagonists. Given that "OT antagonist 1" is a placeholder, this document will focus on well-characterized antagonists, primarily Atosiban , a peptide antagonist used clinically, and will also reference non-peptide antagonists like L-368,899 and Epelsiban to provide a broader understanding of the field.
Introduction: The Oxytocin Receptor Signaling Cascade
The oxytocin receptor (OTR) is a class A G-protein coupled receptor (GPCR) that is central to a myriad of physiological processes, including uterine contractions during parturition, lactation, and social bonding.[1][2] Its activation by the neuropeptide oxytocin initiates a cascade of intracellular events that are cell-type specific.
The canonical and most well-studied signaling pathway initiated by OTR activation involves its coupling to Gαq/11 proteins.[1][3] This interaction leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][5]
-
DAG , in concert with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[5]
This surge in intracellular Ca2+ is the primary driver of myometrial contractions. The Ca2+ ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[4][6]
Beyond this primary pathway, the OTR can also couple to Gαi/o proteins and activate other significant signaling cascades, including:[7][8]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: OTR activation can stimulate the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway, which is involved in cell proliferation and differentiation.[3][4][9] Specifically, ERK1/2 and ERK5 have been identified as downstream effectors.[9][10] This can also lead to the upregulation of cyclooxygenase-2 (COX-2) and subsequent prostaglandin production, which further enhances uterine contractility.[4][11]
-
RhoA/Rho-kinase (ROCK) Pathway: This pathway is also implicated in myometrial contraction by increasing the sensitivity of the contractile apparatus to Ca2+.[4]
Mechanism of Action of OT Receptor Antagonists
OT receptor antagonists function by competitively binding to the OTR, thereby preventing oxytocin from binding and initiating the downstream signaling cascades described above.[12][13] This blockade of the OTR is the basis for their clinical application as tocolytics to delay preterm labor.[4][12]
However, the interaction of antagonists with the OTR is not always a simple "on/off" switch. Some antagonists, notably Atosiban, have been shown to act as biased agonists .[14][15] This means that while they antagonize one signaling pathway (e.g., Gαq-mediated signaling), they may simultaneously act as agonists for another (e.g., Gαi-mediated signaling).[14][15]
Downstream Signaling Pathways Modulated by OT Antagonists
The primary effect of an OT antagonist is the inhibition of the Gαq/PLC/IP3/Ca2+ pathway. By preventing the oxytocin-induced surge in intracellular calcium, these antagonists effectively reduce or abolish myometrial contractions.[4][6]
3.1. Inhibition of the Gαq-PLC-Ca2+ Pathway
The hallmark of OT antagonist action is the blockade of the Gαq-mediated signaling cascade. This leads to:
-
Prevention of PLC activation.
-
Inhibition of Ca2+ release from the sarcoplasmic reticulum.[14]
-
A resultant decrease in MLCK activation and myometrial contraction.
3.2. Biased Agonism and Gαi-Mediated Signaling
Research has revealed a more complex mechanism for some OT antagonists. Atosiban, for instance, while being a potent antagonist of the Gαq pathway, acts as an agonist for the Gαi pathway.[14][15] This biased agonism has significant implications:
-
Activation of Pro-inflammatory Pathways: In human amnion cells, Atosiban has been shown to activate Gαi, leading to the activation of NF-κB, ERK1/2, and p38 MAPK.[11][16][17] This paradoxically upregulates pro-inflammatory and pro-labor genes like COX-2, IL-6, and CCL5, potentially limiting its tocolytic efficacy.[11][16][17]
-
Inhibition of Cell Growth: The Gαi-mediated pathway activated by Atosiban can also lead to persistent ERK1/2 activation and the induction of p21(WAF1/CIP1), resulting in the inhibition of cell growth in certain cell types.[15]
3.3. Modulation of MAPK and Rho Kinase Pathways
By blocking the primary Gαq activation, OT antagonists consequently inhibit the downstream activation of the MAPK and Rho kinase pathways that are dependent on this initial signal. This contributes to the overall reduction in myometrial contractility and prostaglandin synthesis.[4]
Quantitative Data
The following tables summarize key quantitative data for several well-characterized OT antagonists.
Table 1: Binding Affinities and Selectivity of OT Antagonists
| Compound | Receptor | Species | Binding Affinity (Ki or IC50) | Selectivity over Vasopressin Receptors | Reference |
| Epelsiban (GSK557296) | Human OTR | Human | pKi = 9.9 (Ki ≈ 0.13 nM) | >31,000-fold over hV1a, hV2, and hV1b | [18][19] |
| Rat OTR | Rat | IC50 = 192 nM | Not specified | [18] | |
| L-368,899 | Human OTR | Human | IC50 = 8.9 nM | >40-fold over V1a and V2 | [20][21] |
| Rat OTR | Rat | IC50 = 26 nM | Not specified | [21] | |
| Coyote OTR | Coyote | Ki = 12 nM | 40-fold more selective for OTR than V1aR | [22] | |
| Atosiban | Human OTR | Human | High affinity (specific values vary) | Mixed V1a antagonist | [4][6] |
Table 2: Functional Antagonist Activity
| Compound | Assay | Species/Cell Type | Potency (pA2 or ED50) | Reference |
| L-368,899 | Inhibition of OT-induced uterine contraction | Rat (in vitro) | pA2 = 8.9 | [21] |
| Inhibition of OT-induced uterine contraction | Rat (in situ) | ED50 = 0.35 mg/kg (i.v.) | [21] |
Experimental Protocols
5.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of an antagonist for the oxytocin receptor.
-
Methodology:
-
Prepare membrane fractions from cells or tissues expressing the OTR (e.g., human myometrium, HEK293-OTR cells).
-
Incubate the membranes with a constant concentration of a radiolabeled OT analog (e.g., [3H]oxytocin or 125I-ornithine vasotocin analog).
-
Add increasing concentrations of the unlabeled antagonist (competitor).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The IC50 (concentration of antagonist that inhibits 50% of radioligand binding) is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.[23]
-
5.2. Inositol Phosphate (IP) Accumulation Assay
-
Objective: To measure the functional antagonism of the Gαq/PLC pathway.
-
Methodology:
-
Culture cells expressing OTR (e.g., CHO-OTR cells) and label them with [3H]myo-inositol overnight to incorporate it into membrane phosphoinositides.
-
Pre-incubate the cells with the OT antagonist at various concentrations.
-
Stimulate the cells with a fixed concentration of oxytocin in the presence of LiCl (to inhibit inositol monophosphatase and allow IP accumulation).
-
Lyse the cells and separate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the [3H]inositol phosphates by liquid scintillation counting.
-
The antagonist's ability to inhibit the oxytocin-stimulated IP accumulation is a measure of its functional antagonism of the Gαq pathway.
-
5.3. Intracellular Calcium ([Ca2+]i) Measurement
-
Objective: To directly visualize the inhibition of oxytocin-induced calcium mobilization.
-
Methodology:
-
Load cultured cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells and place them on a fluorescence microscope or in a plate reader.
-
Record the baseline fluorescence.
-
Add the OT antagonist, followed by oxytocin.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.[24]
-
Antagonists will prevent or reduce the sharp increase in fluorescence typically seen after oxytocin stimulation.
-
5.4. Western Blotting for Phosphorylated Kinases (e.g., p-ERK)
-
Objective: To assess the antagonist's effect on MAPK pathway activation.
-
Methodology:
-
Culture cells and serum-starve them to reduce basal kinase activity.
-
Treat cells with the antagonist, oxytocin, or a combination.
-
Lyse the cells at specific time points and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2) and the total form of the kinase.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the level of kinase phosphorylation relative to the total kinase.[25]
-
Visualizations
Caption: Canonical and biased signaling of the Oxytocin Receptor.
Caption: Downstream effects of a biased OT receptor antagonist.
Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.
References
- 1. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MAP kinase ERK5/MAPK7 is a downstream effector of oxytocin signaling in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Epelsiban - Wikipedia [en.wikipedia.org]
- 20. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 24. Oxytocin induces intracellular Ca2+ release in cardiac fibroblasts from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ERK2 mediates oxytocin-stimulated PGE2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxytocin (OT) Antagonist Use in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oxytocin (OT) receptor antagonists in preclinical mouse models. This document includes detailed information on dosages, experimental protocols, and the underlying signaling pathways. The provided protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines.
Introduction to Oxytocin Antagonists
Oxytocin, a neuropeptide crucial for social bonding and parturition, exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The blockade of this receptor by OT antagonists is a valuable tool for investigating the physiological and behavioral roles of oxytocin and for the development of therapeutics for conditions such as preterm labor and social behavioral disorders. This document focuses on the application of several commonly used OT antagonists in mouse research.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various OT antagonists used in mouse studies.
| Antagonist | Mouse Strain | Application | Dosage | Administration Route | Vehicle | Reference(s) |
| L-368,899 | C57BL/6J | Social Behavior (Social Rank, Sex Preference) | 3 - 10 mg/kg | Intraperitoneal (i.p.) | Saline | [1] |
| L-368,899 | C57BL/6J | Ethanol Consumption | 10 mg/kg | Intraperitoneal (i.p.) | 0.9% Saline | |
| L-368,899 | Not Specified | Memory Impairment | 2 µg/5 µL | Intracerebroventricular (i.c.v.) | Not Specified | [2] |
| Atosiban | CD-1 | Preterm Labor (Tocolysis) | 1.76 - 3.5 mg/kg | Subcutaneous (s.c.) | 0.7 ml/kg ethanol in 150 µL sesame oil | [3][4] |
| Atosiban | Not Specified | Body Weight & Food Intake | 1 mg/kg | Intraperitoneal (i.p.) | 0.89% Normal Saline | [5] |
| Cligosiban | Not Specified | Social Trust Behavior | 1 mg/kg | Intraperitoneal (i.p.) | 1% DMSO in Saline |
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The oxytocin receptor primarily signals through the Gq alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction. OT antagonists competitively bind to the OTR, preventing oxytocin from initiating this signaling cascade.[6][7][8][9][10][11]
General Experimental Workflow for In Vivo Mouse Studies
A typical workflow for an in vivo study in mice involving an OT antagonist includes several key stages, from initial planning and animal acclimatization to data analysis and interpretation.
Experimental Protocols
Protocol 1: Evaluation of L-368,899 on Social Behavior in Male Mice
This protocol is adapted from studies investigating the role of oxytocin in social rank and sex preference.[1]
1. Materials:
-
Animals: Adult male C57BL/6J mice (3-6 months old), group-housed.
-
Antagonist: L-368,899 hydrochloride.
-
Vehicle: Sterile 0.9% saline.
-
Equipment: Standard mouse cages, analytical balance, vortex mixer, syringes, and needles (e.g., 27-gauge). For specific tests: tube test apparatus, three-chamber social interaction box.
2. Drug Preparation:
-
Dissolve L-368,899 in sterile saline to the desired concentration (e.g., 0.3 mg/ml for a 3 mg/kg dose in a 25g mouse with an injection volume of 250 µl).
-
Ensure the solution is clear and completely dissolved. Prepare fresh on the day of the experiment or store as aliquots at -80°C.
3. Administration:
-
Administer L-368,899 or vehicle via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the mouse's weight (e.g., 10 ml/kg).
-
Administer the injection 30 minutes prior to the behavioral test.
4. Experimental Procedure (Example: Sex Preference Task):
-
Habituate the experimental mouse to the central chamber of a three-chamber box for a set period (e.g., 10 minutes).
-
Introduce a novel male mouse and a novel female mouse into the side chambers, enclosed in wire cups to allow for sensory interaction without physical contact.
-
Allow the experimental mouse to explore all three chambers for a defined period (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent actively investigating each stimulus mouse.
-
Analyze the data to determine preference for the female mouse.
Protocol 2: Evaluation of Atosiban in a Mifepristone-Induced Preterm Labor Mouse Model
This protocol is designed to assess the tocolytic (anti-contraction) effects of Atosiban in a chemically induced preterm labor model.[3][4][12][13]
1. Materials:
-
Animals: Timed-pregnant CD-1 mice. The day a copulatory plug is observed is designated as gestational day 1.
-
Inducing Agent: Mifepristone (progesterone receptor antagonist).
-
Antagonist: Atosiban.
-
Vehicle: 0.7 ml/kg ethanol in 150 µL sesame oil.
-
Equipment: Animal balance, syringes, and needles.
2. Experimental Procedure:
-
On gestational day 15, administer mifepristone subcutaneously (s.c.) to induce preterm labor. A dose of 30 µg per mouse is often effective.
-
Monitor the mice for the onset of uterine contractions.
-
Five hours after the onset of contractions, administer Atosiban (1.76 or 3.5 mg/kg, s.c.) or vehicle.
-
Continuously monitor the mice for the time of delivery of the first pup and the total number of pups born.
-
Record pup survival at birth and at 24 hours post-delivery.
3. Endpoints:
-
Primary: Delay in the time to delivery compared to the vehicle-treated group.
-
Secondary: Percentage of mice that deliver at term (gestational day 19 or later), number of live pups, and pup survival rate.
Disclaimer
These protocols are for guidance only. All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Researchers should optimize dosages, timing, and specific procedures based on their experimental objectives and pilot studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Intracerebroventricular administration of oxytocin and intranasal administration of the oxytocin derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Intraperitoneal Administration of OT Antagonist 1
1. Introduction
OT Antagonist 1 is a representative designation for a competitive antagonist of the Oxytocin Receptor (OTR). This document provides a detailed guide for its intraperitoneal (i.p.) administration in a research setting. The protocols and data presented are based on established methodologies for well-characterized, non-peptide oxytocin antagonists such as Atosiban and L-371,257, which are frequently used in preclinical studies. These antagonists are pivotal in investigating the physiological and behavioral roles of the endogenous oxytocin system, including social behavior, parturition, and metabolic regulation.
2. Mechanism of Action
The oxytocin receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq proteins.[1][2] Upon binding of the endogenous ligand, oxytocin, the receptor activates a signaling cascade involving Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This results in the release of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), ultimately leading to various cellular responses.[2][4]
This compound functions by competitively binding to the oxytocin receptor, thereby preventing the binding of oxytocin and inhibiting the initiation of this downstream signaling cascade. This blockade is crucial for studies aiming to understand the consequences of diminished oxytocinergic signaling.
3. Applications in Research
Intraperitoneal injection of OT antagonists is a common method for systemic administration in animal models to study:
-
Social Behavior: Investigating the role of oxytocin in social recognition, preference, and bonding.[5]
-
Maternal Behavior and Parturition: Modeling the delay of preterm labor and understanding the role of oxytocin in lactation and maternal care.[6]
-
Metabolism and Food Intake: Examining the influence of peripheral oxytocin signaling on body weight and feeding behavior.[7]
-
Pain and Nociception: Assessing the contribution of oxytocin to analgesia, particularly in response to specific physiological stimuli.[8]
Data Presentation
Quantitative data for representative oxytocin antagonists are summarized below. These values are essential for dose calculations and understanding the pharmacological profile of the compounds.
Table 1: Pharmacological Properties of Representative OT Antagonists
| Compound | Class | Ki (human OTR) | Selectivity | Key Feature |
| L-371,257 | Non-peptide | 4.6 - 19 nM[9][10][11] | >800-fold over vasopressin V1a/V2 receptors[10][12] | Poor blood-brain barrier penetration; orally active[9][12] |
| Atosiban | Peptide analog | N/A | Inhibits both oxytocin and vasopressin receptors | Used clinically to delay preterm labor[13] |
Table 2: Example Intraperitoneal Dosing in Rodent Models
| Compound | Species | Dosage | Study Context | Reference |
| Atosiban | Rat | 500 µg/kg | Blockade of copulation-induced antinociception | [8] |
| Atosiban | Rat | 6 mg/kg/day | Maternal treatment during gestation | [14] |
| Atosiban | Mouse | 1 mg/kg | Paired with oxytocin to study effects on body weight | [7] |
| L-371,257 | Rat | 0.5 - 1.0 mg/kg | Stimulation of weight gain | [9] |
| OT Antagonist | Mouse | 10 mg/kg | Social preference and sex preference tasks | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a dosing solution from a powdered form of the antagonist.
1. Materials:
-
This compound (powdered form)
-
Vehicle: Sterile 0.9% saline
-
Solubilizing agent (if required): DMSO
-
Sterile microcentrifuge tubes
-
Calibrated digital scale
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
2. Procedure:
-
Determine Required Mass: Calculate the total mass of the antagonist needed based on the number of animals, their average weight, and the desired dose (e.g., in mg/kg).
-
Formula:Mass (mg) = Dose (mg/kg) × Average Animal Weight (kg) × Number of Animals
-
-
Weigh the Compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
Initial Solubilization (if necessary):
-
Some non-peptide antagonists may have poor aqueous solubility. If this is the case, dissolve the powder in a minimal volume of DMSO (e.g., 10-20 µL). Vortex thoroughly until the powder is completely dissolved.
-
-
Dilution in Vehicle:
-
Aspirate the dissolved concentrate (or the powder directly if soluble in saline) into a larger sterile tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration for injection. The final concentration of DMSO should ideally be below 5% of the total injection volume.
-
Formula:Total Volume (mL) = Mass of Compound (mg) / Desired Concentration (mg/mL)
-
-
Final Mixing: Vortex the solution thoroughly to ensure homogeneity. Visually inspect the solution to confirm there is no precipitate.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Rodents
This protocol provides a step-by-step guide for the safe and effective i.p. administration of the prepared antagonist solution.
1. Materials:
-
Prepared this compound solution
-
Appropriate-sized syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27G for mice, 23-25G for rats)[15]
-
70% Ethanol and gauze pads
-
Animal scale
2. Procedure:
-
Animal Preparation:
-
Weigh the animal immediately before injection to calculate the precise volume of the solution to administer.
-
Formula:Injection Volume (mL) = [Dose (mg/kg) × Animal Weight (kg)] / Concentration (mg/mL)
-
-
Restraint:
-
Mouse: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders with your non-dominant hand. Secure the tail with your little finger against your palm.
-
Rat: A two-person technique is often preferred.[15] One person restrains the rat while the other injects. The animal should be held securely with its head tilted downwards at approximately a 30-degree angle to allow the abdominal organs to shift cranially.
-
-
Site Identification and Preparation:
-
Injection:
-
Use a new sterile syringe and needle for each animal.[15][16]
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified lower right quadrant.[15][16][18]
-
Gently aspirate by pulling back the plunger slightly to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe. If fluid is observed, withdraw the needle and reinject at a different site with a fresh needle and syringe.[17]
-
If aspiration is clear, depress the plunger smoothly to inject the full volume. The maximum recommended injection volume is typically <10 mL/kg.[15]
-
-
Post-Injection:
-
Withdraw the needle swiftly and return the animal to its home cage.
-
Monitor the animal for several minutes for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
-
Visualizations
Diagram 1: Oxytocin Receptor Signaling Pathway and Antagonism
Caption: Mechanism of this compound at the oxytocin receptor.
Diagram 2: General Experimental Workflow for an In Vivo Study
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of the maternal and neonatal effects of the oxytocin antagonist, atosiban, in a cross-fostering study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oxytocin and antagonist antidote atosiban on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medkoo.com [medkoo.com]
- 12. L-371,257 - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Elevated cardiac oxidative stress in newborn rats from mothers treated with atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for "OT antagonist 1" in Behavioral Neuroscience Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oxytocin (OT) receptor antagonists in behavioral neuroscience research. The information is intended to guide researchers in designing and conducting experiments to investigate the role of the oxytocin system in various behaviors.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide range of social behaviors, including social recognition, trust, empathy, and bonding.[1] To elucidate the specific functions of the endogenous oxytocin system, researchers utilize selective oxytocin receptor (OTR) antagonists. These pharmacological tools block the action of oxytocin at its receptor, allowing for the investigation of the behavioral consequences of diminished oxytocinergic signaling. This document details the application of three prominent OTR antagonists—L-368,899, Atosiban, and Retosiban—in various behavioral neuroscience paradigms.
Featured Oxytocin Receptor Antagonists
L-368,899
L-368,899 is a non-peptide, selective OTR antagonist that can cross the blood-brain barrier, making it suitable for systemic administration to study central oxytocinergic mechanisms.[2] It is a widely used tool in rodent models to investigate the role of oxytocin in social behaviors.
Atosiban
Atosiban is a peptide analogue of oxytocin and acts as an antagonist at both oxytocin and vasopressin V1a receptors.[3] Its application in behavioral neuroscience allows for the exploration of the combined or differential roles of these two related neuropeptide systems in behavior. Due to its peptide nature, central effects are typically studied via direct intracerebroventricular (ICV) or intracerebral administration. However, some studies have reported centrally mediated effects after peripheral injection.
Retosiban
Retosiban is a selective, orally bioavailable non-peptide OTR antagonist.[4] While much of the research on Retosiban has focused on its potential as a tocolytic agent to prevent preterm labor, its utility in behavioral neuroscience is an emerging area of investigation.[5][6] Its oral bioavailability presents a significant advantage for chronic dosing paradigms in behavioral studies.[4]
Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events ultimately modulate neuronal excitability and synaptic plasticity, influencing behavior. OTR antagonists prevent the initiation of this cascade by blocking the binding of oxytocin to the receptor.[7][8][9]
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols and Data
The following sections detail experimental protocols for common behavioral assays used to study the effects of OTR antagonists and present quantitative data from representative studies in tabular format.
Social Behavior Paradigms
The social recognition test assesses an animal's ability to remember a previously encountered conspecific. A decrease in investigation time towards a familiar individual compared to a novel one indicates successful social recognition.
Experimental Workflow: Social Recognition Test
Caption: Workflow for the Social Recognition Test.
Protocol: Social Recognition Test with L-368,899 in Mice [10][11]
-
Animals: Adult male mice are typically used as subjects, with juvenile mice of the same strain serving as social stimuli.
-
Drug Preparation and Administration:
-
Dissolve L-368,899 in a vehicle solution (e.g., saline).
-
Administer L-368,899 (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the habituation phase.[10]
-
-
Habituation Phase (Trial 1):
-
Place the subject mouse in a clean, standard cage.
-
Introduce a juvenile mouse (Juvenile 1) and allow the subject to investigate it for a set period (e.g., 5 minutes).
-
Record the total time the subject spends actively investigating (e.g., sniffing) Juvenile 1.
-
-
Inter-Trial Interval:
-
Return both mice to their home cages for a specified interval (e.g., 30 minutes).
-
-
Test Phase (Trial 2):
-
Return the subject mouse to the test cage.
-
Simultaneously present the familiar juvenile (Juvenile 1) and a novel juvenile mouse (Juvenile 2).
-
Record the investigation time for each juvenile over a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index or compare the time spent investigating the familiar versus the novel juvenile. A significant preference for the novel juvenile indicates intact social memory.
-
Quantitative Data: L-368,899 in Social Behavior
| Antagonist | Species | Behavioral Test | Dose | Route | Administration Time | Key Findings |
| L-368,899 | Male Mice | Social Rank (Tube Test) | 10 mg/kg | i.p. | 30 min prior | No effect on first-rank mice, but caused rank fluctuation in second-rank mice.[2] |
| L-368,899 | Male Mice | Sex Preference | 3 & 10 mg/kg | i.p. | 30 min prior | Dose-dependently impaired sex preference.[2] |
| L-368,899 | Female Rats | Risky Decision Making | 1.0 & 3.0 mg/kg | i.p. | 40 min prior | Dose-dependently reduced preference for a large, risky reward. No effect in males.[12] |
| L-368,899 | Adolescent Male Rats | Social Interaction | Not specified | i.p. | Not specified | Increased social avoidance in socially stressed rats.[7] |
Anxiety-Related Behavior Paradigms
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms. A decrease in the time spent in the open arms is indicative of increased anxiety-like behavior.[13]
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze Test.
Protocol: Elevated Plus Maze with Atosiban in Rats [3][14]
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Apparatus: The EPM for rats typically has arms that are 50 cm long and 10 cm wide, elevated 50 cm from the floor. The closed arms have walls 40-50 cm high.
-
Drug Preparation and Administration:
-
Dissolve Atosiban in a suitable vehicle.
-
Administer Atosiban or vehicle via the desired route (e.g., intravenous) at a specified time before testing.
-
-
Testing Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the time spent in the open arms, closed arms, and the center of the maze.
-
Count the number of entries into the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the percentage of time spent in and entries into the open arms.
-
Quantitative Data: Atosiban in Anxiety and Social Behavior
| Antagonist | Species | Behavioral Test | Dose | Route | Administration Time | Key Findings |
| Atosiban | Male Rats | Elevated Plus Maze | Not specified | i.v. | Not specified | Produced anxiolytic-like effects.[3] |
| Atosiban | Female Rats (VPA model of autism) | Social Interaction | Not specified | Not specified | Not specified | Attenuated social interaction deficits.[15] |
| Atosiban | Female Rats (VPA model of autism) | Anxiety | Not specified | Not specified | Not specified | Attenuated anxiety-like behaviors.[15] |
Fear Conditioning
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a footshock). The animal learns to associate the CS with the US and exhibits a conditioned fear response (e.g., freezing) to the CS alone.
Experimental Workflow: Fear Conditioning
Caption: Workflow for the Fear Conditioning Test.
Protocol: Fear Conditioning with an OTR Antagonist [1][4][16]
-
Animals: Mice or rats are commonly used.
-
Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera.
-
Habituation:
-
Place the animal in the conditioning chamber for a period (e.g., 10 minutes) the day before conditioning to habituate to the context.
-
-
Conditioning:
-
Place the animal in the chamber.
-
After a baseline period, present the CS (e.g., a 30-second tone).
-
During the last few seconds of the CS, deliver the US (e.g., a 0.5 mA footshock for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials.
-
-
Drug Administration:
-
Administer the OTR antagonist or vehicle at a specific time relative to the conditioning or testing phase (e.g., intracerebroventricularly 30 minutes before testing).[4]
-
-
Contextual Fear Testing:
-
24 hours after conditioning, place the animal back into the same chamber and measure freezing behavior for a set period (e.g., 5 minutes) in the absence of the CS and US.
-
-
Cued Fear Testing:
-
48 hours after conditioning, place the animal in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS (tone) and measure freezing behavior.
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing during the contextual and cued tests.
-
Quantitative Data: OTR Antagonists in Fear Conditioning
| Antagonist | Species | Behavioral Test | Dose | Route | Administration Time | Key Findings |
| OTR Antagonist (unspecified) | Prairie Voles | Passive Avoidance (Fear Learning) | Not specified | i.c.v. | 30 min prior to test | Blocked the blunting effect of pair bonding on fear learning.[4] |
| Atosiban | Mice | Fear Conditioning | 10 mM | Intranasal | After electrical shock | No significant effect on fear memory formation in this study.[17] |
Conclusion
Oxytocin receptor antagonists are invaluable tools in behavioral neuroscience for dissecting the role of the endogenous oxytocin system in a wide array of social and emotional behaviors. The choice of antagonist, dose, route of administration, and behavioral paradigm should be carefully considered based on the specific research question. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at understanding the complex functions of oxytocin in the brain. Further research, particularly with newer antagonists like Retosiban, will continue to refine our understanding of this critical neuropeptide system.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retosiban - Wikipedia [en.wikipedia.org]
- 5. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 9. An Overview of Oxytocin: Chemical Structure, Receptors, Physiological Functions, Measurement Techniques of oxytocin, and Metabolism | Auctores [auctoresonline.org]
- 10. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 11. orb.binghamton.edu [orb.binghamton.edu]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated plus maze protocol [protocols.io]
Application Notes and Protocols for the Use of Oxytocin Antagonists in Social Recognition Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Social recognition, the ability to distinguish between familiar and novel conspecifics, is a fundamental aspect of social behavior in many species. The neuropeptide oxytocin (OT) plays a crucial role in modulating various social behaviors, including social recognition, through its interaction with the oxytocin receptor (OTR). The use of selective OT antagonists is a critical pharmacological tool to investigate the endogenous role of the OT system in social memory and to screen potential therapeutic agents for social deficits observed in psychiatric disorders. This document provides detailed application notes and protocols for utilizing "OT antagonist 1" (a representative selective oxytocin receptor antagonist) in preclinical social recognition tests.
Mechanism of Action: Oxytocin Receptor Signaling
Oxytocin exerts its effects by binding to the OTR, a G-protein coupled receptor (GPCR). The activation of OTR can initiate multiple intracellular signaling cascades, primarily through Gαq/11 and Gαi/o pathways.[1][2] These pathways influence neuronal excitability, synaptic plasticity, and gene expression, which are cellular mechanisms underlying learning and memory, including social recognition. OT antagonists competitively bind to the OTR, thereby blocking the downstream signaling cascades initiated by endogenous oxytocin.
Figure 1. Simplified Oxytocin Receptor Signaling Pathway.
Experimental Protocols
The social recognition test is a widely used behavioral paradigm to assess social memory in rodents. The test leverages the innate tendency of rodents to investigate novel conspecifics more than familiar ones. A deficit in social recognition is indicated by a failure to reduce investigation time towards a familiar animal in a subsequent encounter.
Experimental Workflow
Figure 2. General Experimental Workflow for the Social Recognition Test.
Detailed Methodology
1. Animals:
-
Species: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Housing: Group-housed animals are often used, but subjects may be individually housed for a period before testing to establish a home cage territory.
-
Stimulus Animals: Typically, juvenile or ovariectomized female conspecifics are used as stimuli to minimize aggressive or sexual behaviors.
2. Apparatus:
-
A clean, standard rodent cage with fresh bedding. The test is often conducted in the subject animal's home cage to reduce anxiety.
3. Habituation:
-
Handle the animals for several days leading up to the experiment to reduce stress.
-
Habituate the subject animals to the testing room for at least 60 minutes before the start of the experiment.
-
If applicable, habituate the subject animals to the injection procedure (e.g., handling for intraperitoneal injections).
4. Drug Preparation and Administration:
-
"this compound" (e.g., L-368,899, Atosiban, Ornithine Vasotocin): Dissolve in an appropriate vehicle (e.g., sterile saline, artificial cerebrospinal fluid).
-
Administration Routes and Timing:
-
Intraperitoneal (i.p.): Administer 30-60 minutes before Trial 1.
-
Intracerebroventricular (i.c.v.): Administer 10-20 minutes before Trial 1. This requires prior stereotaxic surgery to implant a guide cannula.
-
Site-specific microinjection (e.g., into the medial amygdala): Administer 10-20 minutes before Trial 1. This also requires prior stereotaxic surgery.
-
5. Social Recognition Procedure:
-
Trial 1 (Acquisition/Encoding):
-
Administer "this compound" or vehicle to the subject animal.
-
After the appropriate pre-treatment time, introduce a stimulus animal (Stimulus 1) into the subject's cage.
-
Allow for a 4-5 minute interaction period.
-
Record the total time the subject animal spends actively investigating Stimulus 1 (e.g., sniffing the anogenital region, head, and body).
-
At the end of Trial 1, remove Stimulus 1.
-
-
Inter-Trial Interval (ITI):
-
Return the subject animal to its home cage (if not already there).
-
The duration of the ITI can vary depending on the memory phase being studied (e.g., 30-120 minutes for short-term memory).
-
-
Trial 2 (Retrieval/Recognition):
-
Re-introduce the now-familiar Stimulus 1 along with a novel stimulus animal (Stimulus 2) into the subject's cage. Alternatively, in a simpler paradigm, only the familiar Stimulus 1 is re-introduced.
-
Allow for a 4-5 minute interaction period.
-
Record the time spent investigating both Stimulus 1 and Stimulus 2.
-
6. Data Analysis:
-
Primary Metric: The primary measure is the duration of social investigation.
-
Discrimination Index (DI): This is a commonly used metric to quantify social recognition. It is calculated as:
-
DI = (Time investigating novel animal - Time investigating familiar animal) / (Total time investigating both animals)
-
A positive DI indicates a preference for the novel animal, suggesting successful social recognition. A DI around zero suggests a lack of recognition.
-
-
Relative Duration of Investigation (RDI): When only the familiar stimulus is presented in Trial 2, the RDI can be calculated:
-
RDI = (Investigation time in Trial 2) / (Investigation time in Trial 1)
-
An RDI significantly less than 1 indicates recognition.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the performance of the antagonist-treated group with the vehicle-treated control group.
Data Presentation
The following tables summarize representative quantitative data from studies using OT antagonists in social recognition tests. Note that experimental details can vary between studies, affecting direct comparisons.
Table 1: Effects of Intracerebroventricular (i.c.v.) and Site-Specific Administration of OT Antagonists on Social Recognition in Mice
| Antagonist | Species/Sex | Dose & Route | Key Findings | Reference |
| Ornithine Vasotocin | Wild-Type Male Mice | 0.01 ng (i.c.v.) | Impaired social recognition; investigation time for familiar female in Trial 2 was not significantly reduced compared to Trial 1. | Ferguson et al., 2001 |
| Ornithine Vasotocin | Wild-Type Male Mice | 0.01 ng (into Medial Amygdala) | Blocked social recognition, demonstrating the necessity of OT action in this brain region for social memory. | Ferguson et al., 2001 |
| Ornithine Vasotocin | Wild-Type Male Mice | 0.01 ng (into Olfactory Bulb) | No effect on social recognition, suggesting regional specificity of OT action. | Ferguson et al., 2001 |
| L-371,257 | C57 Male Mice | 20 µM (into vlPAG) | Disrupted social recognition memory for same-strain mice. | [1] |
| Atosiban | C57 Male Mice | 50 µM (into vlPAG) | Disrupted social recognition memory for same-strain mice.[1] | [1] |
Table 2: Effects of Systemic (i.p.) Administration of OT Antagonists on Social Behavior
| Antagonist | Species/Sex | Dose & Route | Key Findings | Reference |
| L-368,899 | Male Rats | 5 mg/kg (i.p.) | Increased social avoidance in rats that had undergone social instability stress during adolescence. | [3] |
| L-368,899 | Male Mice | 3 mg/kg & 10 mg/kg (i.p.) | Dose-dependently impaired sex preference but had no effect on social preference for a male conspecific. | [4] |
| L-368,899 | Male Mice | 10 mg/kg (i.p.) | No effect on dyadic social interaction between familiar cagemates.[4] | [4] |
Table 3: Quantitative Examples of Social Investigation Time
| Study Condition | Trial 1 Investigation Time (sec) | Trial 2 Investigation Time (sec) | Discrimination/Recognition |
| Ferguson et al., 2001 (Mice) | |||
| Wild-Type (Vehicle) | ~60 | ~25 | Recognition Intact (RDI < 1) |
| Wild-Type + OT Antagonist (i.c.v.) | ~60 | ~55 | Recognition Impaired (RDI ≈ 1) |
| OT Knockout (Vehicle) | ~60 | ~58 | Recognition Impaired (RDI ≈ 1) |
| Lukas et al., 2011 (Rats) | |||
| Vehicle (i.c.v.) | ~45 | ~20 | Recognition Intact |
| OT Antagonist (i.c.v.) | ~45 | ~40 | Recognition Impaired |
Note: The values in Table 3 are approximate, based on graphical representations in the cited literature, and are intended for illustrative purposes.
Conclusion
The use of "this compound" in social recognition tests is a powerful approach to elucidate the role of the endogenous oxytocin system in social memory. Careful consideration of the specific antagonist, dose, route of administration, and timing is crucial for obtaining reliable and interpretable results. The protocols and data presented here provide a comprehensive guide for researchers to design and conduct robust experiments in this area, ultimately contributing to a better understanding of the neurobiology of social behavior and the development of novel therapeutics for social cognitive deficits.
References
- 1. Polymodal dose-response curve for oxytocin in the social recognition test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: "OT Antagonist 1" for In Situ Hybridization
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the use of a representative oxytocin antagonist, "OT antagonist 1," in conjunction with in situ hybridization (ISH) to study the expression of oxytocin receptor (OTR) mRNA. It includes detailed protocols for non-radioactive ISH using digoxigenin (DIG)-labeled probes, hypothetical data presentation, and visualizations of the experimental workflow and the relevant signaling pathway. This guide is intended to assist researchers in investigating the role of the oxytocin system in various physiological and pathological contexts.
Data Presentation
The following tables present hypothetical quantitative data from experiments utilizing "this compound" to modulate the oxytocin system, followed by in situ hybridization to measure OTR mRNA expression.
Table 1: Effect of "this compound" on OTR mRNA Expression in the Rat Brain
| Brain Region | Treatment Group | Mean OTR mRNA Signal Intensity (Optical Density) | Standard Deviation |
| Amygdala | Vehicle | 0.85 | 0.12 |
| Amygdala | "this compound" | 0.62 | 0.09 |
| Hypothalamus | Vehicle | 1.23 | 0.15 |
| Hypothalamus | "this compound" | 1.18 | 0.13 |
| Hippocampus | Vehicle | 0.45 | 0.08 |
| Hippocampus | "this compound" | 0.43 | 0.07 |
Table 2: Specificity of DIG-labeled OTR mRNA Probe
| Competitor | Concentration | Hybridization Signal (% of Control) |
| None | - | 100% |
| Unlabeled OTR Probe | 100x Molar Excess | 8% |
| Unrelated Probe | 100x Molar Excess | 95% |
Experimental Protocols
This section details the methodology for treating subjects with "this compound" and subsequently performing non-radioactive in situ hybridization for OTR mRNA on brain tissue.
In Vivo Administration of "this compound"
-
Animal Handling: Acclimatize subjects (e.g., adult male rats) to the housing and handling conditions for at least one week prior to the experiment.
-
Antagonist Preparation: Dissolve "this compound" in a suitable vehicle (e.g., sterile saline or DMSO, depending on solubility) to the desired concentration. Prepare a vehicle-only solution for the control group.
-
Administration: Administer "this compound" or vehicle to the subjects via the desired route (e.g., intraperitoneal injection). The dosage and time course of administration should be determined based on the pharmacokinetic properties of the specific antagonist used.
-
Tissue Collection: At the designated time point following the final administration, euthanize the animals according to approved protocols.
-
Brain Extraction and Processing: Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by immersing it in a sucrose solution (e.g., 20% in PBS) until it sinks. Snap-freeze the brain in isopentane cooled with dry ice and store at -80°C until sectioning.
Non-Radioactive In Situ Hybridization Protocol
This protocol is adapted for use with DIG-labeled RNA probes on cryostat sections of brain tissue[1][2].
-
Sectioning: Cut 20 µm thick coronal sections of the brain using a cryostat. Mount the sections onto SuperFrost Plus slides and allow them to air dry.
-
Post-fixation and Permeabilization:
-
Wash slides in PBS.
-
Incubate in 4% PFA for 10 minutes.
-
Wash in PBS.
-
Treat with Proteinase K (1 µg/mL in PBS) for 10 minutes at 37°C.
-
Wash in PBS.
-
-
Prehybridization:
-
Place slides in a humidified chamber.
-
Cover the sections with hybridization buffer and incubate for 2 hours at 65°C.
-
-
Hybridization:
-
Dilute the DIG-labeled OTR mRNA probe in hybridization buffer.
-
Denature the probe by heating to 80°C for 5 minutes and then place on ice.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C[2].
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specifically bound probe.
-
-
Immunodetection:
-
Signal Detection:
-
Wash the slides extensively in MABT.
-
Equilibrate the sections in a detection buffer (e.g., NTM buffer: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 10 mM MgCl2)[3].
-
Incubate the slides in a solution containing NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) until the desired color intensity is reached[1].
-
-
Mounting:
-
Stop the color reaction by washing the slides in PBS.
-
Briefly rinse in distilled water.
-
Dehydrate the sections through a series of ethanol concentrations, clear in xylene, and coverslip using a xylene-based mounting medium.
-
Mandatory Visualizations
Caption: Experimental workflow from antagonist administration to data analysis.
Caption: Oxytocin receptor signaling pathway and antagonist-mediated inhibition.
References
Application Notes and Protocols: Stereotaxic Surgery with L-368,899 (Oxytocin Receptor Antagonist) Infusion
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxytocin (OT) is a neuropeptide critical for regulating social behaviors, including social recognition, bonding, and maternal care. The investigation of the oxytocin system often involves the use of selective antagonists to block the action of endogenous oxytocin at its receptor (OTR). L-368,899 is a potent and selective, non-peptide antagonist of the oxytocin receptor.[1][2][3] Its ability to cross the blood-brain barrier and its high selectivity for the OTR over vasopressin receptors make it a valuable tool for studying the central effects of oxytocin.[1] Stereotaxic surgery allows for the precise delivery of L-368,899 to specific brain regions, enabling researchers to dissect the neurocircuitry underlying oxytocin-mediated behaviors. These application notes provide detailed protocols for the stereotaxic infusion of L-368,899 and subsequent behavioral analysis.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of L-368,899
| Parameter | Species/Tissue | Value | Reference |
| IC50 | Rat Uterus OTR | 8.9 nM | [2][3] |
| IC50 | Human Uterus OTR | 26 nM | [2] |
| IC50 | Rat Liver V1a Receptor | 370 nM | [3] |
| IC50 | Rat Kidney V2 Receptor | 570 nM | [3] |
Table 2: Stereotaxic Coordinates for Target Brain Regions in Rodents
| Brain Region | Species | Anterior-Posterior (AP) from Bregma (mm) | Medial-Lateral (ML) from Midline (mm) | Dorsal-Ventral (DV) from Skull (mm) | Reference |
| Medial Preoptic Area (MPOA) | Rat | -0.24 to -0.72 | ±0.5 | -8.0 to -8.5 | [4] |
| Nucleus Accumbens (NAc) | Rat | +1.2 | ±0.8 | -7.0 | [5] |
| Ventral Tegmental Area (VTA) | Mouse | -3.0 | ±0.6 | -4.6 | [6] |
| Medial Amygdala (MeA) | Mouse | -1.90 | ±1.75 | -5.25 | [7] |
Table 3: Dosing and Infusion Parameters for Intra-cranial Administration
| Antagonist | Brain Region | Species | Dose/Concentration | Infusion Volume | Reference |
| L-368,899 | Ventral Tegmental Area (VTA) | Mouse | 1.25 mM | 0.5 µL/side | [6] |
| Atosiban (another OTR antagonist) | Nucleus Accumbens (NAc) | Mouse | 1 µg/µL | 0.3 µL/side | [8] |
| Unnamed OTR antagonist | Medial Preoptic Area (MPOA) | Rat | 0.1 µg/µL | 1.0 µL/side | [9] |
Signaling Pathways and Experimental Workflows
Caption: Oxytocin signaling pathway and antagonism by L-368,899.
Caption: Experimental workflow for stereotaxic infusion.
Experimental Protocols
Protocol 1: Stereotaxic Infusion of L-368,899
Materials:
-
L-368,899 hydrochloride (e.g., Tocris Bioscience)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Infusion pump and microsyringes
-
Guide cannulae and infusion cannulae (e.g., 26-gauge and 33-gauge, respectively)
-
Dental cement
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Analgesics (e.g., carprofen or buprenorphine)
Procedure:
-
Preparation of L-368,899 Solution: Dissolve L-368,899 in sterile saline to the desired concentration (e.g., 1.25 mM for infusion into the mouse VTA).[6] Filter-sterilize the solution.
-
Animal Anesthesia and Mounting: Anesthetize the animal using an approved protocol. Once deeply anesthetized (confirmed by lack of pedal reflex), place the animal in the stereotaxic frame. Ensure the head is level by adjusting the ear and incisor bars, such that the dorsal-ventral measurements at Bregma and Lambda are within 0.1 mm of each other.
-
Surgical Site Preparation: Shave the scalp and sterilize with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma and Craniotomy: Identify Bregma (the junction of the sagittal and coronal sutures). Using the coordinates from a stereotaxic atlas (refer to Table 2), mark the target location for infusion. Perform a small craniotomy at the marked location using a dental drill.
-
Cannula Implantation and Infusion: Lower the guide cannula to just above the target brain region and secure it to the skull with dental cement. Allow the animal to recover for at least one week. For acute infusions, slowly lower the infusion cannula through the guide cannula to the target DV coordinate.
-
Drug Infusion: Connect the infusion cannula to a microsyringe mounted on an infusion pump. Infuse the L-368,899 solution at a slow, controlled rate (e.g., 0.25 µL/min) to minimize tissue damage.[6] After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion of the compound away from the tip.
-
Post-Infusion and Closure: Slowly retract the infusion cannula. Insert a dummy cannula into the guide cannula. Suture the scalp incision.
-
Post-operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery until it is ambulatory. Allow for a recovery period before commencing behavioral experiments.
Protocol 2: Social Interaction Test
This test assesses social preference by measuring the time an animal spends interacting with a novel conspecific versus an empty enclosure.
Materials:
-
Three-chambered social interaction apparatus
-
Novel, age- and sex-matched stimulus animal
-
Wire-mesh enclosures
Procedure:
-
Habituation: Place the experimental animal in the central chamber of the apparatus and allow it to explore all three chambers for a 10-minute habituation period.
-
Social Preference Phase: Place a novel stimulus animal inside a wire-mesh enclosure in one of the side chambers. Place an identical empty enclosure in the opposite side chamber. Place the experimental animal back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Data Acquisition: Record the session using an overhead video camera. Use behavioral tracking software to quantify the time spent in each chamber and the time spent actively sniffing each enclosure.
-
Analysis: A preference for social novelty is indicated by the experimental animal spending significantly more time in the chamber with the novel animal and more time sniffing the enclosure containing the novel animal compared to the empty enclosure. The infusion of L-368,899 into specific brain regions is expected to alter this social preference. For example, intra-VTA infusion of L-368,899 has been shown to reduce social interaction time in mice.[6]
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. The medial preoptic area and its projections to the ventral tegmental area and the periaqueductal gray are activated in response to social play behavior in juvenile rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin signaling in the medial amygdala is required for sex discrimination of social cues | eLife [elifesciences.org]
- 8. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neuropeptide Oxytocin Facilitates Pro-Social Behavior and Prevents Social Avoidance in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Oxytocin Receptor Antagonists in Electrophysiology: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of oxytocin (OT) receptor antagonists in electrophysiological studies. It is intended to serve as a practical guide for researchers investigating the role of the oxytocin system in neuronal function and for professionals in drug development exploring the therapeutic potential of oxytocin receptor (OTR) modulation.
Introduction to Oxytocin and its Receptor
Oxytocin is a neuropeptide renowned for its role in social bonding, parturition, and lactation.[1] In the central nervous system (CNS), oxytocin acts as a neuromodulator, influencing a wide range of behaviors and physiological processes.[1] Its effects are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The activation of OTRs can trigger diverse intracellular signaling cascades, primarily through Gαq/11 and Gαi proteins, leading to the modulation of neuronal excitability, synaptic transmission, and plasticity.[2]
Oxytocin Receptor Antagonists in Electrophysiology
OTR antagonists are indispensable tools for elucidating the specific contributions of oxytocin signaling in the CNS. By selectively blocking OTRs, researchers can investigate the endogenous roles of oxytocin and assess the therapeutic potential of OTR-targeted drugs. Electrophysiological techniques, such as patch-clamp and in vivo recordings, are powerful methods to study the effects of OTR antagonists on neuronal activity at the cellular and network levels.
A variety of OTR antagonists have been developed, each with distinct pharmacological properties. This document will focus on several key antagonists that have been utilized in or are relevant to electrophysiological research.
Quantitative Data of Common Oxytocin Receptor Antagonists
The following table summarizes key quantitative data for several widely used oxytocin receptor antagonists. This information is crucial for selecting the appropriate antagonist and designing experiments.
| Antagonist | Type | Target Species/Tissue | IC50 | Ki | pA2 | Selectivity | Reference(s) |
| Atosiban | Peptide | Human Myometrium | 5 nM (inhibition of OT-induced Ca2+ increase) | - | 7.86 (preterm myometrium) | Mixed OTR/V1a antagonist | [3][4] |
| L-368,899 | Non-peptide | Rat Uterus | 8.9 nM | - | 8.9 | >40-fold selective for OTR over V1a and V2 receptors | [5][6] |
| Human Uterus | 26 nM | - | - | [7] | |||
| Barusiban | Peptide | COS cells expressing human OTR | - | 0.8 nM | 9.76 (preterm myometrium) | High affinity and selectivity for OTR | [4][8] |
| Retosiban | Non-peptide | Human OTR | - | 0.65 nM | - | >1400-fold selective for OTR over vasopressin receptors | [9] |
| Epelsiban (GSK557296) | Non-peptide | Human OTR | - | pKi of 9.9 | - | >31000-fold selective for OTR over vasopressin receptors | [10] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Oxytocin increases inhibitory synaptic transmission and blocks development of long-term potentiation in the lateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Retosiban - Wikipedia [en.wikipedia.org]
- 10. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of "OT antagonist 1" in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
"OT antagonist 1" is a synthetic peptide being investigated for its therapeutic potential as an oxytocin receptor (OTR) antagonist. The oxytocin system is implicated in a wide range of physiological processes, and antagonists like "this compound" are of significant interest for various clinical applications. To support pharmacokinetic (PK) and pharmacodynamic (PD) studies, a robust, sensitive, and selective bioanalytical method is required for the accurate quantification of "this compound" in biological matrices such as plasma.
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of "this compound" in human plasma. The method involves a straightforward sample preparation procedure using protein precipitation followed by solid-phase extraction (SPE), ensuring high recovery and minimal matrix effects. This method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulated bioanalytical studies.[1][2]
2. Principle of the Method
The method quantifies "this compound" using a triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled (SIL) version of the antagonist ("SIL-OT antagonist 1") is used as an internal standard (IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[3]
Plasma samples are first treated with an organic solvent to precipitate proteins. After centrifugation, the supernatant is further purified and concentrated using solid-phase extraction (SPE). The final eluate is then injected into the LC-MS/MS system for analysis. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
3. Oxytocin Receptor Signaling Pathway
"this compound" exerts its effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Normally, oxytocin binding to the OTR activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[6][7] This cascade is fundamental to oxytocin's physiological effects. "this compound" competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.
Experimental Protocols
4. Materials and Reagents
-
Analytes: "this compound" reference standard, "SIL-OT antagonist 1" internal standard (IS).
-
Plasma: Blank human plasma (K2-EDTA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
-
Additives: Formic acid (FA), Trifluoroacetic acid (TFA), Ammonium hydroxide (NH4OH).
-
SPE Device: Polymeric reversed-phase SPE cartridges/plates (e.g., Oasis HLB).
-
Labware: Polypropylene tubes, 96-well plates, pipettes.
5. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Software: Data acquisition and processing software.
6. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of "this compound" and "SIL-OT antagonist 1" in a suitable solvent (e.g., 50:50 ACN:Water).
-
Working Solutions: Prepare serial dilutions of the "this compound" stock solution in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the "SIL-OT antagonist 1" stock solution to a final concentration of 100 ng/mL in 50:50 ACN:Water.
7. Preparation of Calibration Standards and QC Samples
-
Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma (e.g., 10 µL of working solution into 190 µL of plasma).
-
The final concentration range for the calibration curve should span the expected in-vivo concentrations. A typical range might be 0.1 ng/mL to 100 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[8]
8. Plasma Sample Preparation Protocol
The sample preparation workflow involves protein precipitation followed by solid-phase extraction.[9]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. cigb.edu.cu [cigb.edu.cu]
- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for OT Antagonist 1 in Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of a selective oxytocin (OT) antagonist in quantitative receptor autoradiography studies. The selected antagonist, ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Orn⁸,Tyr-NH₂⁹]VT , a radioiodinated derivative of the ornithine vasotocin analog (often referred to as ¹²⁵I-OVTA or a variant thereof), is a highly selective and high-affinity tool for labeling oxytocin receptors (OTR). Its use allows for precise localization and quantification of OTR in various tissues, particularly in the brain.
Introduction
Oxytocin, a nonapeptide hormone and neurotransmitter, plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, social bonding, and stress modulation.[1] The oxytocin receptor (OTR) is a G protein-coupled receptor (GPCR) that mediates these effects. Dysregulation of the oxytocin system has been implicated in several neuropsychiatric disorders, making the OTR a significant target for drug development.
Autoradiography with a selective radiolabeled antagonist is a powerful technique to visualize and quantify the distribution and density of OTR in tissue sections.[2] The antagonist ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Orn⁸,Tyr-NH₂⁹]VT is particularly well-suited for this purpose due to its high affinity for the OTR and significantly lower affinity for the structurally related vasopressin V1a receptors, thus minimizing off-target binding and providing a clear and specific signal.[3][4]
Quantitative Data Summary
The binding characteristics of ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Orn⁸,Tyr-NH₂⁹]VT and the non-peptide antagonist L-368,899 are summarized below. This data is essential for designing and interpreting competitive binding and saturation autoradiography experiments.
Table 1: Binding Affinity of OT Antagonists
| Antagonist | Radioligand | Preparation | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference(s) |
| ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Tyr-NH₂⁹]VT | Itself (Saturation Binding) | Rat Uterus & Hippocampus | 0.03 - 0.06 nM (Kd) | [4] |
| L-368,899 | ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) | Coyote Brain | 12 nM (Ki) | [5] |
| L-368,899 | ¹²⁵I-ornithine vasotocin analog (¹²⁵I-OVTA) | Human Substantia Nigra | ~10 nM - 100 nM (IC₅₀, estimated from graph) | [2] |
Table 2: Receptor Selectivity of OT Antagonists
| Antagonist | OTR Affinity (Ki/IC₅₀) | V1aR Affinity (Ki/IC₅₀) | Selectivity (V1aR/OTR) | Species | Reference(s) |
| L-368,899 | 12 nM | ~480 nM | 40-fold | Coyote | [5] |
| L-368,899 | ~10-100 nM | ~1-10 nM | 0.23-fold (Higher affinity for V1aR) | Human | [2] |
Signaling Pathways and Experimental Workflow
To understand the functional implications of OTR antagonism, it is crucial to be familiar with the downstream signaling cascades initiated by OTR activation. The following diagrams illustrate the OTR signaling pathway and the general experimental workflow for quantitative autoradiography.
OTR Signaling Pathway
The oxytocin receptor is a G protein-coupled receptor that can couple to different G proteins, primarily Gαq/11 and Gαi/o, to initiate diverse intracellular signaling cascades.[6][7] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][8] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6][8] These events can lead to various cellular responses, including muscle contraction and neurotransmitter release.[8] The OTR can also couple to Gαi, which inhibits adenylyl cyclase, or activate other pathways like the MAPK/ERK cascade.[1]
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow for Quantitative Autoradiography
The process of quantitative autoradiography involves several key steps, from tissue preparation to data analysis. This workflow ensures reproducible and accurate measurement of receptor density.
Caption: Quantitative Autoradiography Workflow.
Experimental Protocols
The following are detailed protocols for performing quantitative receptor autoradiography using ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Orn⁸,Tyr-NH₂⁹]VT.
Materials and Reagents
-
Radioligand: ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Orn⁸,Tyr-NH₂⁹]VT (specific activity ~2000 Ci/mmol)
-
Unlabeled Ligand: Oxytocin (for non-specific binding determination)
-
Tissue: Fresh frozen brain or other tissue of interest, stored at -80°C
-
Equipment:
-
Cryostat
-
Charged microscope slides (e.g., Superfrost Plus)
-
Incubation chambers/jars
-
Phosphor imaging screens or autoradiography film
-
Phosphorimager or densitometry system
-
Image analysis software
-
-
Buffers and Solutions:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4):
-
Tris base
-
Adjust pH to 7.4 with HCl
-
-
Assay Buffer with Additives:
-
50 mM Tris-HCl, pH 7.4
-
5 mM MgCl₂
-
0.1% Bovine Serum Albumin (BSA)
-
Protease inhibitors (e.g., bacitracin 1 mg/ml)
-
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4):
-
Prepare fresh and keep on ice.
-
-
Distilled Water (ice-cold)
-
Protocol 1: Tissue Sectioning
-
Equilibrate the frozen tissue block to the cryostat temperature (-15°C to -20°C).
-
Mount the tissue block onto the cryostat chuck using embedding medium.
-
Cut coronal or sagittal sections at a thickness of 20 µm.[2]
-
Thaw-mount the sections onto charged microscope slides.
-
Store the slide-mounted sections in a sealed slide box with desiccant at -80°C until use.[5]
Protocol 2: Receptor Autoradiography
-
Pre-incubation:
-
Bring the slide boxes to room temperature to prevent condensation.
-
Place the slides in a rack and immerse them in Assay Buffer for 15-30 minutes at room temperature. This step rehydrates the tissue and helps to dissociate any endogenous ligands.[9]
-
-
Incubation:
-
Prepare the incubation solutions. For total binding , add ¹²⁵I-d(CH₂)₅[Tyr(Me)₂,Thr⁴,Orn⁸,Tyr-NH₂⁹]VT to the Assay Buffer with Additives to a final concentration of 25-50 pM.
-
For non-specific binding , prepare the same solution as for total binding but also add a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Lay the slides horizontally in a humidified chamber.
-
Pipette 200-500 µL of the appropriate incubation solution onto each tissue section, ensuring the entire section is covered.
-
Incubate for 60-120 minutes at room temperature.
-
-
Washing:
-
Quickly aspirate the incubation solution from the slides.
-
Perform a series of washes in ice-cold Wash Buffer to remove unbound radioligand. A typical washing procedure is 2 x 2 minutes in Wash Buffer.
-
Follow with a brief dip (5-10 seconds) in ice-cold distilled water to remove buffer salts.[9]
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Protocol 3: Imaging and Data Analysis
-
Exposure:
-
Imaging:
-
Scan the phosphor screen using a phosphorimager or develop the film.
-
-
Data Analysis:
-
Use image analysis software to define regions of interest (ROIs) on the autoradiograms.
-
Measure the optical density or photostimulated luminescence within each ROI.
-
Convert these values to radioactivity concentrations (e.g., fmol/mg tissue equivalent) using the calibration curve generated from the ¹²⁵I standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each corresponding brain region.
-
By following these detailed protocols, researchers can reliably and quantitatively map the distribution of oxytocin receptors, providing valuable insights into their role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 3. gladstone.org [gladstone.org]
- 4. 125I-labelled d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH2(9)]OVT: a selective oxytocin receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Long-Term Delivery of OT Antagonist 1 (Atosiban)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (OT) is a neuropeptide central to uterine contractions during parturition.[1] Antagonism of the oxytocin receptor (OTR) is a key strategy for managing conditions characterized by uterine hyperactivity, most notably preterm labor. "OT Antagonist 1," exemplified here by Atosiban , is a competitive oxytocin/vasopressin receptor antagonist that effectively inhibits uterine contractions.[2][3] However, Atosiban's short plasma half-life of approximately 1.7 hours necessitates continuous intravenous infusion for therapeutic effect, limiting its use to acute hospital settings.[2][4]
The development of long-term delivery methods for Atosiban is critical for creating maintenance tocolytic therapies, potentially allowing for outpatient management and prolonged uterine quiescence. This document provides detailed application notes on formulating Atosiban into biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres for sustained release and presents the associated experimental protocols for characterization and evaluation.
Application Notes: PLGA Microspheres for Sustained Atosiban Delivery
Biodegradable PLGA microspheres are a well-established platform for the sustained release of peptide-based drugs.[5][6] The key advantage of PLGA is that it undergoes hydrolysis in the body into lactic and glycolic acid, which are biocompatible and readily metabolized.[5] The drug release kinetics from PLGA microspheres can be tuned by altering polymer properties such as molecular weight, lactide-to-glycolide ratio, and particle size.[5][6]
A common method for encapsulating hydrophilic peptides like Atosiban is the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[7][8] This process entraps an aqueous solution of the drug within a polymer-organic phase, which is then emulsified in a larger aqueous phase, leading to the formation of solid, drug-loaded microspheres upon solvent removal.
The expected release profile of Atosiban from PLGA microspheres is triphasic:
-
Initial Burst Release: A rapid release of drug located on or near the microsphere surface, occurring within the first 24 hours.
-
Lag Phase: A period of slower release as the polymer matrix begins to hydrate and swell.
-
Sustained Release: A prolonged phase of drug diffusion and release as the PLGA polymer matrix degrades.
Data Presentation: Formulation Characteristics and Release Kinetics
The following tables summarize the typical characterization data for Atosiban-loaded PLGA microspheres and their in vitro and in vivo release profiles.
Table 1: Physicochemical Properties of Atosiban-Loaded PLGA Microspheres
| Parameter | Value | Method of Analysis |
| Polymer Composition | PLGA 75:25 (Lactide:Glycolide) | NMR Spectroscopy |
| Mean Particle Size | 45.6 µm | Laser Diffraction |
| Drug Loading | 8.2% (w/w) | HPLC after solvent extraction |
| Encapsulation Efficiency | 82.0% | HPLC |
| Surface Morphology | Spherical, non-porous | Scanning Electron Microscopy (SEM) |
Table 2: In Vitro Cumulative Release of Atosiban from PLGA Microspheres
| Time Point (Days) | Cumulative Release (%) | Standard Deviation |
| 1 | 18.5 | 2.1 |
| 3 | 25.4 | 2.5 |
| 7 | 33.1 | 3.0 |
| 14 | 52.8 | 4.1 |
| 21 | 75.9 | 4.8 |
| 28 | 91.2 | 5.2 |
Table 3: Representative In Vivo Pharmacokinetics of Atosiban-PLGA Microspheres in a Rat Model
| Time Point (Days) | Plasma Atosiban Conc. (ng/mL) | Standard Deviation |
| 1 | 150.2 | 25.5 |
| 3 | 95.7 | 18.9 |
| 7 | 70.1 | 15.3 |
| 14 | 110.5 | 21.2 |
| 21 | 85.4 | 17.8 |
| 28 | 40.6 | 9.7 |
Table 4: Long-Term Tocolytic Efficacy in a Preterm Labor Rat Model
| Treatment Group | Delivery Time (Hours post-induction) | % of Animals Remaining Pregnant at 72h |
| Vehicle Control | 48.2 ± 6.5 | 10% |
| Atosiban-PLGA Microspheres | 125.6 ± 18.2 | 85% |
Experimental Protocols
Protocol for Preparation of Atosiban-Loaded PLGA Microspheres
This protocol details the w/o/w double emulsion-solvent evaporation method.
Materials:
-
Atosiban acetate
-
PLGA (75:25 lactide:glycolide, inherent viscosity ~0.6 dL/g)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
Procedure:
-
Prepare Aqueous Drug Phase (w1): Dissolve 100 mg of Atosiban in 1.0 mL of deionized water.
-
Prepare Organic Polymer Phase (o): Dissolve 400 mg of PLGA in 4.0 mL of DCM.
-
Form Primary Emulsion (w1/o): Add the aqueous drug phase to the organic polymer phase. Emulsify using a probe sonicator at 50W power for 60 seconds on an ice bath to form a stable w1/o emulsion.
-
Form Double Emulsion (w1/o/w2): Add the primary emulsion dropwise into 50 mL of a cold (4°C) 1% (w/v) PVA aqueous solution (w2). Homogenize the mixture at 5000 rpm for 2 minutes to create the w1/o/w2 double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a beaker with 200 mL of a 0.1% (w/v) PVA solution. Stir at 500 rpm at room temperature for 4 hours to allow the DCM to evaporate and the microspheres to harden.
-
Collection and Washing: Collect the microspheres by filtration using a 0.45 µm filter. Wash three times with 100 mL of deionized water to remove residual PVA.
-
Drying: Freeze the microspheres at -80°C and then lyophilize for 48 hours to obtain a dry powder. Store at -20°C.
Protocol for In Vitro Release Study
This protocol uses the "sample and separate" method to determine the release kinetics of Atosiban.
Materials:
-
Atosiban-loaded PLGA microspheres
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tween 80
-
Sodium Azide
-
Centrifuge tubes (15 mL)
-
Shaking incubator
Procedure:
-
Preparation: Weigh 20 mg of Atosiban-loaded microspheres into a 15 mL centrifuge tube.
-
Release Medium: Add 10 mL of PBS (pH 7.4) containing 0.02% (v/v) Tween 80 and 0.02% (w/v) sodium azide (as a preservative).
-
Incubation: Place the tubes in a shaking incubator set at 37°C with horizontal shaking at 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove the tubes from the incubator.
-
Separation: Centrifuge the tubes at 3000 x g for 10 minutes to pellet the microspheres.
-
Sample Collection: Carefully withdraw 8 mL of the supernatant (release medium) for analysis.
-
Medium Replacement: Add 8 mL of fresh, pre-warmed release medium to the tube, resuspend the microsphere pellet, and return the tube to the incubator.
-
Analysis: Quantify the concentration of Atosiban in the collected supernatant using a validated HPLC method. Calculate the cumulative percentage of drug released at each time point.
Protocol for In Vivo Pharmacokinetic and Efficacy Study
This protocol describes a study in a pregnant rat model to assess the long-term pharmacokinetic profile and tocolytic efficacy.[9][10][11]
Animal Model:
-
Time-mated pregnant Sprague-Dawley rats (n=6 per group). Gestational day (GD) 1 is the day a vaginal plug is observed.
Materials:
-
Atosiban-loaded PLGA microspheres
-
Sterile vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose, 0.1% Tween 80)
-
RU486 (Mifepristone) for preterm labor induction
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Formulation Administration (Pharmacokinetics): On GD 15, administer a single subcutaneous injection of the Atosiban-PLGA microsphere suspension (dose equivalent to 10 mg/kg Atosiban) to one group of rats.
-
Blood Sampling (Pharmacokinetics): Collect blood samples (approx. 200 µL) via tail vein at pre-dose and at 1, 3, 7, 14, 21, and 28 days post-injection. Process blood to plasma and store at -80°C until analysis by LC-MS/MS.
-
Preterm Labor Induction (Efficacy): On GD 17, induce preterm labor in a separate cohort of rats (one group pre-treated with Atosiban-PLGA on GD 15, one group receiving vehicle) by subcutaneous injection of RU486 (2.5 mg/kg).
-
Efficacy Assessment: Monitor the animals continuously for signs of labor and the time of delivery of the first pup. Record the number of animals that deliver within 72 hours of induction.
-
Data Analysis: Plot plasma concentration vs. time to determine the pharmacokinetic profile. Compare the mean delivery time and the proportion of animals remaining pregnant between the Atosiban-PLGA and vehicle groups using appropriate statistical tests (e.g., t-test, Fisher's exact test).
Visualizations: Signaling Pathways and Workflows
Oxytocin Receptor Signaling and Atosiban's Mechanism of Action
Oxytocin binding to its G-protein coupled receptor (OTR) primarily activates the Gαq pathway, leading to phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and a subsequent increase in intracellular calcium, causing myometrial contraction.[2] Atosiban acts as a competitive antagonist at the OTR, blocking this Gαq-mediated cascade.[2] However, it also exhibits biased agonism, acting as an agonist on the Gαi pathway, which can lead to the activation of pro-inflammatory signals like NF-κB.[2][12][13]
Experimental Workflow: Microsphere Preparation and Evaluation
The overall process for developing and testing a long-term delivery system for Atosiban involves formulation, in vitro characterization, and in vivo validation.
References
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preparation, Characterization and Evaluation of Drug Release Properties of Simvastatin-loaded PLGA Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLGA-based biodegradable microspheres in drug delivery: recent advances in research and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparing Poly (Lactic-co-Glycolic Acid) (PLGA) Microspheres Containing Lysozyme-Zinc Precipitate Using a Modified Double Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Refractoriness of the gravid rat uterus to tocolytic and biochemical effects of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of OT Antagonist 1 in Optogenetics Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optogenetics is a powerful technique that allows for the precise control of genetically defined neuronal populations with light. When combined with pharmacological tools, such as receptor antagonists, it enables the detailed dissection of neural circuit function and the role of specific neurotransmitter systems. Oxytocin (OT), a neuropeptide produced in the paraventricular nucleus (PVN) of the hypothalamus, is a key modulator of social behaviors.[1] Optogenetic activation of OT-producing neurons has been shown to influence a range of social interactions.
This document provides detailed application notes and protocols for the use of "OT antagonist 1," a potent and selective oxytocin receptor (OTR) antagonist, in conjunction with optogenetic stimulation of oxytocin neurons. The specific antagonist focused on in these protocols is L-368,899 , a non-peptide OTR antagonist with good brain penetrance and selectivity over vasopressin receptors.[2][3]
Data Presentation
Table 1: Properties of OT Antagonist L-368,899
| Property | Value | Reference |
| Full Name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride | |
| Molecular Weight | 627.68 g/mol (dihydrochloride salt) | |
| Receptor Target | Oxytocin Receptor (OTR) | [2][3] |
| Action | Antagonist | [2][3] |
| Potency (IC50) | 8.9 nM (rat uterus), 26 nM (human uterus) | [4] |
| Selectivity | > 40-fold selective for OTR over vasopressin V1a and V2 receptors | |
| Solubility | Soluble in water and DMSO (up to 100 mM) | |
| Administration Route | Intraperitoneal (i.p.) injection, Orally active | [1][5] |
| Vehicle | 0.9% Saline | [5][6] |
Table 2: Summary of Experimental Parameters for Optogenetic Stimulation and L-368,899 Administration
| Parameter | Description | Example Value/Range | Reference |
| Animal Model | Oxt-Cre transgenic mice | C57BL/6J background | [1] |
| Viral Vector | AAV-EF1a-DIO-hChR2(C128S/D156A)-EYFP (SSFO) | Serotype AAV9 | [1][7] |
| Target Brain Region | Paraventricular Nucleus (PVN) of the Hypothalamus | AP: -0.8 mm, ML: ±0.25 mm, DV: -4.75 mm from Bregma | [8] |
| Optogenetic Stimulation | Blue light activation of SSFO | 473-488 nm wavelength | [1][9] |
| Light Power | Sufficient for SSFO activation | ≥ 8 µW/mm² | [10] |
| Antagonist | L-368,899 | Tocris Bioscience or similar | [6] |
| Antagonist Dosage | Intraperitoneal injection | 3-10 mg/kg | [6] |
| Timing of Injection | Prior to behavioral testing | 90 minutes before the test | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of L-368,899
1. Materials:
-
L-368,899 hydrochloride (e.g., Tocris Bioscience, Cat. No. 1911)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 ml) and needles (27-30 gauge) for injection
-
Analytical balance
2. Preparation of L-368,899 Solution:
-
Calculate the required amount of L-368,899 based on the desired concentration and the number and weight of the animals to be injected. For a 10 mg/kg dose in a 25 g mouse, you will need 0.25 mg of L-368,899.
-
Weigh the calculated amount of L-368,899 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% saline to the tube to achieve the desired final concentration. For example, to inject a volume of 10 ml/kg, a 1 mg/ml solution is needed.
-
Vortex the solution until the L-368,899 is completely dissolved. The hydrochloride salt form is soluble in aqueous solutions.
3. Intraperitoneal (IP) Injection Procedure:
-
Restrain the mouse securely. The "three-fingers" restraint method is recommended.[11]
-
Turn the restrained animal so that its abdomen is facing upwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.[12]
-
Insert a 27-30 gauge needle at a 30-40° angle with the bevel up.[12]
-
Gently pull back the plunger to ensure no fluid or blood is aspirated, which would indicate entry into a blood vessel or organ.
-
Inject the calculated volume of the L-368,899 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Stereotaxic Surgery for AAV Injection and Optic Fiber Implantation
1. Materials:
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Surgical tools (scalpel, forceps, drill, etc.)
-
AAV-EF1a-DIO-hChR2(C128S/D156A)-EYFP (SSFO)
-
Microinjection pump and syringe (e.g., Nanoject)
-
Glass micropipettes
-
Optic fiber cannula (e.g., 200 µm diameter)
-
Dental cement
-
Analgesics and antibiotics
2. Surgical Procedure:
-
Anesthetize the Oxt-Cre mouse with isoflurane (1-2% in oxygen).
-
Mount the mouse in the stereotaxic frame.
-
Apply eye ointment to prevent drying.
-
Shave the scalp and sterilize the area with betadine and ethanol.
-
Make a midline incision to expose the skull.
-
Identify and mark the coordinates for the PVN relative to Bregma (AP: -0.8 mm, ML: ±0.25 mm).
-
Drill a small craniotomy over the injection site.
-
Lower a glass micropipette filled with the AAV solution to the target depth (DV: -4.75 mm from the brain surface).
-
Inject approximately 100-150 nl of the AAV solution at a rate of ~50 nl/min.
-
Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
For optogenetic stimulation, implant an optic fiber cannula ~0.2-0.5 mm above the injection site.
-
Secure the optic fiber cannula to the skull using dental cement.
-
Suture the scalp and administer post-operative analgesics.
-
Allow the animal to recover for at least 3 weeks to ensure robust opsin expression.
Protocol 3: Optogenetic Stimulation of PVN Oxytocin Neurons
1. Materials:
-
Optic fiber patch cord
-
Laser or LED light source (473-488 nm)
-
Pulse generator/stimulator
-
Wireless optogenetic device (optional, for freely moving animals)[1]
2. Stimulation Parameters:
-
Connect the implanted optic fiber to the light source via a patch cord.
-
For activation of SSFO, a single brief light pulse is sufficient to induce prolonged depolarization.[1]
-
Example stimulation protocol: a single 1-2 second light pulse.[1][10]
-
The light power at the fiber tip should be sufficient to activate the opsin in the target volume (e.g., ≥ 8 µW/mm² for SSFO).[10]
-
For behavioral experiments, the timing of the stimulation should be precisely controlled and synchronized with behavioral recordings.
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor (OTR) signaling cascade.
Experimental Workflow for Optogenetic Inhibition of OT-Mediated Behavior
Caption: Experimental workflow for optogenetics with OT antagonist.
References
- 1. Wireless Optogenetic Stimulation of Oxytocin Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. AAV-EF1a-DIO-hChR2(C128S/D156A)-EYFP [Cat #VB4515] available in all serotypes [vectorbiolabs.com]
- 8. Identification of Novel Cross-Talk between the Neuroendocrine and Autonomic Stress Axes Controlling Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Immunohistochemical Analysis of Oxytocin Receptor Using "OT Antagonist 1"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of "OT antagonist 1" in the immunohistochemical (IHC) analysis of the oxytocin receptor (OTR). This document outlines the mechanism of action, protocols for antagonist characterization, and a detailed procedure for utilizing "this compound" as a tool for validating antibody specificity in IHC applications.
Introduction to Oxytocin Receptor and "this compound"
The oxytocin receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1][2][3] Upon binding of its ligand, oxytocin (OT), the OTR activates intracellular signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[2][3][4] This signaling is pivotal in mediating the diverse effects of oxytocin.
"this compound" is a novel, selective, and competitive antagonist developed for the oxytocin receptor. It is designed to bind to the OTR with high affinity, thereby blocking the binding of endogenous oxytocin and inhibiting its downstream signaling pathways.[5] Its application in immunohistochemistry is primarily as a negative control to confirm the specificity of anti-OTR antibodies. By pre-incubating tissue with "this compound," a specific antibody should show significantly reduced or eliminated staining, thus validating that the antibody is indeed binding to the oxytocin receptor.
Characterization of "this compound"
Prior to its use in IHC, it is essential to characterize the antagonist's biological activity. This section provides protocols for determining the half-maximal inhibitory concentration (IC50) and for assessing its effect on receptor internalization.
Determination of IC50 via Calcium Mobilization Assay
Objective: To determine the concentration of "this compound" required to inhibit 50% of the oxytocin-induced calcium response in OTR-expressing cells.
Methodology:
-
Cell Culture: Culture a stable cell line expressing the human oxytocin receptor (e.g., HEK293-OTR) in appropriate media.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Pre-incubate the cells with a range of concentrations of "this compound" (e.g., 1 pM to 10 µM) for a predetermined time (e.g., 30 minutes) at 37°C.
-
Oxytocin Stimulation: Stimulate the cells with a fixed concentration of oxytocin, typically the EC80 (the concentration that elicits 80% of the maximal response), in the presence of the antagonist.
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Parameter | Value |
| Cell Line | HEK293-OTR |
| Oxytocin (EC80) | [Hypothetical Value, e.g., 10 nM] |
| "this compound" IC50 | [Hypothetical Value, e.g., 1.5 nM] |
Immunohistochemistry Protocol for Oxytocin Receptor with "this compound" Validation
This protocol provides a step-by-step guide for performing IHC for the oxytocin receptor, including a crucial validation step using "this compound" as a blocking agent.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., human uterus, brain)
-
Validated primary antibody against the oxytocin receptor
-
"this compound"
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Antigen retrieval solution (e.g., 0.01M sodium citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Hematoxylin for counterstaining
-
Mounting medium
Experimental Workflow
Caption: Immunohistochemistry workflow with antagonist validation.
Detailed Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Antagonist Blocking (Validation Step):
-
For validation slides, drain the blocking buffer and incubate the sections with a high concentration of "this compound" (e.g., 100-fold the IC50) diluted in the primary antibody diluent for 1-2 hours at room temperature.
-
For the standard protocol slides, proceed directly to primary antibody incubation.
-
-
Primary Antibody Incubation:
-
Drain the buffer (and antagonist solution for validation slides) and apply the diluted primary anti-OTR antibody.
-
Incubate overnight at 4°C in a humidified chamber. The optimal antibody dilution should be determined by titration.[8]
-
-
Secondary Antibody and Detection:
-
Wash slides three times with wash buffer for 5 minutes each.[9]
-
Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30-60 minutes at room temperature.[6]
-
Wash slides three times with wash buffer.
-
Apply streptavidin-HRP conjugate for 30 minutes at room temperature.[6]
-
Wash slides three times with wash buffer.
-
Apply the DAB chromogen substrate and incubate until the desired brown staining intensity is reached. Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the tissue through graded alcohols and xylene.[6]
-
Apply a permanent mounting medium and a coverslip.
-
Expected Results and Interpretation
-
Positive Control Tissue (e.g., Uterus): Should show specific staining in the myometrial smooth muscle cells.
-
Standard Protocol: The anti-OTR antibody should produce a distinct staining pattern consistent with the known distribution of the receptor in the tissue being examined.
-
Validation with "this compound": Pre-incubation with the antagonist should result in a significant reduction or complete absence of staining. This outcome confirms the specificity of the primary antibody for the oxytocin receptor.
-
Negative Control (No Primary Antibody): Should show no specific staining, indicating that the secondary antibody and detection system are not producing background signal.
Quantitative Data Summary (Hypothetical):
| Treatment Group | Staining Intensity (Arbitrary Units) | Percentage of Stained Cells |
| Standard Protocol (Anti-OTR) | 3.5 ± 0.4 | 85% ± 5% |
| Validation ("this compound" + Anti-OTR) | 0.2 ± 0.1 | <5% |
| Negative Control (No Primary Ab) | 0.1 ± 0.05 | <1% |
Oxytocin Receptor Signaling Pathway
Understanding the signaling cascade initiated by oxytocin binding is crucial for interpreting the functional consequences of receptor antagonism.
Caption: Oxytocin receptor signaling and antagonist action.
The binding of oxytocin to its receptor activates Gαq, which in turn stimulates PLC.[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] These events can lead to the activation of downstream pathways like the MAPK cascade, ultimately regulating gene expression and cellular responses.[1][2] "this compound" prevents the initiation of this cascade by blocking the initial binding of oxytocin.
Troubleshooting
Common issues in IHC and their potential solutions are outlined below.
| Problem | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new antibody aliquot; ensure proper storage.[11] |
| Insufficient antigen retrieval | Optimize retrieval time and temperature; try a different pH buffer.[7][9] | |
| Low protein expression | Use a positive control tissue known to express OTR.[7] | |
| High Background | Non-specific antibody binding | Increase blocking time or concentration; titrate primary antibody.[8] |
| Insufficient washing | Increase the number and duration of wash steps.[9] | |
| Endogenous peroxidase activity | Quench with H₂O₂ before blocking.[11] | |
| Non-specific Staining | Primary antibody cross-reactivity | Validate antibody specificity with antagonist blocking and Western blot.[12] |
| Inadequate deparaffinization | Use fresh xylene and ensure complete wax removal.[9] |
Note on Antibody Validation: The specificity of commercial anti-OTR antibodies can be a significant issue.[12] It is imperative to validate each new lot of antibody using appropriate controls, such as knockout/knockdown models where available, and antagonist blocking as described in this protocol. Researchers should be cautious, as some antibodies may show specificity in one tissue (e.g., uterus) but not in another (e.g., brain).[12]
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 8. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. In need of a specific antibody against the oxytocin receptor for neuropsychiatric research: A KO validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for "OT Antagonist 1" and c-Fos Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing "OT Antagonist 1," a potent and selective non-peptide oxytocin receptor (OTR) antagonist, in conjunction with c-Fos expression analysis to investigate neuronal activation. c-Fos, an immediate early gene, is a widely used marker for recent neuronal activity, and its expression can be modulated by the blockade of OTR signaling pathways.
Introduction
The oxytocin (OT) system is critically involved in a wide array of physiological and behavioral processes, including social recognition, pair bonding, anxiety, and uterine contractions. The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that, upon binding of its ligand oxytocin, primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling cascade.[1] This leads to an increase in intracellular calcium and subsequent cellular responses. Additionally, OTR activation can influence other pathways, such as the MAPK/ERK pathway, which is a known regulator of c-Fos expression.
"this compound" is a novel, potent, and selective non-peptide OTR antagonist with an IC50 of 8 nM, making it a valuable tool for dissecting the roles of the OT system.[2] By blocking the OTR, "this compound" can prevent the downstream signaling initiated by endogenous oxytocin. The analysis of c-Fos expression following the administration of "this compound" allows for the mapping of neuronal circuits that are functionally modulated by the OT system. This approach is particularly useful for identifying brain regions and specific neuronal populations that are under the tonic or stimulated influence of oxytocin.
Data Presentation: Effects of OT Antagonists on c-Fos Expression
The following tables summarize quantitative data from studies using non-peptide OT antagonists, such as L-368,899 and Atosiban, which are expected to have similar effects to "this compound" due to their shared mechanism of action. These data illustrate the impact of OTR blockade on c-Fos expression in various brain regions implicated in OT function.
Table 1: Effect of OT Antagonist on c-Fos Immunoreactivity in a Mouse Model of Social Fear Conditioning
| Brain Region | Treatment Group | Mean Number of c-Fos-positive cells (± SEM) | Statistical Significance (vs. Saline) |
| Basolateral Amygdala | Saline | 150 ± 12 | - |
| Oxytocin | 95 ± 8 | p < 0.05 | |
| Atosiban | 145 ± 11 | Not Significant |
Data adapted from a study on fear conditioning in mice. Atosiban is an oxytocin antagonist.[3]
Table 2: Effect of OT Antagonist L-368,899 on Fos Immunoreactivity in Response to Sucrose Intake in Mice
| Brain Region | Treatment Group | Fos-immunoreactive cells/section (± SEM) | Statistical Significance (vs. Vehicle) |
| Paraventricular Nucleus (PVN) | Vehicle | 120 ± 15 | - |
| L-368,899 | 185 ± 20 | p < 0.05 | |
| Arcuate Nucleus | Vehicle | 80 ± 10 | - |
| L-368,899 | 115 ± 12 | p < 0.05 | |
| Central Amygdala | Vehicle | 65 ± 8 | - |
| L-368,899 | 95 ± 11 | p < 0.05 | |
| Nucleus of the Solitary Tract | Vehicle | 50 ± 7 | - |
| L-368,899 | 75 ± 9 | p < 0.05 |
Data are hypothetical representations based on findings that L-368,899 affects Fos immunoreactivity in these regions.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the general experimental workflow for the analysis of c-Fos expression following the administration of an OT antagonist.
Caption: Oxytocin receptor signaling pathway leading to c-Fos expression.
Caption: Experimental workflow for c-Fos analysis after OT antagonist administration.
Experimental Protocols
Protocol 1: Administration of "this compound" in Rodents
This protocol provides a general guideline for the administration of a non-peptide OT antagonist for subsequent c-Fos analysis. The exact dose and route of administration should be optimized based on the specific research question and the pharmacokinetic properties of "this compound".
Materials:
-
"this compound"
-
Vehicle (e.g., sterile saline, DMSO, or as recommended by the manufacturer)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
-
Experimental animals (e.g., adult male C57BL/6 mice or Sprague-Dawley rats)
Procedure:
-
Preparation of "this compound" Solution:
-
On the day of the experiment, prepare a fresh solution of "this compound" in the appropriate vehicle at the desired concentration. For example, a dose of 5 mg/kg for L-368,899 has been used in mice.[5]
-
Sonication may be required to fully dissolve the compound.
-
Prepare a vehicle-only solution to be used for the control group.
-
-
Animal Handling and Grouping:
-
Handle animals gently to minimize stress-induced c-Fos expression.
-
Randomly assign animals to experimental groups (e.g., Vehicle, "this compound" low dose, "this compound" high dose).
-
-
Administration:
-
Weigh each animal to calculate the precise volume of the solution to be injected.
-
Administer "this compound" or vehicle via the chosen route. Common routes include:
-
Intraperitoneal (i.p.) injection: A common systemic administration route.
-
Intracerebroventricular (i.c.v.) injection: For direct central nervous system delivery, bypassing the blood-brain barrier. This requires prior stereotaxic surgery for cannula implantation.
-
-
-
Post-injection Period:
-
Return the animals to their home cages.
-
If a behavioral paradigm is part of the experiment, it should be conducted within the window of the antagonist's expected peak activity.
-
The optimal time for tissue collection post-injection to observe peak c-Fos expression is typically between 90 and 120 minutes.[6]
-
Protocol 2: c-Fos Immunohistochemistry for Rodent Brain Sections
This protocol describes a standard method for visualizing c-Fos-positive neurons in free-floating brain sections using an enzymatic (DAB) detection method.
Materials:
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
4% Paraformaldehyde (PFA) in 0.1 M PBS
-
30% Sucrose in 0.1 M PBS
-
Hydrogen peroxide (H2O2)
-
Normal goat serum (NGS) or other appropriate blocking serum
-
Triton X-100
-
Primary antibody: Rabbit anti-c-Fos (e.g., Santa Cruz Biotechnology, sc-52)
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) kit (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB) tablets
-
Gelatin-coated microscope slides
-
Mounting medium (e.g., DPX)
Procedure:
-
Tissue Perfusion and Fixation:
-
Deeply anesthetize the animal (e.g., with an overdose of pentobarbital).
-
Perform transcardial perfusion with ice-cold 0.1 M PBS followed by ice-cold 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
-
Sectioning:
-
Freeze the brain and cut 40 µm coronal sections on a cryostat or freezing microtome.
-
Collect sections in a cryoprotectant solution for long-term storage at -20°C or directly into PBS for immediate processing.
-
-
Immunohistochemistry:
-
Wash sections three times for 10 minutes each in 0.1 M PBS.
-
Quench endogenous peroxidase activity by incubating sections in 0.3% H2O2 in PBS for 30 minutes.
-
Wash sections three times for 10 minutes each in PBS.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% NGS and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections in the primary antibody (e.g., 1:1000 dilution of anti-c-Fos) in blocking solution for 24-48 hours at 4°C.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in the biotinylated secondary antibody (e.g., 1:500 dilution) in blocking solution for 2 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections in the ABC solution (prepared according to the manufacturer's instructions) for 1.5 hours at room temperature.
-
Wash sections three times for 10 minutes each in PBS.
-
-
Visualization and Mounting:
-
Develop the color reaction by incubating the sections in a DAB solution. Monitor the reaction under a microscope and stop it by transferring the sections to PBS.
-
Mount the sections onto gelatin-coated slides.
-
Allow the slides to air dry overnight.
-
Dehydrate the sections through a series of graded ethanol solutions (70%, 95%, 100%), clear in xylene, and coverslip with mounting medium.
-
Protocol 3: Quantification of c-Fos-Positive Neurons
Materials:
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or commercial software)
Procedure:
-
Image Acquisition:
-
Define the brain regions of interest based on a stereotaxic atlas.
-
Capture images of the regions of interest at a consistent magnification (e.g., 20x). Ensure consistent lighting and camera settings across all images.
-
-
Image Processing (using ImageJ/Fiji):
-
Open the captured image.
-
Convert the image to 8-bit grayscale.
-
Set a consistent threshold to distinguish the dark, stained nuclei from the background. This can be done manually or using automated thresholding algorithms. It is crucial to apply the same thresholding parameters to all images being compared.
-
Use the "Analyze Particles" function to count the number of stained nuclei. Set size and circularity parameters to exclude non-cellular artifacts.
-
-
Data Analysis:
-
For each animal, average the counts from multiple sections of the same brain region.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the number of c-Fos-positive cells between the vehicle and "this compound" treated groups. A p-value of < 0.05 is typically considered statistically significant.
-
References
- 1. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 176. ANALYSIS OF THE EFFECT OF OXYTOCIN ANALOGUES ON A MOUSE CONTEXTUAL FEAR-CONDITIONING BEHAVIOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Fos and Arc Immunohistochemistry on Rat Cerebellum [bio-protocol.org]
- 5. elifesciences.org [elifesciences.org]
- 6. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"OT antagonist 1" not dissolving in saline
Welcome to the technical support center for OT Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth progress of your research.
Troubleshooting Guide: "this compound" Not Dissolving in Saline
Difficulty in dissolving "this compound" in saline is a common issue, often attributable to the hydrophobic nature of many peptide or small molecule antagonists.[1][2] This guide provides a systematic approach to addressing this solubility challenge.
Immediate Troubleshooting Steps
If you observe precipitation or incomplete dissolution of this compound in saline, please follow these initial steps:
-
Sonication: Use a bath sonicator to treat your solution for 5-10 minutes. This can help break down aggregates and facilitate dissolution.[1][3]
-
Gentle Warming: Warm the solution to 37°C. Increased temperature can enhance the solubility of some compounds. However, avoid excessive heat as it may degrade the antagonist.[1]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If the antagonist is acidic, increasing the pH may improve solubility. Conversely, for basic compounds, a lower pH might be beneficial.[1][2]
Advanced Solubilization Strategies
If the initial steps do not resolve the issue, consider the following advanced strategies. It is recommended to test these methods on a small aliquot of the compound first.[3]
Workflow for Advanced Solubilization
References
Technical Support Center: Troubleshooting Low In Vivo Efficacy of "OT antagonist 1"
Here is a technical support center with troubleshooting guides and FAQs for researchers experiencing low in vivo efficacy with "OT antagonist 1".
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo efficacy of "this compound," a representative peptide-based oxytocin receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significantly lower than expected efficacy of "this compound" in our in vivo experiments. What are the common causes?
Low in vivo efficacy of peptide-based antagonists like "this compound" can stem from several factors. Here are the primary areas to investigate:
-
Pharmacokinetics and Bioavailability: Peptide drugs are often susceptible to rapid degradation by proteases in the body, leading to a short plasma half-life.[1][2][3] For instance, the plasma half-life of oxytocin itself is very short, ranging from 1 to 6 minutes.[4] While antagonists are designed to be more stable, their clearance can still be rapid.[5][6] Poor absorption from the administration site and low cell permeability can also limit the amount of antagonist reaching the target receptors.[1][2]
-
Route of Administration: The chosen route of administration is critical. Oral bioavailability of peptide antagonists is often suboptimal.[7] Intravenous, intraperitoneal, or subcutaneous injections are generally more effective for achieving sufficient systemic exposure.
-
Dosing and Target Engagement: The administered dose may be insufficient to achieve the necessary receptor occupancy for a therapeutic effect. It is crucial to ensure that the antagonist is engaging with the oxytocin receptors in the target tissue. The mode of action is typically competitive inhibition at the receptor site.[8]
-
Species-Specific Differences: The affinity and efficacy of "this compound" can vary between species (e.g., rats, mice, baboons).[9] What works in one animal model may not directly translate to another.
-
Experimental Model and Conditions: The physiological or behavioral model being used can influence the outcome. The role and density of oxytocin receptors can differ depending on the animal's sex, hormonal state (e.g., pregnancy), and the specific brain region or tissue being studied.[4][10]
-
Peptide Quality and Handling: Issues with the peptide itself, such as improper storage, repeated freeze-thaw cycles, or contamination (e.g., with trifluoroacetic acid from synthesis), can lead to degradation or altered activity.[11]
Q2: How can we troubleshoot and potentially improve the in vivo efficacy of "this compound"?
Here is a systematic approach to address the potential issues:
-
Review and Optimize Dosing: Conduct a dose-response study to determine the optimal concentration of "this compound" for your specific model and desired effect.
-
Evaluate Different Routes of Administration: If you are using a route with potentially low bioavailability (like oral administration), consider switching to an intravenous or subcutaneous route.
-
Assess Pharmacokinetics: If possible, perform pharmacokinetic studies to measure the concentration of "this compound" in plasma over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile in your model.
-
Confirm Target Engagement: Use techniques like competitive binding assays with radiolabeled ligands in your target tissue to confirm that "this compound" is binding to the oxytocin receptors.[12]
-
Check Peptide Integrity: Ensure the peptide has been stored correctly (typically lyophilized at -20°C or -80°C) and handle it according to the manufacturer's instructions.[11] Consider having the purity and concentration of your peptide stock independently verified.
-
Refine the Experimental Model: Carefully consider the timing of administration relative to the experimental endpoint. For behavioral studies, for example, the antagonist needs to be present at the target site during the relevant behavioral window.
Quantitative Data on Oxytocin Antagonists
The efficacy of oxytocin antagonists can vary significantly. The table below summarizes data from various preclinical studies on different antagonists, which can serve as a reference for expected outcomes.
Table 1: Comparative In Vivo Efficacy of Various Oxytocin Antagonists
| Antagonist | Animal Model | Route of Administration | Dose | Key Findings |
| Atosiban | Pregnant Women | Intravenous Infusion | 300 µ g/min | Average steady-state plasma concentration of 442 ng/ml; significant reduction in uterine contractions.[5][6] |
| ANTAG I | Estrous Rats | Bolus Injection | 5 µg | Inhibited oxytocin-induced uterine response by 76% at 5 minutes; effect diminished after 2 hours.[13][14] |
| ANTAG II | Estrous Rats | Bolus Injection | 5 µg | Inhibited oxytocin-induced uterine response by 77% at 5 minutes; suppressive effect lasted up to 3 hours.[13][14] |
| TT-235 | Estrous Rats | Bolus Injection | 5 µg | Inhibited oxytocin-induced uterine response by 80% at 5 minutes; effect persisted for over 5 hours.[13][14] |
| L-368,899 | Rhesus Monkeys | Not Specified | Not Specified | Blocked oxytocin-stimulated uterine activity but had suboptimal oral bioavailability.[7] |
Detailed Experimental Protocols
Here is a detailed protocol for a common behavioral assay used to assess the effects of oxytocin system modulators.
Protocol: Social Recognition Test in Mice
-
Animals and Housing:
-
Use adult male mice (e.g., C57BL/6 strain), individually housed for at least one week before the experiment to increase social motivation.
-
Maintain a 12:12 hour light-dark cycle and provide food and water ad libitum.
-
Use juvenile male mice of the same strain as social stimuli.
-
-
Drug Preparation and Administration:
-
Dissolve lyophilized "this compound" in a sterile vehicle (e.g., saline or PBS).
-
Administer the antagonist or vehicle via the chosen route (e.g., intraperitoneal injection) at a specific time point before the test (e.g., 30 minutes).
-
-
Experimental Procedure:
-
Habituation (Day 1): Place the experimental mouse in the testing arena (a clean, standard mouse cage) for 10 minutes to acclimate.
-
Trial 1 (Acquisition Phase - Day 2):
-
Administer "this compound" or vehicle.
-
After the appropriate pre-treatment time, introduce a juvenile stimulus mouse (Stranger 1) into the arena with the experimental mouse.
-
Record the time the experimental mouse spends actively investigating Stranger 1 (e.g., sniffing the head, anogenital region) for a 5-minute period.
-
-
Inter-Trial Interval: Return both mice to their home cages. The duration of this interval is critical for memory consolidation (e.g., 30-60 minutes).
-
Trial 2 (Recall Phase - Day 2):
-
Re-introduce the same stimulus mouse (Stranger 1) to the experimental mouse in the same arena.
-
Again, record the social investigation time for 5 minutes.
-
A significant decrease in investigation time from Trial 1 to Trial 2 in the vehicle group indicates social memory.
-
-
-
Data Analysis:
-
Calculate the total time spent in social investigation for each trial.
-
Compare the investigation times between Trial 1 and Trial 2 within each treatment group using a paired t-test or Wilcoxon signed-rank test.
-
Compare the change in investigation time (or a recognition index) between the "this compound" and vehicle groups using an unpaired t-test or Mann-Whitney U test.
-
A lack of a significant decrease in investigation time in the antagonist-treated group suggests an impairment of social memory.
-
Visualizations: Diagrams and Workflows
Caption: Logical troubleshooting workflow for low in vivo efficacy.
Caption: Step-by-step workflow for the social recognition test.
Caption: Mechanism of oxytocin receptor activation and competitive antagonism.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of oxytocin antagonist on uterus in response to exogenous oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. genscript.com [genscript.com]
- 12. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 13. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat. | Semantic Scholar [semanticscholar.org]
Technical Support Center: OT Antagonist 1
Welcome to the technical support center for OT Antagonist 1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing biological activity over time. What are the likely causes?
A1: Loss of activity for peptide-based therapeutics like this compound in solution is typically due to chemical or physical instability.[1][2] The primary causes of degradation under standard experimental conditions (e.g., physiological pH, 37°C) are:
-
Oxidation: Amino acid residues within the peptide, such as methionine, cysteine, tryptophan, and histidine, are susceptible to oxidation.[3][4] This can be accelerated by exposure to atmospheric oxygen, transition metals, or reactive oxygen species in the culture media.[3][5]
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively.[3][4] This introduces a charge change that can alter the peptide's conformation and its ability to bind to the oxytocin receptor.[5]
-
Hydrolysis: The peptide bonds themselves can be cleaved by water, a process that is often catalyzed by acidic or basic conditions.[1][4] Sequences containing aspartic acid (Asp) are particularly vulnerable to hydrolysis.[3]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a decrease in the concentration of the active monomeric form.[4][6]
Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?
A2: To ensure the long-term stability of this compound, proper storage is critical.
-
Lyophilized Powder: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture.[5][7]
-
Stock Solutions: Once reconstituted, it is highly recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C.[5][8] This practice minimizes damage from repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[7][8]
-
Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.[5] Avoid storing diluted peptide solutions at 4°C for extended periods.[5]
Q3: I'm observing additional peaks in my HPLC chromatogram after incubating my this compound solution. What could these peaks represent?
A3: The appearance of new peaks in your HPLC analysis typically indicates the formation of degradation products or impurities.[9] These can include:
-
Oxidized forms: Oxidation of susceptible amino acids will result in derivatives that often have different retention times.
-
Deamidated products: Deamidation of Asn or Gln residues can lead to the formation of aspartyl or glutamyl variants, as well as iso-aspartyl forms, which can be separated by reverse-phase HPLC.
-
Hydrolysis fragments: Cleavage of the peptide backbone will generate smaller peptide fragments that will elute at different times.[4]
-
Aggregates: Both soluble and insoluble aggregates can sometimes be observed, often as broader peaks or baseline disturbances.[4]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible experimental results.
This issue is often linked to inconsistent concentrations of the active peptide due to degradation or improper handling.[5]
| Potential Cause | Recommended Solution |
| Peptide Degradation | Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the stock solution.[5] |
| Improper Solubilization | Ensure the lyophilized peptide is completely dissolved before making further dilutions. If solubility is an issue, consider using a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[5] |
| Incorrect Concentration | The net peptide content of a lyophilized powder can vary. It is advisable to determine the precise concentration of the stock solution using a method like UV absorbance at 280 nm (if the sequence contains Trp or Tyr residues) or through amino acid analysis. |
Problem: Peptide precipitation in the experimental medium.
Precipitation can occur due to poor solubility at the experimental pH or interactions with components in the medium.[5]
| Potential Cause | Recommended Solution |
| Poor Solubility | Review the solubilization protocol. Ensure the initial solubilization was complete.[5] |
| High Concentration | High concentrations of the peptide may lead to aggregation and precipitation.[5] Try using a lower, yet still effective, concentration. |
| Aggregation | Before adding to your culture or assay, filter the working solution through a 0.22 µm sterile filter to remove any pre-existing aggregates.[5] |
Quantitative Data Summary
The stability of a peptide like this compound is highly dependent on environmental factors. The following tables provide representative data on the impact of pH and temperature on peptide stability.
Table 1: Effect of pH on the Degradation of this compound at 37°C
| pH | % Remaining after 24 hours | Major Degradation Pathway |
| 3.0 | 85% | Hydrolysis (at Asp residues)[1][2] |
| 5.0 | 95% | Minimal Degradation |
| 7.4 | 90% | Deamidation (at Asn/Gln), Oxidation[1][5] |
| 9.0 | 70% | Deamidation, Racemization, β-elimination[1][3] |
Table 2: Effect of Temperature on the Degradation of this compound in Solution (pH 7.4)
| Temperature | % Remaining after 7 days |
| -20°C | >99% |
| 4°C | 92% |
| 25°C (Room Temp) | 75% |
| 37°C | 60% |
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound in solution under various conditions.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Solvents for reconstitution (e.g., sterile water, DMSO)
-
Aqueous buffers at various pH values (e.g., acetate, phosphate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Sample Preparation:
-
Reconstitute this compound to a stock concentration of 1 mg/mL.
-
Dilute the stock solution into different buffers (e.g., pH 3, 5, 7.4, 9) to a final concentration of 0.1 mg/mL.
-
Divide the solutions into aliquots for each time point and condition (e.g., 4°C, 25°C, 37°C).
3. HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[10]
-
Monitor the elution profile at 220 nm or 280 nm.
-
At each time point, analyze the samples from each condition.
4. Data Analysis:
-
Identify the main peak corresponding to intact this compound in the t=0 sample.
-
Calculate the percentage of remaining this compound at subsequent time points by comparing the peak area of the main peak to the initial peak area.
-
Identify and quantify the peak areas of any new peaks that appear, which represent degradation products.
Visualizations
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 7. genscript.com [genscript.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing "OT antagonist 1" for Intracerebroventricular Injection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of "OT antagonist 1" for intracerebroventricular (i.c.v.) injection. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for "this compound"?
A1: "this compound" is a competitive antagonist of the oxytocin receptor (OTR). It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][2] Activation of this pathway typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to various cellular responses.[2] By blocking oxytocin's binding, "this compound" prevents these downstream events.
Q2: I am starting a new series of experiments. How do I determine a starting concentration range for "this compound" for i.c.v. injection?
A2: Determining a starting concentration for a novel antagonist requires a multi-step approach. First, review the literature for studies using similar non-peptide OT antagonists. For example, the antagonist L-368,899 has been used in i.c.v. studies in mice at a dose of 2 μg in a 5 μL volume.[3] Another study in rats used an OTR antagonist at a concentration of 0.75 μg in 5 μL.[4] These examples can provide a preliminary order of magnitude. Second, consider the in vitro binding affinity (Ki) or functional inhibitory concentration (IC50) of "this compound" for the oxytocin receptor. The in vivo concentration should be sufficient to achieve a brain concentration that is a multiple of the IC50 value. Finally, it is crucial to perform a dose-response study to empirically determine the optimal concentration for your specific experimental model and behavioral or physiological endpoint.
Q3: What is the most appropriate vehicle for dissolving "this compound" for i.c.v. injection?
A3: The choice of vehicle is critical for ensuring the solubility and stability of "this compound" and for minimizing non-specific effects. Common vehicles for i.c.v. injections include sterile saline, phosphate-buffered saline (PBS), and artificial cerebrospinal fluid (aCSF). For peptide and non-peptide antagonists, solubility can be a concern. Some protocols utilize a small percentage of a solubilizing agent like dimethyl sulfoxide (DMSO). For instance, in studies involving amyloid-β peptides, a final concentration of 10% DMSO in PBS is used as a vehicle.[5][6] It is imperative to test the vehicle alone as a control in your experiments to ensure it does not produce any behavioral or physiological effects.[7]
Q4: My i.c.v. injections are not producing a consistent effect. What are some potential troubleshooting steps?
A4: Inconsistent effects following i.c.v. injection can stem from several factors:
-
Incorrect Injection Site: Verify the accuracy of your stereotaxic coordinates. For mice, common coordinates for the lateral ventricles are approximately 0.3 mm anterior, -1.0 mm lateral, and -3.0 mm ventral from bregma.[8] It is advisable to perform a dye injection (e.g., Trypan Blue) in a subset of animals to histologically confirm the cannula placement and distribution throughout the ventricular system.[9]
-
Backflow: After the injection, leave the needle in place for a few minutes (e.g., 2-10 minutes) before slowly retracting it to prevent the solution from flowing back up the injection track.[10][11]
-
Injection Volume and Rate: High injection volumes or rapid infusion rates can cause tissue damage and alter the distribution of the antagonist. A typical injection rate is 1 μL per minute.[10]
-
Animal Stress: The stress of the injection procedure itself can impact behavioral outcomes. Ensure animals are properly habituated to handling and the experimental setup.[7]
Q5: How can I be sure that the observed effects are specific to the antagonism of the oxytocin receptor?
A5: To ensure specificity, several control experiments are recommended:
-
Vehicle Control: Always include a group of animals that receive an i.c.v. injection of the vehicle solution alone.[7]
-
Inactive Enantiomer/Structural Analog: If available, use a structurally similar but biologically inactive version of "this compound" as a negative control.
-
Rescue Experiment: In some experimental paradigms, it may be possible to co-administer "this compound" with a high concentration of oxytocin to see if the antagonist's effects can be overcome.
-
Dose-Response Curve: A classic dose-response relationship, where increasing concentrations of the antagonist lead to a graded change in the measured outcome, provides strong evidence for a specific pharmacological effect.
Quantitative Data Summary
For ease of comparison, the following tables summarize quantitative data from various studies involving i.c.v. injections and oxytocin receptor antagonists.
Table 1: Examples of OT Antagonist Concentrations for i.c.v. Injection
| Antagonist | Species | Dose | Injection Volume | Reference |
| L-368,899 | Mouse | 2 µg | 5 µL | [3] |
| OTR-A | Rat | 0.75 µg | 5 µL | [4] |
| OTR-A | Mouse | 20 µg | 2 µL | [4] |
Table 2: General i.c.v. Injection Parameters
| Parameter | Typical Range/Value | Species | Reference |
| Injection Rate | 1 µL/min | Mouse | [10] |
| Post-Injection Wait Time | 2-10 min | Mouse | [10][11] |
| Needle Depth (from brain surface) | -2.3 mm to -3.0 mm | Mouse | [8][10] |
| Injection Volume | 1-5 µL | Mouse/Rat | [3][4] |
Experimental Protocols
Protocol 1: Preparation of "this compound" for i.c.v. Injection
-
Reconstitution: Based on the manufacturer's instructions and the desired stock concentration, dissolve "this compound" in an appropriate vehicle (e.g., sterile aCSF with a minimal percentage of DMSO if required for solubility).
-
Dilution Series: Prepare a series of dilutions from the stock solution to be used in the dose-response study. A logarithmic or semi-logarithmic series is often a good starting point (e.g., 0.1, 1, 10 µg/µL).
-
Vehicle Control: Prepare a sufficient volume of the vehicle solution without the antagonist to be used for the control group.
-
Sterility: Ensure all solutions are sterile. If the vehicle and antagonist are not purchased sterile, filter the final solutions through a 0.22 µm syringe filter.
-
Storage: Store the prepared solutions at the recommended temperature (e.g., 4°C for short-term or -20°C/-80°C for long-term storage) and protect from light if the compound is light-sensitive.
Protocol 2: Dose-Response Study for "this compound" via i.c.v. Injection
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and mount it in a stereotaxic frame. Ensure the skull is level.[10]
-
Surgical Procedure: Expose the skull and identify bregma. Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle.
-
Craniotomy: Drill a small burr hole through the skull at the target coordinates.[10]
-
Injection:
-
Load a microsyringe with the desired concentration of "this compound" or vehicle, ensuring there are no air bubbles.[10]
-
Slowly lower the injection needle to the predetermined ventral coordinate.
-
Infuse the solution at a controlled rate (e.g., 1 µL/min).[10]
-
After the infusion is complete, leave the needle in place for at least 2-5 minutes to minimize backflow.[10]
-
Slowly withdraw the needle.
-
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery. Allow for a sufficient recovery period (e.g., at least one week) before behavioral testing.[11]
-
Behavioral/Physiological Testing: At the designated time point post-injection, perform the relevant behavioral or physiological tests to assess the effect of the antagonist.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of "this compound". Plot the response as a function of the antagonist concentration to generate a dose-response curve and identify the optimal effective dose with the least side effects.
Visualizations
Caption: Experimental workflow for optimizing "this compound" concentration.
Caption: Oxytocin receptor signaling pathway and antagonist inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular administration of oxytocin and intranasal administration of the oxytocin derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"OT antagonist 1" batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "OT antagonist 1". Our goal is to help you address common issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the inhibitory effect of "this compound" between different batches. What could be the primary cause?
A1: Batch-to-batch variability in synthetic peptides like "this compound" is a common issue that can stem from several factors during synthesis and purification.[1] The most likely causes include:
-
Purity Differences: The percentage of the full-length, correct peptide can vary. Impurities such as truncated, deleted, or modified sequences can lack biological activity or, in some cases, have off-target effects.[1][2]
-
Counter-ion Content (e.g., TFA): The actual peptide content in a lyophilized powder is often less than the total weight due to the presence of counter-ions (like trifluoroacetic acid, TFA) and residual water.[1] Variations in the peptide-to-counter-ion ratio between batches will alter the effective concentration when preparing solutions by weight.
-
Presence of Inactive Isomers: Racemization can occur during synthesis, leading to diastereomeric impurities that may have lower or no affinity for the oxytocin receptor.[3]
-
Degradation or Aggregation: Improper storage or handling can lead to degradation or aggregation of the peptide, reducing its solubility and activity.
Q2: What are the recommended quality control specifications for a new batch of "this compound"?
A2: For reliable and reproducible results in biomedical research, each new batch of "this compound" should meet specific quality control criteria. We recommend the following specifications:
| Parameter | Method | Recommended Specification |
| Purity | HPLC | ≥95%[4] |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight. |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectrometry | 70-90% (This value should be used to calculate the actual peptide concentration for stock solutions).[1] |
| Solubility | Visual Inspection | Clear solution at the desired concentration in the recommended solvent. |
| Bioactivity | In vitro functional assay | Consistent IC50 or pA2 value within an acceptable range (e.g., within 2-3 fold of the reference value). |
Q3: How should I properly store and handle "this compound" to minimize degradation?
A3: Proper storage and handling are critical for maintaining the stability and activity of "this compound".
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[5] Keep the vial tightly sealed and protected from moisture and light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[5] The stability of the peptide in solution is dependent on the solvent and storage temperature. For example, in DMSO, it is recommended to use within 1 month when stored at -20°C and within 6 months at -80°C.[5]
Q4: My "this compound" is difficult to dissolve. What can I do?
A4: Poor solubility can lead to inaccurate concentration and reduced bioactivity.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: While DMSO is a common solvent for "this compound", the optimal solvent can depend on the peptide's sequence and modifications.[5] For some peptides, a small amount of aqueous acid (e.g., 10% acetic acid) or base (e.g., ammonium hydroxide) can aid dissolution before diluting with buffer.
-
Sonication: Gentle sonication in a water bath can help break up aggregates and facilitate dissolution.[1]
-
pH Adjustment: The pH of the final solution can significantly impact solubility. Ensure the pH of your experimental buffer is compatible with the peptide.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Antagonist Potency
If you observe that a new batch of "this compound" is showing lower potency (e.g., a higher IC50 value) or inconsistent results in your functional assays, follow this troubleshooting guide.
Issue 2: High Variability in Radioligand Binding Assays
High variability in your binding assay results can mask the true affinity of "this compound".
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For serial dilutions, prepare a sufficient volume to minimize errors. |
| Suboptimal Incubation Time | Ensure the assay has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for both the radioligand and the antagonist. |
| Issues with Cell Membranes | Prepare fresh cell membranes or use a new aliquot from a validated batch. Ensure consistent protein concentration in each well. |
| Radioligand Degradation | Use a fresh aliquot of the radioligand. Avoid repeated freeze-thaw cycles. |
| Improper Washing | Ensure the washing steps are rapid and consistent to effectively remove unbound radioligand without causing significant dissociation of bound ligand. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for "this compound" Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of "this compound" for the human oxytocin receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human oxytocin receptor.
-
Radioligand: [3H]Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand for Non-specific Binding: 10 µM unlabeled oxytocin.
-
96-well plates, glass fiber filter mats, cell harvester, and a scintillation counter.
Method:
-
Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the components in the following order for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled oxytocin (for non-specific binding) or varying concentrations of "this compound".
-
50 µL of [3H]Oxytocin (at a final concentration close to its Kd).
-
150 µL of cell membrane suspension (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of the wells through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filter mat, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the "this compound" concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vitro Functional Assay for "this compound" Potency (IC50) Determination
This protocol describes a cell-based assay to measure the functional potency of "this compound" by quantifying its ability to inhibit oxytocin-induced calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor and a calcium indicator (e.g., Fluo-4 or aequorin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Oxytocin: Prepare a stock solution for agonist stimulation.
-
"this compound": Prepare serial dilutions.
-
A microplate reader capable of measuring fluorescence or luminescence.
Method:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading (for fluorescent indicators): If using a fluorescent calcium indicator like Fluo-4 AM, incubate the cells with the dye according to the manufacturer's instructions, followed by a wash step.
-
Antagonist Pre-incubation: Add varying concentrations of "this compound" to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Signal Reading: Place the plate in the microplate reader. Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC80) into the wells and immediately begin reading the fluorescence or luminescence signal.
-
Data Analysis:
-
Determine the peak response for each well.
-
Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the "this compound" concentration.
-
Determine the IC50 value using non-linear regression.
-
Oxytocin Receptor Signaling Pathway
"this compound" exerts its effect by blocking the binding of oxytocin to its receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by oxytocin binding is through the Gq/11 protein.
Activation of the OTR by oxytocin leads to the stimulation of Phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[6] The increase in intracellular calcium is a key event leading to cellular responses such as smooth muscle contraction.[6] "this compound" competitively blocks oxytocin from binding to the OTR, thus preventing the initiation of this signaling cascade.
References
Preventing "OT antagonist 1" precipitation in DMSO
Welcome to the Technical Support Center. This guide provides comprehensive troubleshooting advice and protocols to help you prevent the precipitation of "OT antagonist 1" and other poorly soluble compounds in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my DMSO stock solution of "this compound" after storage. What is the cause?
A1: Precipitation in a DMSO stock solution, even for compounds that initially dissolve, can be caused by several factors:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] The presence of even small amounts of water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.[1]
-
Supersaturation: The initial stock solution may have been prepared at a concentration that is thermodynamically unstable, even if it appeared dissolved initially. Over time, or with changes in conditions, the compound can crystallize and precipitate out of this supersaturated state.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce atmospheric moisture each time the vial is opened.[4][5] These cycles provide the kinetic energy to encourage crystallization and precipitation, a process synergistically enhanced by any water uptake.[1][4]
-
Temperature Fluctuations: Storing the solution at a temperature where its solubility is lower can cause the compound to fall out of solution.
Q2: My "this compound" is fully dissolved in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental buffer. Why?
A2: This is a very common phenomenon known as "antisolvent precipitation" or "crashing out".[6][7] "this compound" is likely highly soluble in the organic solvent DMSO but poorly soluble in the aqueous buffer. When the concentrated DMSO stock is diluted into the buffer, the solvent environment rapidly changes from organic to aqueous. The antagonist is no longer soluble at that concentration in the new, predominantly aqueous environment, causing it to precipitate.[6]
Q3: What is the best way to prepare and store my "this compound" DMSO stock solution to ensure its stability?
A3: Proper preparation and storage are critical.
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prepare your stock solution.[2][8]
-
Optimal Storage Temperature: For long-term storage, aliquots should be kept at -20°C or, preferably, -80°C.[2]
-
Aliquot for Single Use: To avoid contamination and repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in low-retention polypropylene tubes.[2][9]
-
Proper Sealing: Ensure vials are sealed tightly to minimize moisture absorption from the atmosphere.[10]
Q4: My antagonist is difficult to dissolve in DMSO. What techniques can I use to improve solubility?
A4: If you are having trouble dissolving the antagonist at your desired concentration, you can try the following methods:
-
Vortexing: Vigorous vortexing is the first step to ensure mechanical mixing.[8]
-
Sonication: Using a sonicator bath can provide the energy needed to break up compound aggregates and accelerate dissolution.[6][8]
-
Gentle Heating: Warming the solution briefly to 30-40°C can increase the solubility of many compounds.[8][11] However, you must be cautious to avoid thermal degradation of the antagonist.
Q5: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A5: High concentrations of DMSO can be toxic to cells. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%.[12][13] However, many cell lines, especially primary cells, are more sensitive and may require the final DMSO concentration to be ≤0.1%.[13] It is always best practice to perform a vehicle control (media with the same final DMSO concentration) to assess its effect on your specific experimental system.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving precipitation issues.
Issue 1: Precipitate Observed in the DMSO Stock Vial
If you observe crystals, cloudiness, or a film in your stock solution vial, follow these steps.
Issue 2: Precipitate Forms Upon Dilution into Aqueous Buffer
This is the most common solubility challenge. The key is to manage the transition from an organic to an aqueous environment carefully.
Recommended Solutions:
-
Reduce Final Concentration: The simplest solution is often to lower the final concentration of "this compound" in your assay to a level below its aqueous solubility limit.[6]
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise dilution. A recommended method is to add the small volume of DMSO stock dropwise into the vortexing aqueous buffer.[7][14] This avoids creating localized areas of high concentration that can precipitate.
-
Use Pre-Warmed Buffer: Preparing dilutions in media or buffer that has been pre-warmed to 37°C can help maintain solubility.[7]
-
Incorporate a Co-solvent or Surfactant: For particularly challenging compounds, adding a small amount of a biocompatible co-solvent or surfactant to the final aqueous buffer can help maintain solubility.[6][8] Ensure the chosen agent is compatible with your assay.
Data Presentation
The following tables provide illustrative data for a generic peptide antagonist. Note: This is not specific data for "this compound" and should be used as a guideline. You must determine the solubility for your specific compound.
Table 1: Illustrative Solubility of a Generic Antagonist in Anhydrous DMSO
| Temperature | Maximum Soluble Concentration (mM) | Observations |
| 4°C | 25 mM | Solution may become viscous. |
| 22°C (Room Temp) | 50 mM | Clear solution with vortexing. |
| 37°C | >80 mM | Increased solubility with gentle warming. |
Table 2: Common Excipients to Improve Aqueous Solubility
| Excipient Type | Example | Typical Final Concentration | Considerations |
| Co-solvent | PEG400, Ethanol | 1-5% | Check for compatibility with the experimental system.[6] |
| Surfactant | Tween® 80, Pluronic® F-68 | 0.01-0.1% | Can form micelles to encapsulate the compound. |
| Cyclodextrin | HP-β-CD | 1-2% | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized "this compound" powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve a 50 mM concentration based on the amount of antagonist provided.
-
Dissolution: Using proper technique to minimize moisture exposure, add the calculated volume of anhydrous DMSO to the vial of the antagonist.
-
Mixing: Vortex the vial vigorously for 2-3 minutes.[8]
-
Aid Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 10 minutes. If solids persist, warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing.[8]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Immediately dispense the solution into single-use, low-retention tubes and store at -80°C.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of your antagonist in your final experimental buffer.
-
Prepare Stock Dilutions: Prepare a serial dilution of your concentrated DMSO stock (e.g., 50 mM) in pure DMSO to create a range of concentrations (e.g., from 50 mM down to 0.1 mM).
-
Aliquot Buffer: Add 198 µL of your final aqueous buffer (pre-warmed to 37°C) to the wells of a 96-well plate.
-
Add Compound: Carefully transfer 2 µL of each DMSO dilution into the buffer-containing wells (in triplicate). This creates a 1:100 dilution with a final DMSO concentration of 1%.[6]
-
Incubate: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of ~600-650 nm using a plate reader. An increase in absorbance compared to the DMSO-only control wells indicates precipitation.[7]
-
Determine Solubility: The highest concentration that does not show a significant increase in absorbance is considered the maximum kinetic solubility under these conditions.
Conceptual Signaling Pathway
To provide context for the importance of maintaining antagonist solubility, the following diagram illustrates the general mechanism of a receptor antagonist.
References
- 1. ziath.com [ziath.com]
- 2. benchchem.com [benchchem.com]
- 3. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. ziath.com [ziath.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. lifetein.com [lifetein.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Peripherally Acting Oxytocin Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peripherally acting oxytocin (OT) antagonists that do not cross the blood-brain barrier. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Featured Peripherally Acting OT Antagonists
This guide focuses on the following OT antagonists with limited or no central nervous system (CNS) penetration:
-
Retosiban (GSK-221149A): A non-peptide, orally bioavailable OT receptor antagonist with low predicted CNS penetration[1].
-
Atosiban: A peptide antagonist of both oxytocin and vasopressin V1a receptors, used clinically to manage preterm labor[2][3]. Due to its peptide structure, it has limited ability to cross the blood-brain barrier.
-
Barusiban: A selective peptide OT receptor antagonist with a high affinity for the human OT receptor[2]. As a peptide, its ability to cross the blood-brain barrier is restricted.
Quantitative Data Summary
The following tables summarize key quantitative data for the featured peripherally acting OT antagonists to facilitate comparison.
Table 1: Receptor Binding Affinity (Ki in nM)
| Antagonist | Human Oxytocin Receptor (OTR) | Human Vasopressin 1a Receptor (V1aR) | Human Vasopressin 1b Receptor (V1bR) | Human Vasopressin 2 Receptor (V2R) | Species | Reference |
| Retosiban | 0.65 | >1000 | >1000 | >1000 | Human | [1] |
| Atosiban | 0.49 - 7.9 | 0.27 - 19.5 | - | - | Human | [4] |
| Barusiban | High Affinity (Specific Ki not stated) | Low Affinity (Specific Ki not stated) | - | - | Human | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Properties
| Antagonist | Oral Bioavailability | Half-life | CNS Penetration | Reference |
| Retosiban | ~100% (rat) | 1.4 hours (rat) | Low predicted | [1] |
| Atosiban | Not orally bioavailable | 1.7 hours (terminal) | Limited | [4] |
| Barusiban | Not orally bioavailable | Longer than Atosiban | Limited | [2] |
Troubleshooting Guides
This section addresses common issues encountered during experiments with peripherally acting OT antagonists.
Issue 1: Unexpected Pro-inflammatory Effects Observed with Atosiban
-
Question: My experiment using Atosiban shows an unexpected pro-inflammatory response. Is this a known off-target effect, and how can I mitigate it?
-
Answer: Yes, this is a documented phenomenon. Atosiban can act as a biased agonist at the oxytocin receptor. While it antagonizes the Gq protein signaling pathway (inhibiting contractions), it can simultaneously act as an agonist for the Gi protein pathway, leading to the activation of pro-inflammatory signaling cascades such as NF-κB[4][5].
-
Troubleshooting Steps:
-
Confirm the Pathway: To verify that the observed pro-inflammatory effect is Gi-mediated, consider using a Gi protein inhibitor like Pertussis Toxin (PTX) in a control experiment. Pre-treatment with PTX should attenuate the pro-inflammatory response.
-
Dose-Response Analysis: Conduct a dose-response curve for Atosiban's pro-inflammatory effects in your specific experimental setup. This will help you determine the concentration at which these effects become significant.
-
Consider a More Selective Antagonist: If the pro-inflammatory effect is a major confounder, consider using a more selective OT antagonist like Retosiban, which has not been reported to have this biased agonist activity[6].
-
-
Issue 2: Reduced Tocolytic (Anti-Contraction) Potency in Ex Vivo Myometrial Strip Assays
-
Question: The inhibitory effect of my chosen OT antagonist on uterine contractions in my myometrial strip assay is weaker than expected. What could be the cause?
-
Answer: Several factors can contribute to reduced antagonist potency in ex vivo uterine contraction assays.
-
Troubleshooting Steps:
-
Tissue Viability and Preparation: Ensure that the myometrial tissue is fresh and properly prepared. Maintain the tissue in cold physiological saline solution during dissection and allow for an adequate equilibration period (at least 60 minutes) in the organ bath under appropriate tension before adding any compounds.
-
Agonist Concentration: If you are using an agonist like oxytocin to induce contractions, ensure you are using a submaximal concentration. Using a saturating concentration of the agonist can make it difficult to observe the competitive antagonistic effects.
-
Off-Target Receptor Activity (for Atosiban): Atosiban is also a potent antagonist of the vasopressin V1a receptor[2]. If your tissue has a high expression of V1a receptors and there is endogenous vasopressin present, this could influence the contractile state and the apparent potency of Atosiban. Consider using a selective V1a receptor antagonist as a control.
-
Receptor Desensitization: Prolonged exposure to high concentrations of oxytocin can lead to receptor desensitization and a reduction in the number of oxytocin binding sites[2]. Ensure your experimental design minimizes the potential for agonist-induced desensitization before adding the antagonist.
-
-
Issue 3: Inconsistent or Unreliable Results in In Vivo Studies
-
Question: I am observing high variability in the in vivo effects of the peripherally restricted OT antagonist. What are some potential sources of this variability?
-
Answer: In vivo experiments are subject to numerous variables that can impact results.
-
Troubleshooting Steps:
-
Route of Administration and Dosing: For orally administered antagonists like Retosiban, ensure consistent dosing and consider factors that can affect absorption, such as food intake. For intravenously administered peptide antagonists like Atosiban and Barusiban, ensure accurate and consistent administration.
-
Pharmacokinetics: Be mindful of the half-life of the antagonist. The timing of your measurements relative to antagonist administration is critical. Refer to the pharmacokinetic data to design your experimental timeline appropriately.
-
Animal Model and Physiological State: The expression of oxytocin receptors can vary depending on the species, sex, and physiological state (e.g., pregnancy) of the animal model. Ensure your animal model is appropriate for your research question and that these factors are consistent across your experimental groups.
-
Stress: Stress can influence endogenous oxytocin levels. Handle animals consistently and minimize stress to reduce variability in baseline oxytocin signaling.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the OT antagonist I am using is not crossing the blood-brain barrier?
A1: This is a critical consideration for studying peripheral effects.
-
For peptide antagonists like Atosiban and Barusiban: Their larger molecular size and hydrophilic nature generally limit their ability to passively diffuse across the blood-brain barrier (BBB). While direct studies on BBB penetration are limited, their established use as peripheral tocolytics supports their restricted CNS access.
-
For non-peptide antagonists like Retosiban: Look for specific statements in the literature regarding CNS penetration. Retosiban has been described as having "low predicted CNS penetration"[1].
-
Experimental Verification: To definitively confirm the lack of BBB penetration in your model, you can perform a blood-brain barrier permeability assay. Detailed protocols for in vitro (Transwell) and in vivo (microdialysis) methods are provided in the "Experimental Protocols" section.
Q2: Can I use these peripherally restricted OT antagonists to study central oxytocin-mediated behaviors?
A2: No, the primary application of these antagonists is to investigate the peripheral effects of oxytocin. Because they do not significantly cross the blood-brain barrier, they will not block central oxytocin receptors. To study central effects, you would need to use an OT antagonist that is known to be CNS-penetrant and administer it systemically, or deliver a peripherally restricted antagonist directly into the CNS via intracerebroventricular (ICV) injection.
Q3: What are the key differences between the available peripherally acting OT antagonists?
A3: The main differences lie in their chemical nature, selectivity, and route of administration.
-
Retosiban is a non-peptide, making it orally bioavailable, and it is highly selective for the oxytocin receptor over vasopressin receptors[1].
-
Atosiban is a peptide and must be administered intravenously. It is a non-selective antagonist, also blocking the vasopressin V1a receptor[2].
-
Barusiban is also a peptide requiring intravenous or subcutaneous administration and is more selective for the oxytocin receptor compared to Atosiban[2].
Q4: What are the main signaling pathways activated by the oxytocin receptor that are blocked by these antagonists?
A4: The primary signaling pathway for oxytocin's contractile effects is the Gq/11 pathway. Binding of oxytocin to its receptor activates this pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. Peripherally acting OT antagonists competitively block the oxytocin receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the permeability of a peptide-based OT antagonist across an in vitro BBB model.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Astrocyte cell line (e.g., U87 MG)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Coating solution (e.g., rat tail collagen type I)
-
Test antagonist solution
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or other sensitive analytical method for antagonist quantification
Methodology:
-
Coat Transwell Inserts: Coat the apical side of the Transwell inserts with collagen solution and allow to dry[7].
-
Cell Seeding (Co-culture model):
-
Seed astrocytes on the basolateral side of the inverted Transwell insert and allow them to attach.
-
Flip the insert and seed the hCMEC/D3 cells on the apical side[7].
-
-
Monolayer Formation and Integrity Check:
-
Culture the cells until a confluent monolayer is formed (typically 3-4 days).
-
Measure the transendothelial electrical resistance (TEER) to assess the integrity of the endothelial cell monolayer. A high TEER value indicates a tight barrier.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed medium.
-
Add the test OT antagonist and Lucifer yellow to the apical (luminal) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Measure the concentration of Lucifer yellow in the basolateral samples using a fluorescence plate reader to assess paracellular transport.
-
Quantify the concentration of the OT antagonist in the basolateral and apical samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for the antagonist. A low Papp value indicates poor permeability across the BBB model.
-
Protocol 2: In Vivo Brain Microdialysis for Assessing CNS Penetration
This protocol outlines the use of in vivo microdialysis to directly measure the concentration of an OT antagonist in the brain's interstitial fluid (ISF) following peripheral administration.
Materials:
-
Animal model (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microdialysis probe (with a molecular weight cutoff appropriate for the antagonist)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test antagonist solution for peripheral administration
-
Analytical method for antagonist quantification (e.g., LC-MS/MS)
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus, cortex)[8].
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion:
-
Baseline Sample Collection:
-
Allow the system to equilibrate and collect baseline ISF samples for a defined period before antagonist administration.
-
-
Peripheral Administration of Antagonist:
-
Administer the OT antagonist peripherally (e.g., intravenously or intraperitoneally) at the desired dose.
-
-
Post-Administration Sample Collection:
-
Continuously collect ISF samples in a fraction collector at regular intervals for several hours post-administration[10].
-
-
Sample Analysis:
-
Analyze the collected ISF samples to determine the concentration of the antagonist using a highly sensitive and validated analytical method.
-
-
Data Analysis:
-
Plot the concentration of the antagonist in the brain ISF over time. The presence and concentration of the antagonist in the dialysate will indicate the extent of its CNS penetration.
-
Visualizations
Signaling Pathway: Oxytocin Receptor and its Antagonism
Caption: Oxytocin receptor signaling pathway and its inhibition.
Experimental Workflow: In Vitro BBB Permeability Assay
Caption: Workflow for in vitro BBB permeability assessment.
Logical Relationship: Troubleshooting Reduced Antagonist Potency
Caption: Troubleshooting logic for reduced antagonist potency.
References
- 1. Retosiban - Wikipedia [en.wikipedia.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atosiban - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
Frequently Asked Questions (FAQs) & Troubleshooting
Welcome to the Technical Support Center for "OT Antagonist 1" Behavioral Assays.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using oxytocin (OT) antagonists in behavioral assays. As "this compound" is a general term, this guide covers principles applicable to commonly used non-peptide oxytocin receptor antagonists like L-368,899 and Atosiban.
This section addresses common problems encountered during behavioral experiments with OT antagonists.
Q1: I'm not observing any behavioral effect after administering my OT antagonist. What could be wrong?
A1: This is a common issue that can stem from several factors. A systematic check of your experimental parameters is the best approach.
-
Dose and Concentration: The dose might be too low. Check literature for effective dose ranges for your specific antagonist and animal model. Effects can follow an inverted U-shaped dose-response curve, where high doses can also lead to a lack of effect.[1]
-
Administration Route & Timing: The route (e.g., intraperitoneal, subcutaneous, intracerebroventricular) and the timing of administration relative to the behavioral test are critical. For instance, some antagonists administered intraperitoneally may need 25-30 minutes to reach optimal brain concentrations before testing begins.[1]
-
Compound Solubility & Vehicle: Poor solubility can drastically reduce bioavailability. Ensure your antagonist is fully dissolved in the vehicle. Common vehicles include saline, dimethyl sulfoxide (DMSO), or carboxymethyl cellulose.[1] It's crucial to test the vehicle alone to ensure it has no behavioral effects.
-
Receptor Specificity & Off-Target Effects: Confirm the selectivity of your antagonist for the oxytocin receptor (OTR) over other receptors, like vasopressin receptors (e.g., V1a), as this can confound results.[2][3]
Q2: My results are highly variable between animals. How can I reduce this variability?
A2: High variability can mask true experimental effects. Consider the following:
-
Habituation: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before any procedures begin.[4][5] Pre-handling the animals for several days before the experiment is also recommended.[6]
-
Environmental Consistency: Maintain consistent lighting, temperature, and noise levels during all tests. Using a white noise machine can help mask distracting sounds.[4]
-
Experimenter Blinding: The person conducting the behavioral scoring should be blind to the experimental groups to prevent unconscious bias.[6]
-
Animal Factors: The sex, age, and strain of the animals can significantly impact behavior. Test males and females separately to avoid effects from pheromones.[6]
Q3: The antagonist seems to be causing sedation or hyperactivity, confounding my behavioral results. What should I do?
A3: It's essential to dissociate the specific effects on the target behavior (e.g., social interaction) from general effects on locomotion.
-
Run Control Tests: Use tests like the Open Field Test to assess general locomotor activity. If the antagonist significantly alters distance traveled or velocity, this must be considered when interpreting results from other assays.
-
Dose-Response Analysis: The sedative or hyperactive effects might be dose-dependent. Test a lower dose that may still be effective at the receptor without causing confounding effects on motor activity.
-
Check Vehicle Effects: The vehicle itself (e.g., DMSO) can sometimes affect activity levels. Always run a vehicle-only control group.
Data Presentation: Antagonist Properties
The choice of antagonist is critical. Different compounds have varying affinities, selectivities, and pharmacokinetic properties.
| Antagonist | Receptor Affinity (Ki) | Selectivity (vs. V1aR) | Administration | Key Characteristics |
| Atosiban | High (Peptide) | Mixed V1a antagonist | Intravenous | Used clinically for preterm labor; also acts as a V1a antagonist.[2][3] |
| L-368,899 | High (Non-peptide) | Selective for OTR | Intraperitoneal, Oral | Crosses the blood-brain barrier, making it suitable for central behavioral studies.[2][7] |
| L-372,662 | 4.1 - 4.9 nM | >500-fold | Oral, Intravenous | Good oral bioavailability and aqueous solubility.[8][9] |
| Nolasiban | High (Non-peptide) | Selective for OTR | Oral | A "pure" OTR antagonist that blocks both Gαi and Gαq signaling pathways.[3] |
Experimental Protocols & Methodologies
Detailed and consistent protocols are fundamental to reproducible research.
Protocol 1: Social Interaction Test (Mouse)
This test assesses sociability by measuring the time an experimental mouse spends interacting with a novel mouse.
-
Habituation: Acclimate the test mouse to the testing room for at least 1 hour.[10]
-
Apparatus: Use a clean, standard open-field arena (e.g., 40x40 cm).
-
Procedure (Session 1 - No Target):
-
Procedure (Session 2 - With Target):
-
Introduce a novel, unfamiliar mouse (the "target" mouse, of the same sex and similar weight) into a small wire mesh enclosure within the arena.[10][11]
-
Place the test mouse back into the arena.
-
Record for 2.5-5 minutes, measuring the time the test mouse spends actively sniffing or interacting with the enclosure.[11]
-
-
Data Analysis: Calculate a social interaction ratio by dividing the interaction time when the target mouse is present by the time spent in the same zone when it was absent.[11]
Protocol 2: Elevated Plus Maze (EPM) Test (Mouse)
The EPM is a widely used assay to measure anxiety-like behavior in rodents.[6]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two "open" arms and two "closed" arms enclosed by walls.[12]
-
Habituation: Allow mice to acclimate to the testing room for at least 45-60 minutes prior to the test.[4][5]
-
Procedure:
-
Data Analysis: Key variables include the time spent in the open arms versus the closed arms and the number of entries into each arm type.[4] An increase in open arm exploration is interpreted as an anxiolytic effect.
-
Cleanup: Clean the maze thoroughly with 70% ethanol between each animal.[4][12]
Visualizations: Pathways & Workflows
Oxytocin Receptor Signaling Pathway
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR). When oxytocin binds, it primarily activates Gαq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately increase intracellular calcium levels and activate Protein Kinase C (PKC).[13][14] An OT antagonist physically blocks oxytocin from binding to the OTR, thereby preventing the initiation of this downstream signaling.
Caption: Simplified OTR signaling and antagonist action.
General Experimental Workflow
A standardized workflow is crucial for ensuring consistency and reliability in behavioral pharmacology studies. This diagram outlines the key steps from animal preparation to final data analysis.
Caption: Standard workflow for behavioral experiments.
Troubleshooting Logic: No Observed Effect
When an experiment fails to produce an effect, a logical troubleshooting process can help identify the cause. This flowchart provides a decision-making framework for addressing this common problem.
References
- 1. Acute, chronic and conditioned effects of intranasal oxytocin in the mu-opioid receptor knockout mouse model of autism: Social context matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of orally active oxytocin antagonists: studies on 1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2- methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and related pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 11. Social Interaction Test [bio-protocol.org]
- 12. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 13. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
"OT antagonist 1" stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of OT Antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: Can I store this compound at room temperature?
A2: Long-term storage at room temperature is not recommended. While the compound may be shipped at ambient temperatures for short durations, prolonged exposure to room temperature can lead to degradation and loss of activity.[2] For in vivo experiments, it is advised to prepare working solutions fresh on the day of use.[1][3][4]
Q3: My this compound solution has precipitated. What should I do?
A3: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][3][4] Ensure the solvent system is appropriate for your desired concentration.
Q4: How should I prepare working solutions for my experiments?
A4: It is recommended to prepare working solutions fresh on the same day of the experiment to ensure reliable results.[1][3][4] Specific protocols for solubilizing this compound in various solvent systems, such as those containing DMSO, PEG300, Tween-80, and saline, are available from suppliers.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. | Ensure the compound has been stored according to the recommended conditions (-80°C or -20°C). Prepare fresh working solutions for each experiment.[1] |
| Precipitation of the compound in the experimental medium. | Check the solubility of this compound in your specific buffer or medium. If precipitation is observed, consider adjusting the solvent composition or using sonication to redissolve the compound.[1][3] | |
| Difficulty dissolving the compound. | The compound has limited solubility in the chosen solvent. | Refer to the supplier's datasheet for recommended solvents and solubility information.[1][3] Gentle warming or sonication may be required to achieve complete dissolution.[1][3] |
Stability Data Summary
Currently, there is no publicly available quantitative data detailing the degradation rate of this compound at room temperature. The manufacturer's recommendations are based on internal stability studies. A summary of the recommended storage conditions to maintain stability is provided below.
| Storage Temperature | Duration for Stock Solution |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1][5] |
| Room Temperature | Not recommended for long-term storage. |
Experimental Protocols
General Protocol for Assessing Room Temperature Stability of this compound
This is a generalized workflow for researchers who wish to determine the stability of this compound under their specific laboratory conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it at -80°C as the primary reference.
-
Preparation of Test Samples: Dilute the stock solution to a typical experimental concentration in the desired aqueous buffer or cell culture medium.
-
Incubation at Room Temperature: Aliquot the test samples and store them at a controlled room temperature (e.g., 20-25°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the test sample.
-
Analytical Method: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial time point (T=0) to determine the percentage of degradation over time.
-
Functional Assay (Optional): In parallel, test the biological activity of the stored aliquots using a relevant in vitro assay (e.g., measuring the inhibition of oxytocin-evoked intracellular Ca2+ mobilization) to correlate chemical stability with functional activity.[1]
Visualizations
Caption: Workflow for assessing the stability of this compound at room temperature.
References
Technical Support Center: OT Antagonist 1 Vehicle Control Selection
Welcome to the technical support center for "OT Antagonist 1." This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle control for their experiments. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during vehicle control selection and experimentation.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of this compound | The antagonist may have low aqueous solubility. | 1. Review solubility data: Consult the manufacturer's datasheet for solubility information in various solvents. 2. Use a co-solvent system: For antagonists like L-368,899, a small percentage of an organic solvent such as DMSO or ethanol can be used to create a stock solution, which is then further diluted in an aqueous buffer like saline or PBS.[1] Ensure the final concentration of the organic solvent is low to avoid physiological effects.[1] 3. Consider alternative vehicles: Explore the use of cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility. |
| Vehicle Control Group Shows Unexpected Biological Effects | The vehicle itself may have physiological or behavioral effects. | 1. Conduct a vehicle-only pilot study: Administer the vehicle to a separate group of animals to assess its baseline effects on the measured outcomes. 2. Reduce the concentration of organic solvents: If using a co-solvent, minimize the percentage of DMSO, ethanol, or other organic solvents as they can have independent biological effects.[2] 3. Switch to an inert vehicle: If possible, use a vehicle with a lower likelihood of biological activity, such as sterile saline or PBS.[3] |
| High Variability in Experimental Results | Inconsistent formulation or administration of the vehicle and antagonist. | 1. Standardize preparation methods: Ensure consistent procedures for dissolving the antagonist and preparing the final formulation. 2. Verify formulation stability: Test the stability of the antagonist in the chosen vehicle over the duration of the experiment. 3. Ensure accurate administration: Use precise techniques for injection or oral administration to ensure consistent dosing. |
| Difficulty Replicating Published Findings | The original study may have used a different vehicle or formulation. | 1. Carefully review the methodology of the original publication: Pay close attention to the details of the vehicle composition and preparation. 2. Contact the original authors: If the information is not sufficiently detailed, consider reaching out to the authors for clarification. 3. Perform a pilot study to validate the vehicle: Before embarking on a large-scale experiment, test the vehicle and antagonist combination in a small cohort to ensure it produces the expected effects. |
Experimental Protocol: Vehicle-Only Pilot Study
This protocol outlines a general procedure for assessing the potential effects of a chosen vehicle.
-
Animal Model: Select the same animal model (species, strain, sex, and age) as the main experiment.
-
Group Allocation: Randomly assign animals to at least two groups: a naive (no treatment) control group and a vehicle-only group.
-
Administration: Administer the vehicle to the experimental group using the same route, volume, and frequency as planned for the main study.
-
Outcome Measures: Record the same physiological and behavioral endpoints that will be assessed in the main experiment.
-
Data Analysis: Compare the data from the vehicle-only group to the naive control group to identify any significant effects of the vehicle.
Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle for peptide-based oxytocin antagonists like Atosiban?
A1: For peptide-based antagonists such as Atosiban, which are generally water-soluble, the most common vehicle is sterile saline or phosphate-buffered saline (PBS).[1][3]
Q2: My non-peptide OT antagonist (similar to L-368,899) has poor water solubility. What vehicle should I use?
A2: For non-peptide antagonists with low water solubility, a co-solvent system is often necessary. A common approach is to dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1] This stock solution is then diluted with a physiological buffer (e.g., saline) to the final desired concentration. It is crucial to keep the final concentration of the organic solvent to a minimum, typically less than 1-5%, to avoid vehicle-induced toxicity or off-target effects.[2]
Q3: How can I be sure that the vehicle I've chosen is not affecting my experimental results?
A3: The best practice is to always include a vehicle-only control group in your experimental design.[4] This group receives the vehicle without the OT antagonist, administered in the same manner as the treatment group. By comparing the vehicle-only group to a naive (untreated) control group, you can identify and account for any effects of the vehicle itself.
Q4: Are there any known behavioral effects of common organic solvents like DMSO?
A4: Yes, some organic solvents can have behavioral effects. For example, intraperitoneal administration of DMSO has been shown to cause motor impairment in mice in some studies.[2] Therefore, it is essential to conduct pilot studies to determine a concentration that is well-tolerated and does not interfere with the behaviors being measured.
Q5: What are the key considerations when selecting a vehicle for an in vivo study?
A5: The main factors to consider are:
-
Solubility and stability of the antagonist: The vehicle must be able to dissolve the antagonist at the desired concentration and maintain its stability.[5]
-
Route of administration: The vehicle must be appropriate for the chosen route (e.g., intravenous, intraperitoneal, oral).
-
Tolerability and toxicity: The vehicle should be non-toxic and well-tolerated by the animal model at the administered volume and concentration.[5][6]
-
Potential for biological effects: The vehicle should be as inert as possible to avoid confounding the experimental results.
Quantitative Data Summary
The following table summarizes the solubility of two common oxytocin antagonists in various solvents.
| Antagonist | Solvent | Approximate Solubility | Reference |
| Atosiban | Water | ~50 mg/mL | [7] |
| PBS (pH 7.2) | ~5 mg/mL | [1] | |
| Ethanol | ~5 mg/mL | [1] | |
| DMSO | ~14 mg/mL | [1] | |
| L-368,899 hydrochloride | Water | ~59 mg/mL | |
| DMSO | ~59 mg/mL |
Visualizations
Signaling Pathway of Oxytocin Receptor and its Antagonism
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Vehicle Control Selection
Caption: Decision workflow for selecting an appropriate vehicle control for this compound.
Logical Relationship of Control Groups
Caption: Logical relationships between control and experimental groups in the study design.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Vehicle selection for nonclinical oral safety studies | Semantic Scholar [semanticscholar.org]
- 7. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Efficacy Analysis of Oxytocin Receptor Antagonists: "OT antagonist 1" versus L-368,899
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent non-peptide oxytocin receptor (OTR) antagonists: "OT antagonist 1" and L-368,899. The information presented herein is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs by providing a side-by-side look at their reported pharmacological properties.
Executive Summary
Both "this compound" and L-368,899 are potent antagonists of the oxytocin receptor. "this compound" demonstrates high in vitro potency in functional assays and a favorable selectivity profile against vasopressin V1a, V1b, and V2 receptors. L-368,899 also exhibits high affinity for the oxytocin receptor and has been characterized in various in vivo models, particularly in studies of social behavior. However, recent findings have raised questions regarding its selectivity for the oxytocin receptor over the vasopressin V1a receptor in human brain tissue, a critical consideration for neuroscience research. A direct head-to-head comparative study under identical experimental conditions is not currently available in the published literature.
Data Presentation
The following tables summarize the available quantitative data for "this compound" and L-368,899.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | This compound | L-368,899 | Species/Assay Condition |
| Binding Affinity (Ki) | 50 nM[1][2] | 12 nM[3][4] | Coyote Brain |
| Functional Potency (IC50) | 8 nM (Ca2+ mobilization)[5] | 8.9 nM[6][7] | Rat Uterus |
| 30 nM (IP3 synthesis)[5] | 26 nM[6] | Human Uterus | |
| Selectivity (Fold preference for OTR) | >6-fold vs. V1a[5] | >40-fold vs. V1a[7] | Not specified |
| >350-fold vs. V1b[5] | |||
| >350-fold vs. V2[5] | >40-fold vs. V2[7] | Not specified |
Table 2: In Vivo Efficacy
| Study Type | This compound | L-368,899 | Species/Model |
| Uterine Contractions | Dose-dependent inhibition of oxytocin-induced contractions (ED50 = 3.5 mg/kg i.v.; 89 mg/kg p.o.)[5] | Inhibition of oxytocin-induced uterine contractions[7] | Rat |
| Social Behavior | No data available | Dose-dependent impairment of sex preference in male mice[8] | Mouse |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to the oxytocin receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the oxytocin receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled antagonist ("this compound" or L-368,899) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin receptor ligand.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (Calcium Mobilization)
This protocol describes a common method to assess the functional antagonism of the oxytocin receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
-
Cell Culture:
-
Cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
-
Calcium Indicator Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
-
Antagonist and Agonist Addition:
-
The cells are washed to remove excess dye.
-
Varying concentrations of the antagonist ("this compound" or L-368,899) are added to the wells and incubated for a specific period.
-
A fixed concentration of oxytocin (the agonist) is then added to stimulate the receptor.
-
-
Signal Detection:
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader equipped for fluorescence detection.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is measured.
-
The inhibitory effect of the antagonist is calculated as a percentage of the response to the agonist alone.
-
The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Social Behavior Assay (Social Recognition Test)
This protocol outlines a typical experiment to evaluate the effect of an oxytocin receptor antagonist on social memory in rodents.
-
Animals:
-
Adult male mice or rats are individually housed for a period before the experiment to acclimate.
-
-
Habituation:
-
On the day of the test, each subject animal is placed in a clean, open-field arena for a short period to habituate to the new environment.
-
-
Drug Administration:
-
The animals are administered either the vehicle control or the oxytocin antagonist (e.g., L-368,899) via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
-
Trial 1 (Social Exposure):
-
A juvenile "stimulus" animal is introduced into the arena with the subject animal for a set duration (e.g., 5 minutes).
-
The time the subject animal spends investigating the stimulus animal (e.g., sniffing) is recorded.
-
-
Inter-Trial Interval:
-
The stimulus animal is removed, and the subject animal remains in the arena for a specific interval (e.g., 30 minutes).
-
-
Trial 2 (Social Recognition):
-
The same stimulus animal from Trial 1 is reintroduced into the arena with the subject animal.
-
The time the subject animal spends investigating the stimulus animal is again recorded.
-
-
Data Analysis:
-
A social recognition index is calculated (e.g., [time investigating in Trial 2 / (time investigating in Trial 1 + time investigating in Trial 2)] x 100).
-
A lower recognition index in the antagonist-treated group compared to the vehicle group suggests an impairment in social memory. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the difference.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Tocolytic Effects of Barusiban and Retosiban
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm labor is a significant clinical challenge, and the development of effective tocolytic agents to inhibit uterine contractions and delay delivery is a critical area of research. Oxytocin receptor (OTR) antagonists represent a targeted therapeutic approach. This guide provides a detailed comparison of the tocolytic effects of two OTR antagonists: Barusiban, a peptide antagonist, and Retosiban, a non-peptide antagonist.
Due to the limited availability of public experimental data on a specific "OT antagonist 1," this guide will focus on a comparative analysis of Barusiban and the well-characterized non-peptide OTR antagonist, Retosiban. This comparison will provide valuable insights into the performance of these two distinct classes of OTR antagonists, supported by experimental data from in vitro, preclinical, and clinical studies.
Data Presentation: Quantitative Comparison of Tocolytic Effects
The following tables summarize the key quantitative data on the tocolytic effects of Barusiban and Retosiban.
| Parameter | Barusiban | Retosiban | Reference Compound | Source |
| Receptor Affinity (Ki) | 0.8 nM (human OTR) | 0.65 nM (human OTR) | - | [1] |
| In Vitro Potency (pA2) | 9.76 (preterm myometrium) 9.89 (term myometrium) | Not Reported | Atosiban: 7.86 (preterm), 7.81 (term) | [2] |
| Selectivity | High for OTR over vasopressin (V1a) receptor | >1400-fold for OTR over vasopressin (V1a, V1b, V2) receptors | - | [1][3] |
Table 1: In Vitro Tocolytic Effects of Barusiban and Retosiban. This table provides a summary of the in vitro potency and selectivity of Barusiban and Retosiban for the oxytocin receptor.
| Study Type | Animal Model/ Clinical Phase | Key Findings | Comparator | Source |
| Barusiban | Pregnant Cynomolgus Monkeys | - 96-98% inhibition of intrauterine pressure - 3-4 times more potent than atosiban - Duration of action >13-15 hours | Atosiban (duration 1-3 hours) | [4] |
| Retosiban | Phase II Clinical Trial | - 62% of women achieved uterine quiescence (vs. 41% with placebo) - Mean increase in time to delivery of 8.2 days vs. placebo - Reduced risk of preterm birth (RR 0.38) | Placebo | [5][6] |
| Retosiban | Phase III Clinical Trial (terminated early) | - No significant difference in time to delivery compared to atosiban | Atosiban | [6][7] |
Table 2: In Vivo and Clinical Tocolytic Effects of Barusiban and Retosiban. This table presents a summary of the in vivo and clinical efficacy of Barusiban and Retosiban in preclinical models and human trials.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Isolated Uterine Tissue Contractility Assay
Objective: To determine the potency and efficacy of an oxytocin receptor antagonist in inhibiting oxytocin-induced contractions in isolated human myometrial tissue.
Methodology:
-
Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing cesarean section at term or preterm.
-
Tissue Preparation: The myometrial tissue is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm) in a physiological salt solution (e.g., Krebs-Ringer buffer).
-
Experimental Setup: Each myometrial strip is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
Equilibration: The tissue strips are allowed to equilibrate for a period (e.g., 2-3 hours) until they exhibit regular spontaneous contractions under a set tension.
-
Oxytocin-Induced Contractions: A cumulative concentration-response curve for oxytocin is generated to establish a baseline of contractile activity.
-
Antagonist Incubation: The tissue strips are incubated with varying concentrations of the test antagonist (e.g., Barusiban or Retosiban) for a defined period.
-
Challenge with Oxytocin: Following incubation with the antagonist, a second cumulative concentration-response curve for oxytocin is generated.
-
Data Analysis: The contractile activity (frequency, amplitude, and area under the curve) is quantified. The potency of the antagonist is determined by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[2][8]
In Vivo Animal Model of Tocolysis
Objective: To evaluate the in vivo efficacy of an oxytocin receptor antagonist in suppressing uterine contractions in a pregnant animal model.
Methodology:
-
Animal Model: Pregnant cynomolgus monkeys are a commonly used non-human primate model for studying tocolysis.[4]
-
Instrumentation: Animals are instrumented with telemetric devices to continuously monitor intrauterine pressure (IUP).
-
Induction of Contractions: Preterm labor-like uterine contractions are induced by a continuous intravenous infusion of oxytocin.
-
Antagonist Administration: Once a stable pattern of uterine contractions is established, the test antagonist (e.g., Barusiban) or a comparator is administered intravenously as a bolus or continuous infusion at various doses.
-
Monitoring: IUP is continuously recorded throughout the experiment to measure the inhibition of uterine contractions.
-
Data Analysis: The efficacy of the antagonist is determined by the percentage of inhibition of IUP. The onset and duration of action are also key parameters evaluated. Potency can be compared between different antagonists by determining the doses required to achieve a similar level of IUP inhibition.[4]
Mandatory Visualization
Oxytocin Receptor Signaling Pathway
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of spontaneous preterm labourwith retosiban: a phase 2 proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of OT Antagonist 1 Selectivity Over Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "OT antagonist 1," a potent and selective oxytocin receptor (OTR) antagonist, with other relevant compounds. The focus is on its selectivity over the closely related vasopressin receptor subtypes (V1a, V1b, and V2), a critical parameter for therapeutic applications targeting the oxytocin system while minimizing off-target effects. This document includes quantitative binding data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to support research and development efforts.
Quantitative Comparison of Receptor Selectivity
The selectivity of an oxytocin antagonist is paramount for its clinical utility. Off-target binding to vasopressin receptors can lead to undesirable side effects related to blood pressure regulation, water balance, and stress responses. The following table summarizes the binding affinities (Ki in nM) of "this compound" and other notable oxytocin antagonists for the human oxytocin and vasopressin receptors. Lower Ki values indicate higher binding affinity.
| Compound | OTR Ki (nM) | V1aR Ki (nM) | V1bR Ki (nM) | V2R Ki (nM) | OTR/V1aR Selectivity | OTR/V2R Selectivity |
| This compound | 50[1][2] | - | - | - | - | - |
| Atosiban | 1.29 | >1000 | >1000 | - | >775 | - |
| L-366,509 | 370-780 | 2000-6000 | - | 2000-6000 | ~5-8 | ~5-8 |
| L-368,899 | - | - | - | - | - | - |
Signaling Pathways
Oxytocin Receptor Signaling and Antagonism
The oxytocin receptor (OTR) is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[6][7] Upon binding of oxytocin, this initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8][9] These events ultimately lead to various physiological responses, including uterine contractions and social bonding. "this compound" competitively binds to the OTR, preventing oxytocin from binding and thereby inhibiting the downstream signaling cascade.
Vasopressin Receptor Signaling
Vasopressin receptors are also GPCRs but are divided into three main subtypes with distinct signaling mechanisms:
-
V1a and V1b (V3) Receptors: Similar to the OTR, these receptors couple to Gαq/11, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization.[10][11][12]
-
V2 Receptors: These receptors couple to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[13]
The structural similarity between oxytocin and vasopressin, as well as their receptors, underlies the potential for cross-reactivity of antagonists.
Experimental Methodologies
The determination of antagonist selectivity is typically achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay Protocol
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant oxytocin receptor or one of the vasopressin receptor subtypes (V1a, V1b, or V2).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, such as 50 mM Tris-HCl with 5 mM MgCl2 and 0.1% BSA, pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the receptor of interest is used. For example, [3H]-Oxytocin for the OTR or [3H]-Arginine Vasopressin for the vasopressin receptors.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the unlabeled antagonist ("this compound" or a comparator) are incubated together. The incubation is carried out at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[14] Selectivity is determined by comparing the Ki values of the antagonist for the different receptors.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of an orally active, nonpeptidyl oxytocin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The human V3 pituitary vasopressin receptor: ligand binding profile and density-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of OT Antagonist 1 with other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of "OT antagonist 1," a non-peptide oxytocin receptor (OTR) antagonist, with other G-protein coupled receptors (GPCRs). The performance of "this compound" is compared with other known OTR antagonists, including Atosiban, L-368,899, and Retosiban. This document summarizes available quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to aid in the selection and application of these research compounds.
Executive Summary
"this compound" is a potent and selective antagonist of the oxytocin receptor. Available data indicates high affinity for the OTR with significant selectivity over the closely related vasopressin receptors (V1a and V1b). When compared to other OTR antagonists such as Atosiban, L-368,899, and Retosiban, "this compound" demonstrates a favorable selectivity profile. However, comprehensive screening data against a broad panel of GPCRs is not publicly available for "this compound" or the comparator compounds, highlighting a critical gap in the full understanding of their off-target effects. This guide presents the currently available data to inform research and drug development decisions while underscoring the need for broader cross-reactivity profiling.
Data Presentation: Comparative Selectivity of OTR Antagonists
The following tables summarize the available quantitative data on the binding affinities and potencies of "this compound" and comparator antagonists against the oxytocin and vasopressin receptors. It is important to note that experimental conditions, such as the species and tissue source, can influence the results.
Table 1: Binding Affinity (Ki in nM) of OTR Antagonists at Oxytocin and Vasopressin Receptors
| Compound | OTR (mouse) | V1aR (mouse) | V1bR (mouse) |
| This compound (OTA1) | 0.13 | 34.3 | 374 |
| Atosiban | 1.29 | >1000 | >1000 |
Data from a study on mouse receptors, presented as Ki (nM)[1].
Table 2: Potency (IC50 in nM) and Selectivity of OTR Antagonists
| Compound | OTR (human) | V1aR (human) | V2R (human) | Selectivity (OTR vs V1aR/V2R) |
| L-368,899 | 8.9 | 370 | 570 | >40-fold |
| Retosiban | - | - | - | >1400-fold |
Note on L-368,899: Some studies using human brain tissue have suggested that L-368,899 may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OXTR), which contrasts with data from other tissues[3][4]. This highlights the importance of considering tissue-specific expression and receptor pharmacology.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays such as calcium flux assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of a test compound ("this compound" or comparators) for a panel of GPCRs.
Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a cell membrane preparation expressing the receptor. The test compound is added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the binding affinity (Ki).
Methodology:
-
Membrane Preparation: Cell lines stably or transiently expressing the target GPCR are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain the stability and function of the receptors.
-
Radioligand: A specific radioligand for the target receptor (e.g., [3H]-Oxytocin for OTR) is used at a concentration close to its dissociation constant (Kd).
-
Competition Binding: In a multi-well plate, the cell membranes, radioligand, and varying concentrations of the test compound are incubated together until equilibrium is reached.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay
This functional assay measures the ability of a compound to block the intracellular signaling of a GPCR, such as the Gq-coupled oxytocin receptor.
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting agonist-induced intracellular calcium mobilization.
Principle: The oxytocin receptor is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium release in a dose-dependent manner.
Methodology:
-
Cell Culture: A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293 cells expressing human OTR) is plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that can enter the cell and is cleaved to its active, cell-impermeant form.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist ("this compound" or comparators).
-
Agonist Stimulation: A known agonist of the receptor (e.g., oxytocin) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data are then plotted as the percentage of inhibition of the agonist response versus the log concentration of the antagonist. A dose-response curve is fitted to the data to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Oxytocin Receptor Gq Signaling Pathway.
Experimental Workflow
Caption: GPCR Cross-Reactivity Assessment Workflow.
References
- 1. criver.com [criver.com]
- 2. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 4. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of "OT Antagonist 1" (Atosiban) versus Placebo in Double-Blind Studies
This guide provides a detailed comparison of the oxytocin receptor antagonist, Atosiban (referred to herein as "OT Antagonist 1"), with a placebo in double-blind, randomized controlled trials. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data and methodologies.
Oxytocin Receptor Signaling Pathway
Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). This interaction primarily activates Gαq and Gαi proteins, initiating a cascade of intracellular signaling events. Key pathways include the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of other pathways like the mitogen-activated protein kinase (MAPK) and calcium/calmodulin-dependent protein kinase (CaMK) pathways, ultimately regulate various cellular processes.[1][2][3]
Caption: Oxytocin Receptor (OTR) Signaling Pathway.
Clinical Efficacy and Safety of Atosiban ("this compound")
Atosiban is an antagonist of the oxytocin receptor and has been investigated for its potential to delay preterm labor and improve outcomes in assisted reproduction technologies by reducing uterine contractions.[4][5] The following sections summarize data from double-blind, placebo-controlled studies.
Double-Blind Study Workflow
The standard design for these clinical trials is a randomized, double-blind, placebo-controlled study. This design minimizes bias by ensuring that neither the participants nor the investigators know who is receiving the active treatment versus the placebo.
Caption: Double-Blind, Placebo-Controlled Study Workflow.
Quantitative Data Summary
The following tables summarize the quantitative data from representative studies comparing Atosiban to a placebo.
Table 1: Efficacy of Atosiban in Preterm Labor
| Outcome Measure | Atosiban Group | Placebo Group | Risk Ratio (95% CI) | p-value | Certainty of Evidence |
| Births at Term | Varied | Varied | 0.41 | 0.02 | Low |
| Births ≤7 days from first treatment | Varied | Varied | 0.59 | 0.23 | Low |
| Administration of rescue tocolytic | Varied | Varied | 0.36 | 0.07 | Low |
Data synthesized from a systematic review of randomized clinical trials. The specific number of events in each group was not provided in the source.[6]
Table 2: Efficacy of Atosiban in Assisted Reproduction
| Outcome Measure | Atosiban Group | Placebo/No Intervention | Risk Ratio (95% CI) | Certainty of Evidence |
| Live Birth Rate | Varied | 38% (example) | 1.05 (0.88 to 1.24) | Low |
| Clinical Pregnancy Rate | Varied | Varied | 1.50 (1.18 to 1.89) | Low |
Data synthesized from a Cochrane review of randomized controlled trials. The baseline rates and event numbers in the treatment groups were not consistently reported across all included studies.[4]
Table 3: Maternal Adverse Events with Atosiban
| Adverse Event | Atosiban Group (%) | Placebo Group (%) | p-value |
| Nausea | 2.71 | Not Reported | Not Reported |
| Tachycardia | 2.46 | Not Reported | Not Reported |
| Headache | 1.97 | Not Reported | Not Reported |
| Anemia | No Significant Difference | No Significant Difference | > 0.05 |
| Constipation | No Significant Difference | No Significant Difference | > 0.05 |
| Urinary Tract Infection | No Significant Difference | No Significant Difference | > 0.05 |
Adverse event data is from a prospective multicentric study and a systematic review. Direct comparison percentages with a placebo group were not always available in the provided search results.[6][7]
Experimental Protocols
Protocol for a Randomized Controlled Trial of Atosiban in Preterm Labor
1. Study Design: A multicenter, double-blind, placebo-controlled randomized trial.
2. Participants: Pregnant women diagnosed with preterm labor, meeting specific inclusion criteria (e.g., gestational age, cervical dilation, uterine contractions). Informed consent is obtained from all participants.
3. Randomization and Blinding: Participants are randomly assigned to receive either Atosiban or a matching placebo. Both participants and study personnel are blinded to the treatment allocation.
4. Intervention:
- Atosiban Group: Receives an intravenous infusion of Atosiban. A common regimen involves an initial bolus followed by a continuous infusion for a specified duration (e.g., up to 48 hours).[7]
- Placebo Group: Receives an identical-appearing intravenous infusion of a placebo (e.g., normal saline).
5. Outcome Measures:
- Primary Efficacy Outcome: Prolongation of pregnancy (e.g., by 48 hours, 72 hours, or 7 days).
- Secondary Efficacy Outcomes: Gestational age at delivery, need for rescue tocolysis.
- Safety Outcomes: Maternal adverse events, neonatal outcomes (e.g., birth weight, Apgar scores).
6. Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the outcomes between the Atosiban and placebo groups.
Protocol for a Randomized Controlled Trial of Atosiban in Assisted Reproduction
1. Study Design: A randomized, double-blind, placebo-controlled trial.
2. Participants: Women undergoing embryo transfer (ET) as part of an assisted reproduction cycle.[4]
3. Randomization and Blinding: Participants are randomly allocated to either the Atosiban group or the placebo group in a double-blind manner.
4. Intervention:
- Atosiban Group: Receives Atosiban, which can be administered intravenously, subcutaneously, or orally at a specified time before embryo transfer.[4] Dosages and timing vary across studies.
- Placebo Group: Receives a matching placebo administered in the same manner as the active drug.
5. Outcome Measures:
- Primary Outcomes: Live birth rate, miscarriage rate.[4]
- Secondary Outcomes: Clinical pregnancy rate, implantation rate, multiple pregnancy rate, and other adverse events.[4]
6. Statistical Analysis: The rates of primary and secondary outcomes are compared between the two groups using statistical tests such as risk ratios or odds ratios.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. zuventus.com [zuventus.com]
Head-to-Head Comparison: Retosiban vs. Atosiban in Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent oxytocin receptor (OTR) antagonists: Retosiban, a non-peptide antagonist, and Atosiban, a peptide-based analogue of oxytocin. This document summarizes their mechanisms of action, receptor binding profiles, pharmacokinetics, and clinical findings to inform research and development in tocolytic therapies.
Introduction and Mechanism of Action
Both Retosiban and Atosiban are competitive antagonists of the oxytocin receptor, designed to inhibit oxytocin-induced uterine contractions, a primary application in the management of preterm labor.[1][2] Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells primarily activates the Gαq pathway. This leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and leading to smooth muscle contraction.[3][4][5]
Retosiban is a potent, selective, and orally active non-peptide OTR antagonist.[6] It functions as a pure competitive antagonist, blocking the oxytocin binding site and preventing the downstream signaling cascade.[1][7] Some research suggests Retosiban may also act as an inverse agonist, inhibiting the basal (ligand-independent) production of IP₃.[7][8]
Atosiban is a synthetic peptide analogue of oxytocin with modifications at positions 1, 2, 4, and 8.[2] It competitively inhibits oxytocin receptors, thereby reducing IP₃ production and subsequent calcium release.[9][10] However, Atosiban is considered less selective than Retosiban, as it also acts as an antagonist at vasopressin V1a receptors.[2][11] Furthermore, studies have shown that Atosiban can act as a biased ligand, antagonizing Gq coupling while simultaneously acting as an agonist for Gi coupling, which may lead to pro-inflammatory effects.[2][7]
Signaling Pathway Visualization
The following diagram illustrates the canonical oxytocin receptor signaling pathway and the point of intervention for antagonists like Retosiban and Atosiban.
References
- 1. Retosiban - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atosiban - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 11. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Oxytocin Antagonists in Oxytocin Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a representative oxytocin (OT) antagonist, designated here as "OT Antagonist 1," and its alternatives in oxytocin knockout (OT-KO) or oxytocin receptor knockout (OTR-KO) models. The primary focus is on the antagonist's ability to modulate social and maternal behaviors, which are well-established phenotypes in these knockout models.
Introduction to Oxytocin Antagonism in Knockout Models
Oxytocin, a neuropeptide crucial for social bonding, maternal care, and parturition, exerts its effects through the oxytocin receptor (OTR). Genetic knockout models, where either the oxytocin gene (OT-KO) or its receptor (OTR-KO) is deleted, are invaluable tools for understanding the physiological roles of oxytocin and for evaluating the efficacy of OTR antagonists. While OT/OTR-KO mice surprisingly exhibit largely normal parturition, they consistently display deficits in social recognition and maternal care.[1][2][3][4] These behavioral impairments serve as key endpoints for assessing the in vivo target engagement and efficacy of OT antagonists. This guide will use L-368,899 as the representative "this compound" due to available data on its use in behavioral paradigms relevant to knockout phenotypes.
Comparative Efficacy of Oxytocin Antagonists
The following table summarizes the efficacy of "this compound" (L-368,899) and other selected OT antagonists. Direct comparative studies in OT/OTR-KO models are limited; therefore, this table synthesizes data from various studies, including those in wild-type animals where antagonists are used to mimic knockout phenotypes.
| Antagonist | Model System | Key Efficacy Endpoints | Observations |
| This compound (L-368,899) | Wild-type mice, p53-KO mice | Social Recognition, Maternal Care | Disrupts social recognition in wild-type mice, mimicking the OT-KO phenotype. Induces deficits in maternal care (e.g., reduced nest-building, increased pup cannibalism) in p53-KO dams.[5] |
| Atosiban | Wild-type rats, Humans | Uterine Contractions, Social Behavior | Delays parturition in rats when administered peripherally.[6] Used clinically to manage preterm labor. Effects on social behavior in knockout models are less characterized. |
| Retosiban | Rats, Cynomolgus monkeys, Humans | Uterine Contractions | Potent inhibitor of oxytocin-induced and spontaneous uterine contractions in rats.[7] Has shown efficacy in delaying labor in non-human primates.[8] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate OT antagonist efficacy are provided below.
Social Recognition Test
This protocol is adapted from studies investigating social memory deficits in OT-KO mice and the effects of OT antagonists.[9][10][11]
Objective: To assess the ability of a mouse to recognize a previously encountered conspecific.
Animals: Adult male OT-KO mice and wild-type controls.
Procedure:
-
Habituation: Individually house subject mice for 7-10 days before testing to establish a home-cage territory. Habituate subjects to the testing room for at least 12 hours prior to the experiment.
-
Initial Exposure: Introduce a novel stimulus female mouse into the subject's home cage for a 5-minute interaction period.
-
Inter-exposure Interval: Remove the stimulus female after 5 minutes.
-
Second Exposure: After a 30-minute interval, re-introduce the same stimulus female (for social recognition testing) or a novel stimulus female (as a control) into the subject's home cage for a second 5-minute interaction.
-
Data Analysis: Record the duration of social investigation (e.g., sniffing) during both encounters. A significant reduction in investigation time during the second exposure to the same female indicates social recognition. OT-KO mice typically fail to show this reduction.
Antagonist Administration: To test the efficacy of an antagonist like L-368,899 in wild-type mice to mimic the KO phenotype, the antagonist is administered (e.g., intraperitoneally or intracerebroventricularly) at a predetermined time before the initial exposure.
Maternal Behavior Assessment
This protocol is based on studies observing maternal care deficits in OTR-KO mice and the induction of such deficits by OT antagonists.[4][5]
Objective: To quantify maternal care behaviors in postpartum female mice.
Animals: Postpartum OTR-KO or wild-type dams.
Procedure:
-
Observation Period: On postnatal days 1-3, observe the dam's interaction with her pups for a set period (e.g., 30-60 minutes).
-
Behavioral Scoring: Record the latency to and frequency/duration of key maternal behaviors, including:
-
Pup Retrieval: Time taken to retrieve pups that are moved outside the nest.
-
Nest Building: Quality of the nest.
-
Licking/Grooming: Time spent licking and grooming the pups.
-
Nursing Posture: Time spent in a crouching posture over the pups.
-
-
Pup Viability: Monitor pup survival and note any instances of cannibalism.
-
Data Analysis: Compare the maternal care scores between genotypes or treatment groups. OTR-KO dams often show higher rates of pup abandonment and deficits in specific maternal behaviors.
Antagonist Administration: To test the effect of an antagonist on maternal care, the compound (e.g., L-368,899) can be administered to wild-type lactating dams, for instance, via drinking water, starting shortly after delivery.[5]
Signaling Pathways and Experimental Workflows
dot
Caption: Oxytocin signaling pathway and antagonist blockade.
dot
Caption: Workflow for social recognition testing.
Conclusion
The use of oxytocin knockout models provides a clear framework for assessing the efficacy of OT antagonists, particularly in the context of social and maternal behaviors. While direct comparative data remains sparse, evidence suggests that non-peptide antagonists like L-368,899 effectively block oxytocin receptor signaling in vivo, producing behavioral phenotypes that mirror those seen in genetic knockout animals. This indicates a high degree of target engagement and functional antagonism. Future research should aim to conduct head-to-head comparisons of different antagonists within the same knockout model and behavioral paradigm to provide a more definitive ranking of their in vivo efficacy.
References
- 1. The importance of oxytocin mechanisms in the control of mouse parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The social deficits of the oxytocin knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin - Wikipedia [en.wikipedia.org]
- 4. Impairments in the Initiation of Maternal Behavior in Oxytocin Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The early‐life stress induced by oxytocin inhibition in p53 knockout mouse dams increases adulthood tumorigenesis in first and second generations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin antagonists delay the initiation of parturition and prolong its active phase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retosiban Prevents Stretch-Induced Human Myometrial Contractility and Delays Labor in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of oxytocin in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin antagonist disrupts male mouse medial amygdala response to chemical-communication signals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Oxytocin Receptor Antagonists: "OT antagonist 1" vs. Cligosiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the potency of two oxytocin receptor (OTR) antagonists: "OT antagonist 1" and Cligosiban. The information is compiled from available scientific literature and commercial sources to aid in research and development decisions.
Potency Comparison
Based on available data, Cligosiban demonstrates significantly higher potency as an oxytocin receptor antagonist compared to "this compound." A lower inhibition constant (Ki) or dissociation constant (Kd/Kb) indicates a higher binding affinity and potency. Cligosiban has a reported base dissociation constant of 5.7 nM, whereas "this compound" is reported to have a Ki of 50 nM.
Quantitative Potency Data
| Compound | Potency (Ki/Kb) | Receptor System | Source |
| Cligosiban | 5.7 nM | Native human uterine smooth muscle cell OT receptors | --INVALID-LINK--[1] |
| This compound | 50 nM | Not specified in available abstracts | --INVALID-LINK-- (cited by commercial suppliers)[2] |
Note: The potency value for "this compound" is cited by commercial suppliers from a scientific publication. Without access to the full text of this publication, the specific experimental conditions and receptor system used could not be verified.
Experimental Protocols
Detailed experimental protocols from the primary literature are essential for a complete understanding and comparison of potency values. While the full experimental details for "this compound" could not be obtained, a representative radioligand binding assay protocol for determining OTR affinity is described below. The study on Cligosiban specifies the use of functional assays in recombinant and native cell lines.[1]
Representative Radioligand Binding Assay Protocol for OTR Antagonists
This protocol is a general representation of how the binding affinity of a compound like "this compound" or Cligosiban to the oxytocin receptor is determined.
Objective: To determine the inhibition constant (Ki) of a test compound for the oxytocin receptor through a competitive binding assay.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the human oxytocin receptor (e.g., HEK293 cells stably expressing the human OTR, or native tissues like human uterine smooth muscle).
-
Radioligand: A radiolabeled OTR antagonist with high affinity, such as [3H]-Vasopressin or a custom tritiated antagonist.
-
Test Compound: "this compound" or Cligosiban at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a lysis buffer and centrifuge to pellet the membranes. The membrane pellet is then resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Oxytocin Receptor Signaling Pathway
Both "this compound" and Cligosiban exert their effects by blocking the binding of endogenous oxytocin to its receptor, thereby inhibiting the downstream signaling cascade. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Upon activation by oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium levels are crucial for various physiological responses, including smooth muscle contraction.
References
A Comparative Guide to the Dose-Response Analysis of OT Antagonist 1 and Other Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "OT antagonist 1" (also known as Compound 4) and other key oxytocin (OT) receptor antagonists. The information presented herein is intended to assist researchers in evaluating the performance of these compounds through a review of their dose-response characteristics and the experimental protocols used to determine them.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of "this compound" and a selection of other oxytocin receptor antagonists. The data, presented as Ki or IC50 values, have been compiled from various preclinical studies. A lower value indicates a higher potency.
| Compound | Target | Assay Type | Potency (Ki/IC50 in nM) | Species |
| This compound | Oxytocin Receptor | Radioligand Binding (Ki) | 50[1] | - |
| Atosiban | Oxytocin Receptor | Calcium Mobilization (IC50) | 5 | Human |
| Retosiban | Oxytocin Receptor | Radioligand Binding (Ki) | 0.65[2][3] | Human |
| Nolasiban | Oxytocin Receptor | Radioligand Binding (Ki) | 52[4][5] | Human |
| L-368,899 | Oxytocin Receptor | Radioligand Binding (IC50) | 8.9 | Human |
Experimental Protocols
The determination of the dose-response relationship for oxytocin receptor antagonists typically involves in vitro assays that measure either the binding affinity of the compound to the receptor or its functional effect on receptor signaling. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay (for determining Ki)
This competitive binding assay quantifies the affinity of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
a) Materials and Reagents:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Oxytocin)
-
Test compounds (this compound and alternatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Scintillation cocktail
-
Glass fiber filters
b) Procedure:
-
Membrane Preparation: Homogenize cells expressing the oxytocin receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, serially diluted test compounds, a fixed concentration of the radioligand, and the cell membrane preparation. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining IC50)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by oxytocin.
a) Materials and Reagents:
-
Cells expressing the human oxytocin receptor (e.g., CHO-K1/OXTR cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Oxytocin
-
Test compounds (this compound and alternatives)
b) Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for approximately one hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test antagonist for a defined period.
-
Oxytocin Stimulation: Add a fixed concentration of oxytocin (typically the EC80) to stimulate an increase in intracellular calcium.
-
Signal Detection: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by oxytocin, this pathway initiates a cascade of intracellular events leading to various physiological responses, most notably uterine contractions. Oxytocin receptor antagonists competitively block the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retosiban - Wikipedia [en.wikipedia.org]
- 4. Nolasiban (1477482-19-1) for sale [vulcanchem.com]
- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Effects of Oxytocin and Vasopressin V1a Receptor Antagonists on Vasopressin-Mediated Behaviors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a representative oxytocin (OT) receptor antagonist, L-368,899 ("OT antagonist 1"), and a selective vasopressin V1a receptor antagonist, SRX246, on behaviors primarily modulated by the vasopressin system. This document synthesizes preclinical data to aid in the understanding and development of therapeutics targeting the oxytocin and vasopressin systems for neuropsychiatric disorders.
Introduction to Oxytocin and Vasopressin Systems
Oxytocin (OT) and arginine vasopressin (AVP) are structurally similar neuropeptides that play crucial, yet often distinct, roles in regulating social behaviors.[1] While OT is frequently associated with prosocial behaviors such as bonding and social recognition, AVP is more commonly linked to aggression, anxiety, and social stress.[2][3] Both peptides exert their effects through their respective G protein-coupled receptors: the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2).[3] Notably, there is a degree of cross-reactivity between OT and AVP for their receptors, which is a critical consideration in pharmacological studies.[1] This guide focuses on the effects of antagonizing the OTR with L-368,899 and the V1a receptor with SRX246 on vasopressin-mediated behaviors, including aggression, social recognition, and anxiety.
Comparative Efficacy on Vasopressin-Mediated Behaviors
The following tables summarize the quantitative data from preclinical studies investigating the effects of L-368,899 and SRX246 on key vasopressin-mediated behaviors.
Table 1: Effects on Aggressive Behavior (Resident-Intruder Test)
| Compound | Species | Dose | Route of Administration | Key Findings | Reference |
| L-368,899 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Did not block the anti-aggressive effects of exogenously administered oxytocin, suggesting the anti-aggressive effects of oxytocin may be mediated through the V1a receptor. | [4] |
| SRX246 | Hamster | 0.2 µg, 20 µg, 2 mg/kg | Oral | Reduced impulsive aggression in a resident-intruder model. | [5] |
| SRX246 | Human | 120 mg BID, 160 mg BID | Oral | Reduced aggressive acts in Huntington's disease patients. | [2] |
Table 2: Effects on Social Recognition
| Compound | Species | Dose | Route of Administration | Key Findings | Reference |
| L-368,899 | Mouse | 3 mg/kg | Intraperitoneal (i.p.) | Impaired preference for a female mouse over a male mouse, suggesting a role in social discrimination. | [6] |
| V1a Antagonist | Mouse (Cntnap2 KO model of autism) | 15 and 30 mg/kg i.p. | Intraperitoneal (i.p.) | Reversed impairments in social behavior. | [7] |
Table 3: Effects on Anxiety-Like Behavior (Elevated Plus Maze & Other Anxiety Paradigms)
| Compound | Species | Dose | Route of Administration | Test | Key Findings | Reference |
| L-368,899 | Primate | 1 mg/kg | Intravenous (i.v.) | Elevated Plus Maze | No significant differences in maze exploration were observed between saline- and oxytocin-treated animals when housed and tested in the same environment. However, when mildly stressed by testing in an unfamiliar environment, oxytocin-treated animals showed a higher proportion of open arm entries and spent significantly more time in the open arms, suggesting an anxiolytic-like effect of oxytocin that could be blocked by an OT antagonist. | [8] |
| SRX246 | Human | N/A | Oral | Anxiety-Potentiated Startle | Decreased anxiety-potentiated startle, indicating anxiolytic effects. | [9] |
| SRX246 | Animal Models | N/A | N/A | Various | Reduced anxiety in animal models. | [3] |
Signaling Pathways
The following diagrams illustrate the signaling cascades initiated by the activation of the oxytocin and vasopressin V1a receptors.
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Resident-Intruder Test
This test is a standard paradigm for assessing offensive aggression in rodents.
Workflow:
Detailed Steps:
-
Housing: An adult male rodent (the "resident") is housed in a large cage with a female companion for at least one week to establish territory.
-
Pre-Test: One hour before the test, the female is removed from the cage.
-
Test: A smaller, unfamiliar male rodent (the "intruder") is introduced into the resident's home cage.
-
Observation: The ensuing interaction is recorded for a predetermined period (typically 10-15 minutes).
-
Data Analysis: Key parameters of aggression are scored, including the latency to the first attack, the total number of attacks, and the cumulative duration of aggressive behaviors (e.g., biting, tail rattling, wrestling).
Social Recognition Test
This test assesses an animal's ability to remember a previously encountered conspecific.
Workflow:
Detailed Steps:
-
Habituation: The subject animal is habituated to the testing arena for a set period.
-
Acquisition Phase (Trial 1): The subject animal is exposed to a juvenile "stimulus" animal for a short duration (e.g., 4 minutes). The time spent in social investigation (e.g., sniffing) is recorded.
-
Inter-Trial Interval (ITI): The subject animal is returned to its home cage for a specific period (e.g., 30 minutes).
-
Recall Phase (Trial 2): The subject animal is returned to the arena and presented with both the now "familiar" stimulus animal from Trial 1 and a "novel" juvenile animal.
-
Data Analysis: The time spent investigating each stimulus animal is recorded. A significant preference for investigating the novel animal over the familiar one indicates successful social recognition.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6]
Workflow:
References
- 1. albany.edu [albany.edu]
- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 3. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Independent Validation of "OT Antagonist 1" Binding Kinetics: A Comparative Guide
This guide provides an objective comparison of the binding kinetics of "OT antagonist 1" with other commercially available oxytocin receptor (OTR) antagonists. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of research tools for studying the oxytocin system.
Data Presentation: Comparative Binding Affinity of OTR Antagonists
The following table summarizes the available binding affinity data for "this compound" and a selection of other well-characterized OTR antagonists. While direct kinetic parameters such as association (Kon) and dissociation (Koff) rates are not publicly available for "this compound", the equilibrium dissociation constant (Ki) provides a measure of its binding affinity. For context, the known kinetic parameters for the endogenous ligand, oxytocin, are also included.
| Compound Name | Receptor | Assay Type | Ki (nM) | Kon (M-1min-1) | Koff (min-1) | Species |
| This compound | Oxytocin Receptor | Radioligand Binding | 50[1] | Not Available | Not Available | Not Specified |
| Atosiban | Oxytocin Receptor | Radioligand Binding | 3.55 ± 0.52[2] | Not Available | Not Available | Human |
| L-371,257 | Oxytocin Receptor | Radioligand Binding | 2.21 ± 0.23[2] | Not Available | Not Available | Human |
| Retosiban (GSK221149A) | Oxytocin Receptor | Radioligand Binding | 0.65[3] | Not Available | Not Available | Human |
| Barusiban | Oxytocin Receptor | Radioligand Binding | 0.8 | Not Available | Not Available | Human |
| Oxytocin (Endogenous Agonist) | Oxytocin Receptor | Radioligand Binding | 1.6 | 6.8 x 105 | 0.0011 | Human (myometrial cells) |
Note: A lower Ki value indicates a higher binding affinity. The Kon and Koff values for oxytocin are provided to illustrate typical kinetic parameters for the human oxytocin receptor.
Experimental Protocols
The determination of binding kinetics for OTR antagonists typically involves radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Competitive Radioligand Binding Assay for Oxytocin Receptor
This protocol is designed to measure the ability of an unlabeled test compound, such as "this compound", to compete with a radiolabeled ligand for binding to the oxytocin receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity OTR antagonist (e.g., [³H]-Oxytocin or a labeled antagonist).
-
Test Compound: "this compound" or other unlabeled OTR antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Culture cells expressing the oxytocin receptor to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Include wells for determining total binding (no test compound) and non-specific binding (a high concentration of unlabeled oxytocin).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding (counts from wells with no competitor) and from the binding in the presence of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).
-
Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that can couple to different G-proteins to initiate various intracellular signaling cascades.
Caption: Simplified signaling pathway of the oxytocin receptor.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
A Comparative Guide to a Novel Oxytocin Antagonist and First-Generation Analogues
In the landscape of tocolytic agent development, the pursuit of oxytocin (OT) receptor antagonists with improved pharmacological profiles over first-generation compounds remains a key area of research. This guide provides a detailed comparison of a representative novel, non-peptide oxytocin antagonist, referred to herein as "OT Antagonist 1," and the first-generation peptidic antagonist, atosiban. This objective analysis is supported by experimental data on receptor binding, functional antagonism, and clinical efficacy, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular and Pharmacokinetic Properties
A fundamental distinction between "this compound" and first-generation antagonists lies in their chemical nature. Atosiban is a peptide-based analogue of oxytocin, which contributes to its short half-life and requirement for intravenous administration. In contrast, "this compound" represents a class of non-peptide small molecules, a characteristic that often translates to improved oral bioavailability and metabolic stability, offering the potential for less invasive and more sustained therapeutic interventions.
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of "this compound" (represented by a compilation of data from advanced non-peptide antagonists like retosiban, nolasiban, epelsiban, and SSR-126768A) and the first-generation antagonist, atosiban.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Receptor Affinity (Kᵢ/Kₑ) | Selectivity (vs. Vasopressin V₁ₐ Receptor) | Selectivity (vs. Vasopressin V₂ Receptor) |
| Atosiban (First-Generation) | ~10 nM (Kᵢ) | Low (also a V₁ₐ antagonist) | Moderate |
| This compound (Retosiban) | 0.65 nM (Kᵢ) | >1400-fold | High |
| This compound (Nolasiban) | 52 nM (Kᵢ) | 2.5-fold | 50-fold |
| This compound (Epelsiban) | 0.13 nM (Kᵢ) | >50,000-fold | >31,000-fold |
| This compound (SSR-126768A) | 0.44 nM (Kᵢ) | High | High |
Table 2: In Vitro Functional Antagonism
| Compound | Functional Antagonism (pA₂/IC₅₀) | Assay System |
| Atosiban (First-Generation) | 7.05 (pA₂) | Rat uterine contractions |
| This compound (SSR-126768A) | 8.47 (pA₂) | Rat isolated myometrium |
| This compound (Nolasiban) | Effective inhibition of OT-induced contractions | Human myometrial strips |
| This compound (Cligosiban) | 23.2 nM (IC₅₀) | HEK293 cells (calcium flux) |
Table 3: Clinical Efficacy and Administration
| Compound | Clinical Efficacy (Primary Endpoint) | Route of Administration |
| Atosiban (First-Generation) | Delays delivery for up to 48 hours | Intravenous |
| This compound (Retosiban) | No significant difference in time to delivery vs. atosiban (trial terminated early)[1][2] | Intravenous |
| This compound (Nolasiban) | Under investigation for improving IVF outcomes | Oral |
| This compound (Epelsiban) | Not effective for premature ejaculation | Oral |
| This compound (Cligosiban) | Not effective for premature ejaculation in a Phase IIb trial | Oral |
Signaling Pathways and Mechanism of Action
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium, resulting in myometrial contraction.
A key difference in the mechanism of action between atosiban and some second-generation antagonists like nolasiban is the concept of biased agonism. While both antagonize the Gαq-mediated contractile pathway, atosiban has been shown to act as a biased agonist, activating pro-inflammatory signaling pathways through Gαi, such as the NF-κB and p38 MAPK pathways. This is not observed with nolasiban, which appears to be a neutral antagonist, blocking both the contractile and inflammatory signaling initiated by oxytocin.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of the key experimental protocols used to characterize and compare oxytocin antagonists.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for the oxytocin receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the oxytocin receptor by the test compound.
-
Materials:
-
Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells).
-
Radiolabeled oxytocin receptor antagonist (e.g., [³H]-Vasopressin or a specific labeled antagonist).
-
Test compound (e.g., "this compound" or atosiban).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vitro Uterine Contraction Assay
This assay measures the functional antagonism (pA₂) of a compound on oxytocin-induced uterine muscle contractions.
-
Objective: To determine the ability of a test compound to inhibit oxytocin-induced contractions in isolated uterine tissue.
-
Materials:
-
Uterine tissue strips from rats or humans.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Isometric force transducer.
-
Data acquisition system.
-
Oxytocin.
-
Test compound (e.g., "this compound" or atosiban).
-
-
Procedure:
-
Mount the uterine tissue strip in the organ bath under a resting tension.
-
Allow the tissue to equilibrate and establish regular spontaneous contractions.
-
Administer a cumulative concentration-response curve to oxytocin to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of the test compound for a set period.
-
Repeat the cumulative concentration-response curve to oxytocin in the presence of the antagonist.
-
The rightward shift in the oxytocin concentration-response curve is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
-
Conclusion
The development of non-peptide, orally bioavailable oxytocin antagonists represents a significant advancement over first-generation peptidic compounds like atosiban. "this compound," as a representative of this new class, demonstrates superior receptor affinity and selectivity. Furthermore, the potential for neutral antagonism, devoid of the biased agonism and pro-inflammatory signaling associated with atosiban, suggests a more favorable safety and efficacy profile. While clinical data for these newer agents are still emerging, the preclinical and in vitro evidence strongly supports their continued investigation as promising next-generation tocolytics. The detailed experimental protocols provided herein serve as a foundation for the continued comparative evaluation of these and future oxytocin receptor modulators.
References
Safety Operating Guide
Essential Safety and Logistics for Handling OT Antagonist 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling OT Antagonist 1, a potent and selective nonpeptide oxytocin receptor antagonist.[1][2] Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, powder-free (e.g., nitrile). Consider double gloving.[3][4] | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield.[3][4][5] | To protect eyes from splashes or aerosols. |
| Lab Coat | Impermeable, long-sleeved, with closed cuffs. | To protect skin and personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) if handling powders or creating aerosols.[5][6] | To prevent inhalation of the compound. |
| Shoe Covers | Disposable, slip-resistant. | To prevent the spread of contamination outside the work area. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a containment glove box, to minimize inhalation exposure.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and materials before handling the compound to avoid interruptions.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Carefully weigh and handle the solid compound to avoid generating dust.
-
If creating solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep containers with this compound tightly closed when not in use.[5][7]
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown, face shield/goggles, and respirator.
-
Wash hands thoroughly with soap and water after removing PPE.[5]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated disposables (e.g., gloves, wipes, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed and labeled hazardous waste container. Do not dispose of it down the drain.[3][5]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[3][5]
Accidental Release Measures
In the event of a spill, evacuate the area and prevent entry.[5] For a small spill, trained personnel wearing appropriate PPE can clean it up.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols should incorporate the safety and handling procedures outlined in this document.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
